molecular formula C11H10ClNO B1595393 2-Chloro-7-methoxy-4-methylquinoline CAS No. 97892-67-6

2-Chloro-7-methoxy-4-methylquinoline

Cat. No.: B1595393
CAS No.: 97892-67-6
M. Wt: 207.65 g/mol
InChI Key: SMJPQHMCVFWKMI-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxy-4-methylquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJPQHMCVFWKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352678
Record name 2-chloro-7-methoxy-4-methylquinoline
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97892-67-6
Record name 2-Chloro-7-methoxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97892-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-7-methoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-7-methoxy-4-methylquinoline

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products and synthetic compounds with significant pharmacological properties.[1] Their prevalence in medicinal chemistry is notable, with applications ranging from antimalarial agents like chloroquine to anticancer and antibacterial drugs.[2] The compound this compound is a key synthetic intermediate, providing a versatile platform for further functionalization. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles, enabling the construction of a diverse library of novel quinoline-based molecules for drug discovery and materials science applications. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques required for its thorough characterization.

Part 1: Strategic Synthesis Pathway

The synthesis of this compound is most efficiently approached via a two-stage process. The core logic involves first constructing the heterocyclic quinolinone ring system, followed by a targeted chlorination to install the reactive chloro group at the 2-position.

Stage 1: Construction of the Quinolinone Core via Conrad-Limpach Reaction

The initial and critical step is the synthesis of the precursor, 7-methoxy-4-methylquinolin-2(1H)-one . The Conrad-Limpach reaction, a classic and reliable method for quinoline synthesis, is employed here.[3]

Causality Behind Experimental Choices:

  • Starting Materials: The reaction begins with m-anisidine (3-methoxyaniline) and ethyl acetoacetate. m-Anisidine is selected as it provides the aniline backbone and the required methoxy group at what will become the 7-position of the quinoline ring. Ethyl acetoacetate serves as the three-carbon fragment necessary to form the pyridinone portion of the quinoline core.

  • Reaction Mechanism: The synthesis proceeds in two key phases:

    • Condensation: The nucleophilic amino group of m-anisidine attacks the electrophilic keto-carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate (ethyl 3-(3-methoxyphenylamino)but-2-enoate). This step is typically performed at a moderate temperature.

    • Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically >240 °C). This thermal energy overcomes the activation barrier for an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to form the new six-membered ring. A subsequent tautomerization yields the stable 7-methoxy-4-methylquinolin-2(1H)-one. High-boiling point solvents like diphenyl ether are often used to achieve the necessary temperatures for cyclization.[4]

G cluster_stage1 Stage 1: Quinolinone Formation cluster_stage2 Stage 2: Chlorination A m-Anisidine C Condensation (Intermediate Formation) A->C B Ethyl Acetoacetate B->C D 7-methoxy-4-methylquinolin-2(1H)-one C->D Thermal Cyclization (High Temperature) F This compound D->F Chlorination E Phosphorus Oxychloride (POCl3) E->F

Caption: Overall synthetic pathway for this compound.

Stage 2: Chlorination of the Quinolinone Precursor

With the quinolinone core successfully assembled, the next step is to convert the C2-hydroxyl group (in the quinolin-2-ol tautomeric form) into a chloro group.

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] It is highly effective for converting cyclic amides (lactams) and their tautomeric enols into the corresponding chloro-substituted heterocycles.

  • Reaction Mechanism: The lone pair on the oxygen atom of the quinolinone attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C2 position and displacing the dichlorophosphate group to yield the final product. The reaction is typically performed under reflux in neat POCl₃ or with a high-boiling inert solvent.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of 7-methoxy-4-methylquinolin-2(1H)-one
  • Reaction Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark apparatus, combine m-anisidine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in toluene.

  • Condensation: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC until the starting m-anisidine is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: Add the crude intermediate to a flask containing diphenyl ether. Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with diethyl ether. The crude product can be further purified by recrystallization from ethanol or acetic acid to yield 7-methoxy-4-methylquinolin-2(1H)-one as a solid.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 7-methoxy-4-methylquinolin-2(1H)-one (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Work-up: After cooling the reaction mixture to room temperature, pour it slowly and carefully onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the crude product. Caution: This is a highly exothermic reaction.

  • Neutralization: The acidic aqueous mixture is then carefully neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.[5]

Caption: General experimental workflow for synthesis and purification.

Part 3: Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyObservationSignificance
Appearance White to pale cream powder/crystalline solid[6]A consistent color indicates homogeneity.
Melting Point 109.5-118.5 °C[6]A sharp melting range close to the literature value is a strong indicator of high purity.
Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

TechniqueExpected Data & Interpretation
¹H NMR δ ~2.6 ppm (s, 3H): Singlet corresponding to the methyl (CH₃) group at the C4 position. δ ~3.9 ppm (s, 3H): Singlet for the methoxy (OCH₃) group protons at the C7 position. δ ~7.0-8.0 ppm (m, 4H): A set of signals in the aromatic region corresponding to the four protons on the quinoline ring system. The specific splitting patterns (doublets, singlets) will depend on their positions and coupling.
¹³C NMR ~18-20 ppm: Signal for the C4-methyl carbon. ~55-56 ppm: Signal for the methoxy carbon. ~100-160 ppm: A series of signals corresponding to the 9 carbons of the quinoline aromatic and heterocyclic rings. Carbons attached to heteroatoms (Cl, N, O) will be shifted accordingly.
IR (Infrared) ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching (methyl and methoxy groups). ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the quinoline ring. ~1250 cm⁻¹: Aryl C-O stretching of the methoxy group. ~750-850 cm⁻¹: C-Cl stretching vibration.
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z 207.[7] Isotopic Pattern: A characteristic M+2 peak at m/z 209 with approximately one-third the intensity of the M+ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

References

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. Available at: [Link]

  • Roy, B. G., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Meti, Y. D., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Corey, K. M., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available at: [Link]

  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Physical and analytical data of synthesized quinoline derivatives. Available at: [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Available at: [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]

  • PubMed. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-7-methoxy-4-phenylquinoline. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wiley Science Solutions. (n.d.). 2,4-DICHLORO-7-METHOXYQUINOLINE - 13C NMR. Available at: [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-7-methoxy-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes known data with theoretical insights and practical methodologies to offer a robust resource for professionals in the field.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline, a bicyclic heteroaromatic compound, is a privileged scaffold in drug discovery and materials science.[1] Its derivatives are known to possess a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its chloro, methoxy, and methyl substituents, presents a unique electronic and steric profile that makes it a valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 2-position, in particular, serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[2]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic behavior.

Chemical Structure and Identifiers

The fundamental identity of this compound is established by its chemical structure and associated identifiers.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 97892-67-6[3]
Molecular Formula C₁₁H₁₀ClNO[3]
Molecular Weight 207.66 g/mol [4]
SMILES COc1ccc2c(c1)nc(Cl)cc2C[3]
InChI Key SMJPQHMCVFWKMI-UHFFFAOYSA-N[3]

digraph "2_Chloro_7_methoxy_4_methylquinoline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=10];

// Atom nodes N1 [label="N", pos="0.00,1.21!"]; C2 [label="C", pos="-1.20,0.70!"]; C3 [label="C", pos="-1.20,-0.70!"]; C4 [label="C", pos="0.00,-1.21!"]; C4a [label="C", pos="1.20,-0.70!"]; C5 [label="C", pos="2.40,-1.21!"]; C6 [label="C", pos="3.60,-0.70!"]; C7 [label="C", pos="3.60,0.70!"]; C8 [label="C", pos="2.40,1.21!"]; C8a [label="C", pos="1.20,0.70!"]; Cl9 [label="Cl", pos="-2.40,1.52!"]; C10 [label="C", pos="0.00,-2.61!"]; O11 [label="O", pos="4.80,1.21!"]; C12 [label="C", pos="6.00,0.70!"];

// Bond edges N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""]; C2 -- Cl9 [label=""]; C4 -- C10 [label=""]; C7 -- O11 [label=""]; O11 -- C12 [label=""];

// Double bonds edge [style=double]; C2 -- N1; C3 -- C4; C5 -- C6; C7 -- C8; C4a -- C8a; }

Figure 1: Chemical structure of this compound.
Physical Properties

The physical state and thermal properties of the compound are critical for handling, storage, and reaction setup.

PropertyValueSource
Appearance White to pale cream powder[3]
Melting Point 109.5-118.5 °C[3]
Boiling Point ~150 °C at 5 Torr (Predicted for isomer)[5]
Density ~1.30 g/cm³ at 25°C (Predicted)[6]
pKa ~4.71 (Predicted for isomer)[5]

Note: Boiling point and pKa values are for the positional isomer 4-Chloro-7-methoxy-2-methylquinoline and should be considered as estimates.

Expertise & Experience Insights: The relatively high melting point suggests a stable crystalline lattice. The wide melting range reported by the supplier may indicate the presence of impurities or that it is a technical grade product. For applications requiring high purity, recrystallization would be a necessary first step. The predicted boiling point, even for an isomer, suggests that the compound is amenable to purification by vacuum distillation, although care must be taken to avoid thermal decomposition.

Solubility Profile
SolventPredicted SolubilityRationale
Water Very slightly solubleThe molecule is largely nonpolar due to the quinoline ring system and the chloro and methyl groups. The methoxy group and the nitrogen atom provide some polarity, but are unlikely to overcome the hydrophobicity of the rest of the molecule.
Methanol, Ethanol Slightly to moderately solubleThe polar hydroxyl group of the alcohols can interact with the nitrogen and oxygen atoms of the quinoline.
Chloroform, Dichloromethane SolubleThese chlorinated solvents are of similar polarity to the solute.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Hexane, Toluene Slightly solubleThe aromatic nature of toluene may allow for some interaction, but the overall polarity of the quinoline may limit solubility in nonpolar aliphatic solvents like hexane.

Trustworthiness through Self-Validating Protocols: To experimentally determine the solubility, a standardized protocol should be followed.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, ethanol, chloroform, DMSO, hexane).

  • Observation: Vigorously shake each vial for 1 minute at room temperature.

  • Assessment: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

  • Heating (Optional): For samples that are not fully soluble at room temperature, gently warm the vial to 50°C and observe any changes in solubility.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • Singlet ~8.0-8.2 ppm (1H): Aromatic proton at the C5 position, deshielded by the ring current.

  • Doublet ~7.7-7.9 ppm (1H): Aromatic proton at the C8 position, coupled to the C7 proton.

  • Doublet of doublets ~7.2-7.4 ppm (1H): Aromatic proton at the C6 position, coupled to the C5 and C7 protons.

  • Singlet ~6.8-7.0 ppm (1H): Aromatic proton at the C3 position.

  • Singlet ~3.9-4.1 ppm (3H): Protons of the methoxy group (-OCH₃).

  • Singlet ~2.5-2.7 ppm (3H): Protons of the methyl group (-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • ~160-162 ppm: C7 (carbon attached to the methoxy group).

  • ~150-152 ppm: C2 (carbon attached to the chlorine atom).

  • ~148-150 ppm: C8a.

  • ~144-146 ppm: C4.

  • ~136-138 ppm: C4a.

  • ~128-130 ppm: C5.

  • ~122-124 ppm: C8.

  • ~120-122 ppm: C3.

  • ~105-107 ppm: C6.

  • ~55-57 ppm: Methoxy carbon (-OCH₃).

  • ~18-20 ppm: Methyl carbon (-CH₃).

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak in both ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans). Acquire the ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Assign the chemical shifts in both spectra to the corresponding atoms in the molecule, aided by 2D NMR techniques (COSY, HSQC, HMBC) if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Characteristic IR Absorptions (cm⁻¹):

  • 3100-3000: C-H stretching of the aromatic quinoline ring.

  • 2950-2850: C-H stretching of the methyl and methoxy groups.

  • ~1600, ~1500, ~1450: C=C and C=N stretching vibrations of the quinoline ring system.

  • ~1250: Asymmetric C-O-C stretching of the methoxy group.

  • ~1030: Symmetric C-O-C stretching of the methoxy group.

  • ~850-800: C-H out-of-plane bending of the aromatic protons.

  • ~750: C-Cl stretching vibration.

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background scan with a clean, empty ATR crystal to subtract the atmospheric CO₂ and water vapor signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Prep Place solid sample on ATR crystal Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Process and Analyze Data Sample->Process

Figure 2: Workflow for FT-IR analysis using the ATR method.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Fragments:

  • [M]⁺• (m/z = 207/209): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

  • [M-CH₃]⁺ (m/z = 192/194): Loss of a methyl radical from the methoxy or methyl group.

  • [M-Cl]⁺ (m/z = 172): Loss of a chlorine radical.

  • [M-CHO]⁺ (from methoxy): Potential loss of a formyl radical.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC).

  • Separation: The compound is vaporized and separated from any impurities on the GC column.

  • Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio and detected.

  • Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the 2-chloro substituent on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 2-position of the quinoline ring is susceptible to displacement by a variety of nucleophiles. This is a common and powerful method for the functionalization of the quinoline scaffold.[7]

SNAr_Reaction Reactant This compound Product 2-Substituted-7-methoxy-4-methylquinoline Reactant->Product SₙAr Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Chloride (Cl⁻) Product->LeavingGroup

Figure 3: General scheme for nucleophilic aromatic substitution.

Expertise & Experience Insights: The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the 2-position towards nucleophilic attack. The methoxy group at the 7-position is an electron-donating group, which may slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted 2-chloroquinoline. However, this effect is transmitted through the benzene ring and is likely to be modest. Common nucleophiles used in these reactions include amines, alcohols, thiols, and cyanide.

Stability and Storage

This compound is expected to be a stable crystalline solid under standard laboratory conditions. However, prolonged exposure to light, moisture, or high temperatures may lead to degradation. It should be stored in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple avenues for further functionalization. This guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. A comprehensive understanding of these properties is paramount for researchers and drug development professionals seeking to unlock the full potential of this and related quinoline derivatives.

References

  • Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylquinoline. Retrieved from [Link]

  • MDPI. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • MDPI. (2022). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Lepidine. Retrieved from [Link]

  • Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Chloro-4-methylquinoline. Retrieved from [Link]

Sources

The Biological Versatility of Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features, including a rigid, planar aromatic system capable of engaging in various non-covalent interactions, have established it as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[3][4] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and the optimization of pharmacological profiles.[5] This adaptability has led to the development of numerous quinoline-based drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[4][6][7][8][9]

This technical guide provides an in-depth exploration of the diverse biological activities of substituted quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the efficacy of these compounds. The content is structured to provide a comprehensive understanding of the therapeutic potential of quinoline derivatives and to facilitate the rational design of novel drug candidates.

I. Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[10][11] Their mechanisms of action are diverse and often target fundamental cellular processes essential for cancer cell proliferation and survival.[12]

Mechanisms of Anticancer Action

The anticancer effects of substituted quinolines are multifaceted, encompassing the inhibition of key enzymes, disruption of cellular division, and interference with critical signaling pathways.

  • Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA.[9][13] This leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Camptothecin, a natural quinoline alkaloid, and its derivatives, such as topotecan and irinotecan, are well-established topoisomerase I inhibitors used in cancer chemotherapy.[1]

  • Tubulin Polymerization Inhibition: A significant number of quinoline derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin.[6][14][15] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

  • Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Several quinoline derivatives have been developed as potent inhibitors of kinases within this pathway, including PI3K, Akt, and mTOR.[16][17][18] By blocking these signaling nodes, these compounds can effectively suppress tumor growth.

  • DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[10] Additionally, certain substitutions can introduce alkylating functionalities, leading to covalent modification of DNA and subsequent cytotoxicity.[19]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.

  • Substitution at Position 4: The introduction of an amino group at the 4-position is a common feature in many anticancer quinolines.[10] Further substitution on this amino group can significantly modulate activity.

  • Substitution at Position 2: Modifications at the 2-position of the quinoline ring have been shown to influence anticancer potency.[20]

  • Hybrid Molecules: The conjugation of the quinoline scaffold with other pharmacophores, such as chalcones, has yielded hybrid molecules with enhanced anticancer activity.[12][21][22] These hybrids often exhibit multi-target mechanisms of action.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of quinoline derivatives is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Quinoline-Chalcone Hybrid12eMGC-803 (Gastric)1.38[11]
Quinoline-Chalcone Hybrid12eHCT-116 (Colon)5.34[11]
Quinoline-Chalcone Hybrid12eMCF-7 (Breast)5.21[11]
2,4-Disubstituted Quinoline55HL-60 (Leukemia)19.88 µg/ml[10]
2,4-Disubstituted Quinoline55U937 (Leukemia)43.95 µg/ml[10]
4,7-Disubstituted QuinolineHydrazone derivativeSF-295 (CNS)0.314-4.65 µg/cm³[10]
4,7-Disubstituted QuinolineHydrazone derivativeHCT-8 (Colon)0.314-4.65 µg/cm³[10]
4,7-Disubstituted QuinolineHydrazone derivativeHL-60 (Leukemia)0.314-4.65 µg/cm³[10]
Quinoline-based mTOR inhibitorPQQHL-60 (Leukemia)0.064[16]
Quinoline-based Tubulin Inhibitor4cMDA-MB-231 (Breast)0.017[15]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[20][21]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[23]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.[21]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[16][23]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[16][23]

  • Absorbance Measurement: Shake the plate gently for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathway Visualization: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4E->Proliferation Inhibits inhibitor of translation Quinoline Substituted Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: Quinoline derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

II. Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[24] The discovery of nalidixic acid, a quinolone antibiotic, paved the way for the development of a large class of synthetic antibacterial agents known as fluoroquinolones.[25]

Mechanisms of Antimicrobial Action

The primary mechanism of action of many antibacterial quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[25][26]

  • DNA Gyrase Inhibition: DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, quinolones prevent the relaxation of positively supercoiled DNA, leading to the accumulation of DNA damage and bacterial cell death.[26]

  • Topoisomerase IV Inhibition: Topoisomerase IV is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of this enzyme prevents the segregation of replicated chromosomes, leading to a blockage of cell division.[26]

Some quinoline derivatives also exhibit antifungal activity, with proposed mechanisms including the disruption of fungal cell membrane integrity and the inhibition of key enzymes like lanosterol 14α-demethylase.[25]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is significantly influenced by the substitution pattern.

  • Fluoroquinolones: The presence of a fluorine atom at the 6-position and a piperazine ring at the 7-position are key structural features of many potent fluoroquinolone antibiotics.

  • Hybrid Molecules: The synthesis of hybrid molecules incorporating the quinoline scaffold with other antimicrobial pharmacophores, such as thiazoles, has led to compounds with broad-spectrum activity.[25]

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of quinoline derivatives is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Quinoline-Thiazole Hybrid4hCandida krusei≤0.06[27]
Quinoline-Thiazole Hybrid4mCandida krusei≤0.06[27]
Quinoline-Thiazole Hybrid4bCandida glabrata<0.06[27]
Quinoline-Thiazole Hybrid4eCandida glabrata<0.06[27]
Quinoline-Thiazole Hybrid4fCandida glabrata<0.06[27]
Quinoline-Hydroxyimidazolium Hybrid7bStaphylococcus aureus2[1]
Quinoline-Hydroxyimidazolium Hybrid7hStaphylococcus aureus20[1]
Quinoline-Hydroxyimidazolium Hybrid7aMycobacterium tuberculosis H37Rv20[1]
Quinoline-Hydroxyimidazolium Hybrid7bMycobacterium tuberculosis H37Rv10[1]
Substituted Quinoline15Staphylococcus aureus0.8 µM[10]
Substituted Quinoline15Bacillus cereus1.61 µM[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[28][29]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[30]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.[29]

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[3][29]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[28][31]

  • Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[31]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[28]

  • MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[30] The results can also be read using a microplate reader.

Experimental Workflow Visualization: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solution of Quinoline Derivative Serial_Dilution Perform Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus, dengue virus, and respiratory syncytial virus (RSV).[9][10][31]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can target different stages of the viral life cycle.

  • Inhibition of Viral Entry: Some quinoline derivatives can interfere with the attachment and entry of viruses into host cells.[12]

  • Inhibition of Viral Replication: A key mechanism of antiviral action is the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp).[10]

  • Modulation of Endosomal pH: Chloroquine and hydroxychloroquine, well-known antimalarial quinolines, are thought to exert antiviral effects by increasing the pH of endosomes, which can inhibit the fusion of viral and endosomal membranes.[12]

Quantitative Analysis of Antiviral Activity

The in vitro antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a compound that inhibits 50% of the viral effect.

Compound Class Derivative Virus EC50 (µM) Reference
Linear Aromatic N-polycyclic System1Bovine Viral Diarrhea Virus (BVDV)0.3[10]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine2Zika Virus0.8[10]
Substituted Quinoline1bRespiratory Syncytial Virus (RSV)3.10-6.93[31]
Substituted Quinoline1gRespiratory Syncytial Virus (RSV)3.10-6.93[31]
Substituted Quinoline1hRespiratory Syncytial Virus (RSV)3.10-6.93[31]
Substituted Quinoline1aeInfluenza A Virus (IAV)1.87[31]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (localized areas of cell death caused by viral replication) is counted, and the reduction in plaque number is used to determine the antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus in the presence of the test compound or a control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

IV. Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have been explored as potential anti-inflammatory agents, targeting key mediators of the inflammatory response.[8][19][23]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are attributed to the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.

  • Cyclooxygenase (COX) Inhibition: Some quinoline derivatives inhibit the activity of COX enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins during inflammation.[8][32]

  • Inhibition of Pro-inflammatory Cytokines: Certain quinoline derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[29][33]

  • Nitric Oxide (NO) Production Inhibition: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some quinoline derivatives have been shown to inhibit NO production.[29]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinolines is influenced by the nature of the substituents. For instance, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group have exhibited COX-inhibition.[8]

Quantitative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory activity is often assessed by measuring the IC50 value for the inhibition of specific enzymes or the production of inflammatory mediators.

Compound Class Derivative Target/Assay IC50 (µM) Reference
Triazine-Quinoline Hybrid8eROS production in RAW 264.7 cells1.02[29]
Triazine-Quinoline Hybrid8e15-HETE production in RAW 264.7 cells0.17[29]
Triazine-Quinoline Hybrid8hTNF-α production in RAW 264.7 cells0.40[29]
Triazine-Quinoline Hybrid8cIL-6 production in RAW 264.7 cells3.99 - 7.7[29]
Quinoline Carboxylic AcidQuinoline-4-carboxylic acidLPS-induced inflammation in RAW 264.7 cellsAppreciable anti-inflammatory activity[7]
Quinoline Carboxylic AcidQuinoline-3-carboxylic acidLPS-induced inflammation in RAW 264.7 cellsAppreciable anti-inflammatory activity[7]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a simple and widely used colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[3][20]

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.[34]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat them with LPS to induce NO production, in the presence or absence of the test quinoline derivatives.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).[3]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of inhibition of NO production by the test compounds.

V. Neuroprotective Activity of Quinoline Derivatives

Quinoline derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][30][35]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often multifactorial.

  • Antioxidant Activity: Some quinoline derivatives can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[30][36]

  • Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) are important therapeutic strategies for Alzheimer's and Parkinson's diseases, and some quinoline derivatives have shown inhibitory activity against these enzymes.[30][36]

  • Metal Chelation: The ability of some 8-hydroxyquinoline derivatives to chelate metal ions like copper and iron can help to reduce metal-induced oxidative stress and protein aggregation.[4]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying neuroprotection.[7][37]

Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., amyloid-beta peptide for Alzheimer's disease models, or 6-hydroxydopamine for Parkinson's disease models) in the presence or absence of the test quinoline derivative. The neuroprotective effect is assessed by measuring cell viability using the MTT assay.[7]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Pre-treatment: Pre-treat the cells with the test quinoline derivative for a specific period (e.g., 2 hours).

  • Neurotoxin Exposure: Add the neurotoxin to the wells and incubate for 24-48 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in the anticancer section to determine the percentage of cell viability.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the quinoline derivative to determine the neuroprotective effect.

VI. Synthesis of Substituted Quinoline Derivatives

The synthesis of substituted quinoline derivatives can be achieved through various classical and modern synthetic methodologies.

  • Friedländer Synthesis: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1]

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

  • Combes Synthesis: This involves the reaction of an aniline with a β-diketone.[38]

  • Doebner-von Miller Reaction: This is the reaction of an α,β-unsaturated carbonyl compound with an aniline.[2]

  • Modern Catalytic Methods: More recent methods often employ transition metal catalysts (e.g., palladium, copper) to facilitate the construction of the quinoline ring system under milder conditions.[1][23]

  • Synthesis of Quinoline-Chalcone Hybrids: These are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a quinoline-3-carbaldehyde.[22][38]

VII. Conclusion and Future Perspectives

Substituted quinoline derivatives represent a remarkably versatile class of compounds with a wide array of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents underscores their importance in drug discovery and development. The ability to readily modify the quinoline scaffold allows for the generation of extensive compound libraries and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on the development of multi-target quinoline derivatives that can address the complex and multifactorial nature of diseases such as cancer and neurodegenerative disorders. The continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex quinoline-based structures. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the rational design of the next generation of quinoline-based therapeutics. The integration of computational and experimental approaches will undoubtedly accelerate the discovery and development of these promising compounds, bringing new and effective treatments to patients in need.

VIII. References

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  • (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity - ResearchGate. (URL: [Link])

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  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Validation - MDPI. (URL: [Link])

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The Alchemist's Key: 2-Chloro-7-methoxy-4-methylquinoline as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets. This has paved the way for the development of numerous therapeutic agents with a broad spectrum of activities, including potent anticancer and antimalarial properties.[1][2] Within this esteemed class of heterocycles, 2-Chloro-7-methoxy-4-methylquinoline emerges as a particularly compelling starting point for the rational design of novel therapeutics. Its strategic substitution pattern—a reactive chloro group at the 2-position, an electron-donating methoxy group at the 7-position, and a methyl group at the 4-position—offers a tantalizing combination of synthetic versatility and nuanced electronic properties. This guide provides a comprehensive exploration of the this compound core, delving into its synthesis, chemical reactivity, and its burgeoning role as a scaffold for the discovery of next-generation kinase inhibitors and other targeted therapies. We will dissect the structure-activity relationships of its derivatives, present detailed experimental protocols for their synthesis and biological evaluation, and illuminate the intricate signaling pathways they modulate.

The Quinoline Core: A Legacy of Therapeutic Innovation

The quinoline scaffold is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This arrangement confers a unique set of physicochemical properties, including the ability to participate in hydrogen bonding, π-π stacking, and metal chelation, all of which are critical for molecular recognition by biological macromolecules. The annals of medicine are replete with examples of quinoline-based drugs that have had a profound impact on human health, from the quintessential antimalarial chloroquine to the modern-day kinase inhibitor bosutinib.[2] The enduring appeal of the quinoline scaffold lies in its synthetic tractability, allowing for the facile introduction of a wide range of functional groups to fine-tune its pharmacological profile.

Synthesis of the this compound Scaffold: A Strategic Approach

The construction of the this compound core is a multi-step process that leverages classic organic reactions to build the quinoline framework and introduce the key functional groups. A robust and adaptable synthetic strategy is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis of the 7-Methoxy-4-methylquinolin-2-ol Intermediate

A highly effective method for the synthesis of the quinolone precursor is the Combes quinoline synthesis.[3][4][5][6] This acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to the 2,4-substituted quinoline core.

Experimental Protocol: Synthesis of 7-Methoxy-4-methylquinolin-2-ol

Materials:

  • m-Anisidine (3-methoxyaniline)

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Diphenyl ether (for cyclization)

Procedure:

  • Condensation: In a round-bottom flask, combine one equivalent of m-anisidine and one equivalent of ethyl acetoacetate in ethanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a suitable base, such as sodium bicarbonate, until the product precipitates.

  • Collect the crude intermediate, 4-(3-methoxyanilino)pent-3-en-2-one, by vacuum filtration and wash with cold water.

  • Cyclization: In a separate flask, heat diphenyl ether to reflux (approximately 250-260 °C).

  • Slowly add the dried intermediate to the boiling diphenyl ether. The cyclization reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature, which will cause the product, 7-methoxy-4-methylquinolin-2-ol, to precipitate.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent, such as petroleum ether, to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Chlorination of the Quinolone Intermediate

The final step in the synthesis of the core scaffold is the conversion of the hydroxyl group at the 2-position to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2][7]

Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methoxy-4-methylquinolin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-methoxy-4-methylquinolin-2-ol in an excess of phosphorus oxychloride. A small amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Chlorination m_anisidine m-Anisidine intermediate 4-(3-methoxyanilino)pent-3-en-2-one m_anisidine->intermediate Condensation (Acid Catalyst) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate quinolone 7-Methoxy-4-methylquinolin-2-ol intermediate->quinolone Cyclization (High Temp.) quinolone_step2 7-Methoxy-4-methylquinolin-2-ol target This compound quinolone_step2->target POCl3

Caption: Synthetic workflow for this compound.

The this compound Scaffold in Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[8] Derivatives of this compound are emerging as promising candidates in this arena, with the potential to target key oncogenic signaling pathways.

Targeting Oncogenic Kinases

Protein kinases are a class of enzymes that play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several quinoline-based compounds have been developed as potent kinase inhibitors.

3.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a viable anticancer strategy. The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoline_Inhibitor 2-Chloro-7-methoxy-4- methylquinoline Derivative Quinoline_Inhibitor->VEGFR2 Inhibits PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline_Inhibitor 2-Chloro-7-methoxy-4- methylquinoline Derivative Quinoline_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The following table summarizes the reported anticancer activities of some quinoline derivatives with structural features relevant to the this compound scaffold.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Anilinoquinoline Derivatives
Compound 1fHeLa (Cervical)10.18[9]
BGC823 (Gastric)8.32[9]
Compound 2iHeLa (Cervical)7.15[9]
BGC823 (Gastric)4.65[9]
2-Arylquinoline Derivatives
Quinoline 13HeLa (Cervical)8.3[10]
Quinoline 12PC3 (Prostate)31.37[10]
Morita-Baylis-Hillman Adducts of 7-Chloroquinoline
Compound 14MCF-7 (Breast)4.60[1]
NCI-H292 (Lung)4.60[1]
4-Anilinoquinolinylchalcone Derivative
Compound 4aMDA-MB-231 (Breast)Not specified, but highly active[11]
Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a library of derivatives based on the exact this compound scaffold is not yet available, we can glean valuable insights from related quinoline series. [1]

  • Substitution at the 2-position: The chloro group at the 2-position is a versatile synthetic handle for introducing a variety of substituents via nucleophilic aromatic substitution. The nature of the group at this position can significantly impact biological activity. For example, the introduction of an amino group can facilitate interactions with the hinge region of kinase active sites.

  • Substitution at the 4-position: The methyl group at the 4-position can be modified or replaced to explore its impact on potency and selectivity. For instance, replacing the methyl group with an anilino group has been a successful strategy in the development of EGFR inhibitors. [9]* The 7-methoxy group: The electron-donating methoxy group at the 7-position can influence the overall electron density of the quinoline ring system, which can in turn affect its binding to biological targets. The position and nature of substituents on the benzenoid ring of the quinoline are known to be crucial for anticancer activity. [12]

Detailed Experimental Methodologies

The successful development of drugs based on the this compound scaffold relies on robust and reproducible biological assays. The following are detailed protocols for key in vitro experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][12][13]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [3][10][14][15][16]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellets in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay

In vitro kinase assays are used to determine the ability of a compound to inhibit the activity of a specific kinase. [6][17][18][19][20]

Experimental Protocol: In Vitro Kinase Assay (General)

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Kinase reaction buffer

  • Test compounds

  • Method for detecting substrate phosphorylation (e.g., scintillation counting, fluorescence polarization)

Procedure:

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the proven track record of the broader quinoline class, makes it an attractive starting point for medicinal chemists. Future research should focus on the systematic exploration of the structure-activity relationships of its derivatives. The generation of a focused library of compounds with diverse substitutions at the 2- and 4-positions will be crucial for identifying potent and selective inhibitors of key oncogenic targets.

References

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 21, 2026, from [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved January 21, 2026, from [Link]

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  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011, March 18). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023, March 23). MDPI. Retrieved January 21, 2026, from [Link]

  • In Vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved January 21, 2026, from [Link]

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  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 21, 2026, from [Link]

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  • POCl3 Chlorination of 4-Quinazolones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-7-methoxy-4-methylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This technical guide delves into the specific therapeutic potential of analogs derived from 2-Chloro-7-methoxy-4-methylquinoline. This core structure, characterized by a chloro group at the C-2 position, a methoxy group at C-7, and a methyl group at C-4, provides a versatile framework for designing novel drug candidates.[4][5][6] The substituents play a critical role: the chlorine atom can enhance lipophilicity, facilitating membrane permeability, while the methoxy and methyl groups can modulate the molecule's electronic properties and steric interactions with biological targets.[7] This guide will dissect the key molecular targets of these analogs across major therapeutic areas—oncology, infectious diseases, and inflammation—providing field-proven insights into their mechanisms of action, experimental validation protocols, and future drug development perspectives.

Part 1: Oncological Targets: Disrupting Cancer's Core Machinery

Quinoline derivatives have emerged as formidable anticancer agents, primarily by targeting the signaling and replication machinery that underpins malignant growth.[8][9][10] Analogs of this compound can be rationally designed to interfere with several critical cancer pathways.

Kinase Inhibition: Silencing Pro-Survival Signals

A predominant mechanism of action for quinoline-based anticancer agents is the inhibition of protein kinases, enzymes that regulate virtually all aspects of cell life, including proliferation, survival, and differentiation.[9]

Many quinoline analogs function as ATP-competitive inhibitors, targeting the ATP-binding site of key tyrosine kinases that are often dysregulated in cancer.[2]

  • EGFR, VEGFR-2, and PDGFR: The Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR) are crucial drivers of tumor growth, angiogenesis, and metastasis. Quinoline-based molecules can inhibit these receptors, thereby disrupting downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[9][10][11]

  • c-Src Kinase: As a non-receptor tyrosine kinase, c-Src is a central node in signaling pathways that control cell proliferation and invasion. Certain quinoline derivatives have been designed as dual inhibitors of c-Src and other cancer-related enzymes.[8]

  • Pim-1 Kinase: This kinase is a key regulator of apoptosis and cell cycle progression. Its overexpression is common in various cancers, making it an attractive therapeutic target. Analogs have been identified that potently inhibit Pim-1, leading to apoptosis and cell cycle arrest in cancer cells.[8]

  • Cyclin G Associated Kinase (GAK): 4-anilinoquinoline derivatives have been identified as potent and highly selective inhibitors of GAK, a kinase involved in intracellular trafficking and cell division.[12]

kinase_inhibition cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP Substrate Substrate Protein (Inactive) Receptor->Substrate Ligand Growth Factor Ligand->Receptor ATP ATP ATP->Receptor Substrate_P Substrate Protein-P (Active) Substrate->Substrate_P Downstream Downstream Signaling (e.g., PI3K/Akt) Substrate_P->Downstream Quinoline Quinoline Analog (Inhibitor) Quinoline->Receptor Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of the COX-2 pathway by a selective quinoline-based inhibitor.

Conclusion and Future Perspectives

Analogs of this compound represent a promising and highly adaptable chemical scaffold for the development of novel therapeutics. The accumulated evidence clearly demonstrates their potential to engage a diverse array of molecular targets critical to the pathogenesis of cancer, infectious diseases, and inflammatory disorders.

  • In Oncology, the primary targets are protein kinases (both tyrosine and serine/threonine), DNA replication machinery (topoisomerases, DNMTs), and the cytoskeleton (tubulin). Future work should focus on enhancing kinase selectivity to minimize off-target effects and developing dual-target inhibitors to overcome resistance.

  • In Infectious Diseases, the validated targets are bacterial topoisomerases (DNA gyrase and Topoisomerase IV). The challenge lies in combating rising resistance, and developing quinolines with novel binding modes or activity against non-replicating persister cells and biofilms is a critical frontier.

  • In Inflammation, COX-2 remains a key target. The modular nature of the quinoline scaffold allows for fine-tuning to achieve high selectivity, and exploration of other targets like PDE4 offers opportunities for new classes of anti-inflammatory drugs.

The path forward requires a synergistic approach combining computational modeling, synthetic chemistry to explore structure-activity relationships, and robust biological validation. By leveraging the versatility of the this compound core, researchers are well-positioned to develop next-generation therapies with improved efficacy and safety profiles.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
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  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). ResearchGate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). Royal Society of Chemistry.
  • Quinoline and their Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.). ResearchGate.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (n.d.). Dergipark.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021, December 17). ResearchGate.
  • This compound. (n.d.). CymitQuimica.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023, May 18). MDPI.
  • 2-Chloro-7-methoxy-4-methyl-quinoline. (n.d.). Santa Cruz Biotechnology.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). National Institutes of Health.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020, April 21). PubMed.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed.
  • Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. (2025, August 8). ResearchGate.
  • Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. (n.d.). National Institutes of Health.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). National Institutes of Health.
  • This compound. (n.d.). PubChem @ NIH.
  • Application of 4-Methoxyquinolin-7-amine in Kinase Inhibitor Studies. (n.d.). Benchchem.
  • A Comparative Analysis of 2-Methoxyquinoline- 4-carbaldehyde and 2-chloroquinoline-3. (n.d.). Benchchem.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Baxendale Group - Durham University.
  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. (n.d.). PubMed Central @ NIH.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
  • Structure−Activity Relationships in 4- Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2025, August 6). ResearchGate.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PubMed Central @ NIH.
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2017, March 16). University of Southampton.
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The Strategic Synthesis and Application of Novel 2-Chloroquinoline Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Core - A Privileged Scaffold in Medicinal Chemistry

The quinoline moiety, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its prevalence in natural products and synthetic drugs underscores its remarkable versatility and "druggability."[2] From the historical antimalarial quinine to modern anticancer agents, the quinoline scaffold has consistently provided a robust framework for the design of therapeutic agents targeting a wide array of biological pathways.[1][2] Among its many derivatives, the 2-chloroquinoline nucleus stands out as a particularly strategic starting point for the synthesis of diverse compound libraries. The reactive chlorine atom at the 2-position serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[3] This guide provides an in-depth exploration of the discovery and synthesis of novel 2-chloroquinoline compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Foundational Synthesis of the 2-Chloroquinoline Scaffold: Beyond the Classics

The construction of the 2-chloroquinoline core is the critical first step in the journey toward novel therapeutic agents. While numerous methods exist, a deep understanding of the underlying mechanisms and the rationale for choosing a particular route is paramount for success.

The Vilsmeier-Haack Reaction: A Workhorse for 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful and widely employed method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[4] This one-pot cyclization and formylation process offers an efficient entry point to a highly versatile intermediate.

Causality Behind the Experimental Choices:

The reaction's success hinges on the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5] The choice of POCl₃ is critical; its reaction with DMF is highly efficient in generating the reactive electrophile. The N-arylacetamide, possessing an electron-rich aromatic ring, then undergoes electrophilic attack by the Vilsmeier reagent, followed by an intramolecular cyclization and subsequent dehydration and chlorination to yield the 2-chloro-3-formylquinoline product. The presence of electron-donating groups on the N-arylacetamide substrate generally accelerates the reaction and improves yields by increasing the nucleophilicity of the aromatic ring.[4]

Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-3-formylquinoline

Materials:

  • m-Methoxyacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.8 mL, 3.5 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add m-methoxyacetanilide (1 g, 1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • A yellow precipitate of 2-chloro-6-methoxy-3-formylquinoline will form. Collect the solid by vacuum filtration and wash it with cold water.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Troubleshooting the Vilsmeier-Haack Reaction:

Problem Potential Cause Solution
Low or No Yield Impure or wet reagents (DMF, POCl₃).Use freshly distilled POCl₃ and anhydrous DMF.[6]
Low reactivity of the acetanilide substrate.Increase the reaction temperature or time. For substrates with electron-withdrawing groups, consider alternative synthetic routes.
Incomplete formation of the Vilsmeier reagent.Ensure the dropwise addition of POCl₃ to DMF at 0 °C and allow sufficient time for the reagent to form before adding the substrate.
Formation of Byproducts Diformylation or other side reactions.Optimize the stoichiometry of the Vilsmeier reagent and consider running the reaction at a lower temperature.[6]
No Precipitation Upon Quenching The product may be soluble in the aqueous mixture.Extract the reaction mixture with an organic solvent like ethyl acetate or dichloromethane after neutralization.[7]
Synthesis from 2(1H)-Quinolinones: A Classic and Versatile Approach

Another fundamental method for preparing 2-chloroquinolines involves the chlorination of the corresponding 2(1H)-quinolinones. This approach is particularly useful when the desired substitution pattern on the quinoline ring is more readily accessible through quinolinone synthesis.

Causality Behind the Experimental Choices:

The conversion of a lactam (the amide in the quinolinone ring) to a chloro-imine is typically achieved using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and the fact that the byproducts are volatile or easily removed.[8] The mechanism involves the initial phosphorylation of the amide oxygen, making it a good leaving group. Subsequent attack by a chloride ion leads to the formation of the 2-chloroquinoline. In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reactivity, particularly for less reactive quinolinones.[8] The choice of reaction temperature is crucial; higher temperatures are often required to drive the reaction to completion, but can also lead to the formation of undesired byproducts.

Experimental Protocol: Synthesis of 2-Chloroquinoline from Quinolin-2(1H)-one

Materials:

  • Quinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium hydroxide solution (10%)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place quinolin-2(1H)-one (1 g).

  • Carefully add phosphorus oxychloride (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The solid should gradually dissolve.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline to litmus paper.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloroquinoline.

  • The product can be further purified by vacuum distillation or column chromatography.

Novel Synthesis from 2-Vinylanilines: A Modern Alternative

A more recent and innovative approach to 2-chloroquinolines involves the reaction of 2-vinylanilines with diphosgene in a nitrile solvent like acetonitrile.[9][10] This method offers a direct route to the 2-chloroquinoline core, bypassing the need for pre-formed quinolinones.

Causality Behind the Experimental Choices:

This reaction proceeds through a postulated three-step mechanism: (1) generation of a phenylisocyanate intermediate from the reaction of the aniline with diphosgene, (2) an intramolecular electrophilic cyclization of the vinyl group onto the isocyanate, forming the quinoline ring, and (3) chlorination at the 2-position.[9] The nitrile solvent is believed to play a crucial role in the chlorination step. This method is advantageous as it avoids the use of harsh reagents like POCl₃ and can be performed under relatively mild conditions. The choice of diphosgene as the phosgene source is a practical consideration for laboratory safety.

II. Strategic Functionalization of the 2-Chloroquinoline Core

The true power of the 2-chloroquinoline scaffold lies in its susceptibility to a wide range of chemical transformations, allowing for the systematic exploration of chemical space in the quest for novel bioactive compounds.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a variety of nucleophiles, including amines, alcohols, and thiols.

Causality Behind the Experimental Choices:

The success of an SNAr reaction is governed by several factors: the nucleophilicity of the attacking species, the nature of the solvent, and the reaction temperature.

  • Nucleophile: Stronger nucleophiles react faster. For neutral nucleophiles like amines and alcohols, the addition of a base is often necessary to generate the more potent anionic nucleophile (e.g., an amide or alkoxide).[11]

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[2] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and more reactive. Protic solvents can hydrogen-bond to the nucleophile, reducing its reactivity.

  • Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions.[11]

Experimental Protocol: Synthesis of a 2-Aminoquinoline Derivative

Materials:

  • 2-Chloroquinoline

  • Aniline derivative

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloroquinoline (1 mmol) in DMF (5 mL), add the aniline derivative (1.2 mmol) and potassium carbonate (2 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules. These powerful tools allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the quinoline ring with high efficiency and selectivity.

Causality Behind the Experimental Choices:

The choice of the specific palladium catalyst (a combination of a palladium precursor and a ligand), base, and solvent is critical for the success of these reactions.

  • Palladium Catalyst: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Electron-rich and sterically bulky phosphine ligands are often employed to enhance the catalytic activity.

  • Base: The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling) and to neutralize the acid generated during the reaction. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst and be stable under the reaction conditions. A mixture of an organic solvent and water is often used in Suzuki couplings to facilitate the dissolution of the inorganic base.

Experimental Protocol: Suzuki Coupling of 2-Chloroquinoline with a Boronic Acid

Materials:

  • 2-Chloroquinoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • In a reaction vial, combine 2-chloroquinoline (1 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and sodium carbonate (2 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of DME (4 mL) and water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 80-90 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Bioactive 2-Chloroquinoline Derivatives: From the Bench to Potential Therapeutics

The synthetic versatility of 2-chloroquinolines has been extensively leveraged in the discovery of novel compounds with a wide range of biological activities, particularly in the field of oncology.

2-Chloroquinoline Derivatives as Anticancer Agents

Numerous studies have demonstrated the potent anticancer activity of 2-chloroquinoline derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR for all 2-chloroquinoline derivatives is not feasible, several key trends have emerged from the literature:

  • Substitution at the 2-position: The introduction of various aryl, heteroaryl, and amino moieties at the 2-position has led to compounds with significant cytotoxic activity. The nature of this substituent plays a crucial role in determining the potency and selectivity of the compound.

  • Substitution on the quinoline ring: Modifications at other positions of the quinoline ring can also have a profound impact on biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the quinoline scaffold and influence its interaction with biological targets.

  • Hybrid Molecules: The incorporation of other pharmacologically active moieties, such as sulfonamides, into the 2-chloroquinoline scaffold has been a successful strategy for developing novel anticancer agents with enhanced potency.[12]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 2-chloroquinoline derivatives against various cancer cell lines.

CompoundR Group at C2Cancer Cell LineIC₅₀ (µM)Reference
1 4-AminophenylLoVo (Colon)28.82[12]
2 4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenylLoVo (Colon)> 50[12]
3 N-(Guanidinylsulfonyl)phenylaminoHeLa (Cervical)35.19[12]
4 N-(Thiazol-2-ylsulfonyl)phenylaminoHeLa (Cervical)41.21[12]
2-Chloroquinoline Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The quinoline scaffold has been identified as a privileged structure for the design of kinase inhibitors.

Mechanism of Action:

Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The specific interactions between the quinoline derivative and the amino acid residues in the ATP-binding site determine its potency and selectivity.

SAR Insights for Kinase Inhibition:

  • The 4-Anilinoquinoline Scaffold: A significant number of potent kinase inhibitors are based on the 4-anilinoquinoline scaffold, where the 2-position is often substituted with a solubilizing group or a group that can form additional interactions with the kinase.

  • Targeting Specific Kinases: By carefully modifying the substituents on the quinoline ring and the aniline moiety, it is possible to design inhibitors that are selective for specific kinases, such as EGFR, VEGFR, and c-Met.[13]

IV. Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and experimental workflows.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Workup and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Reaction Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-Arylacetamide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloro-3-formylquinoline Intermediate->Product Cyclization & Chlorination (Heat) Quench Quench with Ice Product->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Filter Filter or Extract Neutralize->Filter Purify Purify (Recrystallization/ Column Chromatography) Filter->Purify

Caption: Workflow for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines.

Functionalization_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_pd Palladium-Catalyzed Cross-Coupling Start 2-Chloroquinoline SNAr_Product_Amine 2-Aminoquinoline Derivatives Start->SNAr_Product_Amine R-NH2, Base SNAr_Product_Ether 2-Alkoxyquinoline Derivatives Start->SNAr_Product_Ether R-OH, Base SNAr_Product_Thioether 2-Thioquinoline Derivatives Start->SNAr_Product_Thioether R-SH, Base Suzuki_Product 2-Aryl/Heteroarylquinolines Start->Suzuki_Product Ar-B(OH)2, Pd Catalyst, Base Heck_Product 2-Alkenylquinolines Start->Heck_Product Alkene, Pd Catalyst, Base Buchwald_Product 2-Amino/Alkoxyquinolines Start->Buchwald_Product R-NH2/R-OH, Pd Catalyst, Base

Sources

An In-depth Technical Guide to the Precursors and Starting Materials for 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-7-methoxy-4-methylquinoline is a highly valuable heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Its substituted quinoline core is a prevalent scaffold in drug discovery, making the efficient and well-understood synthesis of this compound a critical aspect of medicinal chemistry research. This technical guide provides an in-depth exploration of the common precursors and starting materials for the synthesis of this compound, focusing on the underlying chemical principles, field-proven insights, and detailed experimental methodologies.

Retrosynthetic Analysis: A Strategic Approach to Synthesis

A retrosynthetic analysis of this compound reveals a logical and efficient synthetic pathway. The primary disconnection point is the carbon-chlorine bond at the 2-position. This suggests that the final step is likely a chlorination reaction of a corresponding 2-hydroxyquinoline precursor. The 2-hydroxyquinoline itself can be constructed through a cyclization reaction, typically involving a substituted aniline and a β-ketoester. This strategic breakdown points to a two-step synthesis from readily available starting materials.

G Target This compound Precursor1 7-Methoxy-4-methylquinolin-2-ol Target->Precursor1 Chlorination StartingMaterial1 m-Anisidine Precursor1->StartingMaterial1 Conrad-Limpach Cyclization StartingMaterial2 Ethyl Acetoacetate Precursor1->StartingMaterial2 Conrad-Limpach Cyclization

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 7-Methoxy-4-methylquinolin-2-ol

The most common and efficient route to this compound involves the synthesis of its immediate precursor, 7-methoxy-4-methylquinolin-2-ol (which exists in tautomeric equilibrium with 7-methoxy-4-methyl-1H-quinolin-2-one).[1] This is typically achieved through a Conrad-Limpach cyclization reaction.

Core Starting Materials
  • m-Anisidine (3-Methoxyaniline): This substituted aniline provides the benzene ring and the methoxy group at the desired 7-position of the final quinoline structure.

  • Ethyl Acetoacetate: This β-ketoester provides the atoms necessary to form the pyridinone ring of the quinoline core, including the methyl group at the 4-position and the hydroxyl group at the 2-position.

The Conrad-Limpach Synthesis: Mechanism and Rationale

The Conrad-Limpach synthesis proceeds in two key stages:

  • Condensation: The initial step is the condensation of m-anisidine with ethyl acetoacetate to form an enamine intermediate, ethyl 3-(3-methoxyphenylamino)crotonate. This reaction is typically catalyzed by a small amount of acid.

  • Cyclization: The enamine intermediate is then subjected to high-temperature cyclization. The electron-rich aromatic ring of the enamine attacks the ester carbonyl, leading to the formation of the quinoline ring system. This step is usually carried out in a high-boiling solvent like diphenyl ether or by heating the neat intermediate.

The choice of the Conrad-Limpach reaction is dictated by its reliability and the ready availability of the starting materials. The regioselectivity of the cyclization is controlled by the electronic properties of the aniline derivative.

Detailed Experimental Protocol: Synthesis of 7-Methoxy-4-methylquinolin-2-ol

Materials:

  • m-Anisidine

  • Ethyl acetoacetate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of m-anisidine and ethyl acetoacetate. Add a catalytic amount of hydrochloric acid. Heat the mixture at reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. The resulting crude ethyl 3-(3-methoxyphenylamino)crotonate can be used directly in the next step or purified by column chromatography.

  • Cyclization: In a separate flask, heat diphenyl ether to approximately 250 °C. Slowly add the crude enamine intermediate to the hot diphenyl ether with vigorous stirring. Maintain the temperature for 30-60 minutes.

  • Isolation and Purification of Product: Allow the reaction mixture to cool. The product, 7-methoxy-4-methylquinolin-2-ol, will precipitate out of the diphenyl ether. Collect the solid by filtration and wash it with a non-polar solvent like hexane to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Chlorination of 7-Methoxy-4-methylquinolin-2-ol

The final step in the synthesis is the conversion of the 2-hydroxy group of the quinoline to a chloro group. This is a standard transformation in heterocyclic chemistry.

Chlorinating Agents: Selection and Rationale

Several reagents can be employed for this chlorination, with phosphorus oxychloride (POCl₃) being the most common and effective.[2] Other reagents include:

  • Trichloroisocyanuric acid (TCCA) with triphenylphosphine: This provides a milder alternative to POCl₃.[3]

  • Solid phosgene (triphosgene): This can also be used as a chlorinating agent.[4]

The choice of phosphorus oxychloride is often preferred due to its high reactivity and ability to drive the reaction to completion. It also serves as the solvent in many cases.

Mechanism of Chlorination with POCl₃

The hydroxyl group of the 2-hydroxyquinoline tautomer attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. A chloride ion then acts as a nucleophile, attacking the 2-position of the quinoline ring and displacing the phosphate leaving group to yield the desired 2-chloroquinoline.

G Precursor 7-Methoxy-4-methylquinolin-2-ol Product This compound Precursor->Product Chlorination Reagent POCl₃ Reagent->Product

Caption: Final chlorination step of the synthesis.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 7-Methoxy-4-methylquinolin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Ammonium hydroxide or sodium carbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place the 7-methoxy-4-methylquinolin-2-ol. Carefully add an excess of phosphorus oxychloride (typically 3-5 equivalents).

  • Reaction: Heat the mixture at reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a base, such as ammonium hydroxide or a saturated sodium carbonate solution, until the pH is neutral or slightly basic. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Alternative Synthetic Approaches

While the Conrad-Limpach/chlorination sequence is the most common, other methods can be employed for the synthesis of substituted quinolines.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction can be a powerful tool for the synthesis of 2-chloroquinolines directly from N-arylacetamides.[5][6] In this case, N-(3-methoxyphenyl)acetamide would be the starting material. The reaction with the Vilsmeier reagent (formed from POCl₃ and DMF) leads to a one-pot cyclization and chlorination to yield a 2-chloro-3-formylquinoline derivative. While efficient, this method introduces a formyl group at the 3-position, which may or may not be desired for subsequent synthetic steps.

Data Summary

StepStarting MaterialsKey ReagentsProductTypical Yield
1m-Anisidine, Ethyl acetoacetateCatalytic HCl, Diphenyl ether7-Methoxy-4-methylquinolin-2-ol70-85%
27-Methoxy-4-methylquinolin-2-olPhosphorus oxychloride (POCl₃)This compound80-95%

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The most reliable and scalable approach involves a two-step sequence starting from m-anisidine and ethyl acetoacetate to form the key intermediate, 7-methoxy-4-methylquinolin-2-ol, followed by chlorination with phosphorus oxychloride. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are essential for achieving high yields and purity of this important synthetic building block.

References

  • Sugimoto, O., Iwasaki, H., & Tanji, K. (2015). A convenient synthesis of 2-chloroquinolines from 1-alkyl- or 1-aryl-quinolin-2(1H)-ones using trichloroisocyanuric acid and triphenylphosphine. Heterocycles, 91(7), 1445-1454. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

  • Process for the preparation of chlorinated quinolines. (1971).
  • Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. (2020). ResearchGate. [Link]

  • 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry - Section B, 43B(1), 183-186. [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 46-50. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020).
  • Process for producing 7-chloro-quinaldine. (1995).
  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. (2010).
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2023). ACS Omega. [Link]

  • 7-Methoxy-4-methylquinolin-2-ol. (n.d.). PubChem. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar. [Link]

  • Chlorination of 8-HydroxyQuinoline. (2010). Sciencemadness.org. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-7-methoxy-4-methylquinoline (CAS No. 97892-67-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, handling procedures, and potential applications of 2-Chloro-7-methoxy-4-methylquinoline, identified by the CAS number 97892-67-6. As a substituted quinoline, this compound holds significant interest within medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold. This document synthesizes available data to offer a valuable resource for professionals working with this compound, emphasizing safety and responsible handling in a research and development setting.

Chemical Identification and Structure

This compound is a solid, crystalline organic compound.[1] The defining feature of this molecule is its quinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. The quinoline ring system is substituted with a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position.

The presence of the chloro-, methoxy-, and methyl- functional groups on the quinoline scaffold are expected to influence its chemical reactivity and biological activity. For instance, the chlorine atom can serve as a leaving group in nucleophilic substitution reactions, while the methoxy and methyl groups can modulate the electronic properties and lipophilicity of the molecule.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 97892-67-6[1][2][3]
IUPAC Name This compound[1][2]
Molecular Formula C11H10ClNO[1][3]
Synonyms Quinoline, 2-chloro-7-methoxy-4-methyl-
InChI Key SMJPQHMCVFWKMI-UHFFFAOYSA-N[1][2]
SMILES COC1=CC=C2C(C)=CC(Cl)=NC2=C1[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental protocols, including selecting appropriate solvents and predicting the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 207.66 g/mol [3]
Appearance White to pale cream powder[1]
Melting Point 109.5 - 118.5 °C[1]
Purity ≥96.0% (GC)[1]
Solubility Data not available
Boiling Point Data not available
Density Data not available

Potential Applications and Biological Significance

While specific biological activity and application data for this compound are not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinolines are known to exhibit a broad range of biological activities, and this particular derivative's substituents suggest potential for further investigation.

The presence of a chlorine atom at the 2-position makes it a versatile intermediate for synthesizing other quinoline derivatives through nucleophilic substitution reactions. This allows for the introduction of various functional groups to explore structure-activity relationships (SAR).

Given the known activities of other quinoline compounds, potential areas of research for this compound could include:

  • Antimicrobial Activity: Quinolines are the basis for several antibacterial and antimalarial drugs.

  • Anti-inflammatory Effects: Certain quinoline derivatives have shown potential as anti-inflammatory agents.

  • Anticancer Properties: The quinoline ring is a key structural component in some anticancer drugs.

It is important to note that these are potential areas of investigation based on the broader class of quinoline compounds, and specific biological activities for CAS 97892-67-6 would need to be determined through dedicated experimental studies.

Safety and Handling

This section provides a detailed overview of the known and potential hazards associated with this compound, along with recommended safety precautions and emergency procedures. The information is compiled from safety data sheets of the compound and structurally related chemicals.

Hazard Identification

Based on available data for similar quinoline derivatives, this compound is anticipated to cause skin, eye, and respiratory irritation.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling this compound. The following precautionary statements and PPE are recommended:

Table 3: Precautionary Statements

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.[4]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: Stable under recommended storage conditions.

Toxicological Information

Conclusion

This compound (CAS No. 97892-67-6) is a substituted quinoline with potential applications in medicinal chemistry and as a synthetic intermediate. While its full biological and toxicological profiles are yet to be extensively elucidated, its structural features suggest it is a compound of interest for further research. Strict adherence to safety and handling protocols is paramount to ensure the well-being of researchers and to maintain a safe laboratory environment. This guide provides a foundational understanding of the compound's properties and the necessary precautions for its use.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • Chemcasts. (n.d.). This compound Properties. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-7-methoxy-4-methylquinoline. This quinoline derivative is a valuable heterocyclic building block in medicinal chemistry and materials science, and its functionalization is key to developing novel compounds with diverse biological and physical properties.[1][2] This document delves into the mechanistic principles governing these reactions, offers detailed, field-proven experimental protocols for substitution with various nucleophiles, and provides guidance on troubleshooting and data interpretation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Mechanistic Principles: The SNAr Reaction on the Quinoline Scaffold

The functionalization of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatic systems, the quinoline scaffold's pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency renders the carbon atoms at the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles, particularly when substituted with a good leaving group like chlorine.[1]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:[3][4]

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbon atom (C2 in this case), which bears the chlorine leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system, including the nitrogen atom, which helps to stabilize the intermediate.

  • Leaving Group Departure: Aromaticity is restored through the elimination of the chloride ion, a competent leaving group. This step is generally fast and results in the formation of the final substituted quinoline product.

The presence of substituents on the quinoline ring can modulate its reactivity. While the 7-methoxy group is generally electron-donating, its effect is less pronounced compared to the powerful electron-withdrawing influence of the ring nitrogen, which remains the dominant factor activating the C2 position for SNAr.

SNAr_Mechanism General SNAr Mechanism at the C2 Position of Quinoline Substrate 2-Chloro-7-methoxy- 4-methylquinoline Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate 1. Nucleophilic Attack (Slow) Nucleophile Nucleophile (Nu⁻) Product 2-Substituted-7-methoxy- 4-methylquinoline Intermediate->Product 2. Leaving Group Departure (Fast) LeavingGroup Chloride Ion (Cl⁻)

Caption: The addition-elimination mechanism for SNAr reactions.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of 2-substituted-7-methoxy-4-methylquinoline derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1. Protocol 1: Substitution with an Oxygen Nucleophile (Synthesis of 2,7-Dimethoxy-4-methylquinoline)

This protocol details the reaction with a common oxygen nucleophile, methoxide. The higher reactivity of 2-chloroquinolines toward alkoxides compared to 4-chloroquinolines is well-documented.[5]

Reagents & Materials
Reagent
This compound
Sodium methoxide (NaOMe)
Methanol (MeOH), anhydrous
Dichloromethane (DCM)
Water (deionized)
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer with heating
Standard glassware for workup
Rotary evaporator
Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 207.7 mg).

  • Solvent & Reagent Addition: Add anhydrous methanol (15 mL) to dissolve the starting material. While stirring, carefully add sodium methoxide (1.5 mmol, 81.0 mg).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring. Maintain this temperature for 6-8 hours.[3]

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the starting material spot.

  • Workup: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with an additional portion of DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel to obtain the pure 2,7-dimethoxy-4-methylquinoline.

2.2. Protocol 2: Substitution with a Nitrogen Nucleophile (Synthesis of N-Phenyl-7-methoxy-4-methylquinolin-2-amine)

This protocol uses aniline as a representative nitrogen nucleophile. Such reactions often require a base to neutralize the HCl generated in situ and elevated temperatures. Polar aprotic solvents like DMF are ideal for SNAr reactions as they effectively solvate cations, enhancing the reactivity of the nucleophile.[6]

Reagents & Materials
Reagent
This compound
Aniline
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Water and Brine
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
Round-bottom flask (25 mL) with stir bar
Reflux condenser with drying tube
Heating mantle or oil bath
Standard glassware for workup
Rotary evaporator
Column chromatography setup (Silica gel)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1.0 mmol, 207.7 mg), aniline (1.1 mmol, 102.4 mg, 0.10 mL), and potassium carbonate (1.5 mmol, 207.3 mg).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Maintain this temperature for 8-12 hours.[3]

  • Monitoring: Track the consumption of the chloroquinoline starting material via TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring, which should induce precipitation of the crude product.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol.

  • Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow General Experimental Workflow A 1. Reaction Setup (Flask, Stirrer) B 2. Add Reactants (Chloroquinoline, Nucleophile, Base) A->B C 3. Add Solvent (e.g., DMF, MeOH) B->C D 4. Heat to Temperature (Reflux or 100-120°C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Workup (Quench, Extract/Filter) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized workflow for SNAr experiments.

Data Summary and Expected Outcomes

The success of these substitution reactions depends heavily on the nucleophilicity of the attacking species and the reaction conditions employed. The table below summarizes expected outcomes and typical conditions.

Nucleophile ClassExample NucleophileSolventBaseTemp. (°C)Time (h)Expected Yield (%)
Oxygen Sodium methoxideMeOH(Self-basic)~656 - 870 - 90
Nitrogen AnilineDMFK₂CO₃100 - 1208 - 1265 - 85
Sulfur Sodium thiophenoxideDMF(Self-basic)80 - 1004 - 680 - 95

Yields are estimates based on similar reported reactions and may vary.

Troubleshooting and Optimization

Difficulties such as low reactivity or the formation of side products can arise. The following table provides guidance on common issues.[6]

IssuePossible CauseRecommended Solution
Low/No Reactivity 1. Insufficient temperature. 2. Poor nucleophile reactivity. 3. Inappropriate solvent.1. Gradually increase the reaction temperature, monitoring for decomposition. 2. Use a stronger base to generate a more potent anionic nucleophile (e.g., NaH for an alcohol). 3. Ensure a polar aprotic solvent (DMSO, DMF) is used.[6][7]
Side Products 1. Reaction with solvent. 2. Over-reaction or decomposition.1. Use an inert, high-boiling solvent if DMF or DMSO are problematic. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of the initial substitution.
Difficult Workup Emulsion during extraction.Add brine to the aqueous layer to break the emulsion. If the product is a salt, adjust the pH to obtain the free base before extraction.[1]
Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry.[8] Derivatives of 7-methoxyquinoline, in particular, have been investigated for a range of therapeutic applications. The ability to easily modify the C2 position through the SNAr reactions described herein allows for the rapid generation of compound libraries for screening. Substituted quinolines have shown promise as:

  • Anticancer Agents: Many 4-anilinoquinoline derivatives have been developed as potent inhibitors of protein kinases like EGFR, which are crucial targets in oncology.[9]

  • Antimalarial Drugs: Chloroquine, a classic antimalarial, highlights the historical importance of the quinoline core in treating infectious diseases.

  • Antimicrobial Agents: Functionalized quinolines continue to be explored for their activity against various bacterial and fungal strains.[2]

The synthetic routes provided in this guide enable the strategic diversification of the this compound core, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic leads.[10]

References
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Benchchem.
  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
  • BenchChem. (2025). Troubleshooting low reactivity in nucleophilic substitution of 2-chloroquinoxalines. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Master Organic Chemistry. (2024). Nucleophilic Substitution Reactions. Master Organic Chemistry.
  • El-Sayed, M. A., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Retrieved from [Link]

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.

Sources

Suzuki-Miyaura Coupling Protocols for 2-Chloro-7-methoxy-4-methylquinoline: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinolines and the Power of Suzuki-Miyaura Coupling

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The targeted synthesis of substituted quinolines is therefore a cornerstone of modern drug discovery and development. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1][2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Chloro-7-methoxy-4-methylquinoline. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into troubleshooting and optimization. The protocols and discussions are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel quinoline-based molecules.

The choice of this compound as a substrate presents a specific set of challenges and considerations. As an electron-rich heteroaryl chloride, its reactivity in the crucial oxidative addition step of the catalytic cycle is lower compared to its bromide or iodide counterparts.[3] The presence of the methoxy group further enhances the electron density of the quinoline ring, while the 4-methyl group introduces steric considerations. Moreover, the quinoline nitrogen itself can coordinate with the palladium catalyst, potentially inhibiting its activity.[3] Overcoming these hurdles requires a carefully selected catalytic system, underscoring the importance of ligand choice.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Ar'-B(OR)2 (Base) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heat block or oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and SPhos ligand in a small amount of anhydrous 1,4-dioxane. Add this catalyst/ligand mixture to the reaction vessel.

  • Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 4:1 ratio of dioxane to water) to the reaction mixture. The addition of water can aid in dissolving the base and facilitating the transmetalation step.[3]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote unwanted side reactions like homocoupling of the boronic acid.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-7-methoxy-4-methylquinoline.

Data Presentation: Key Parameter Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several parameters. The following table outlines recommended starting points and optimization strategies for the coupling of this compound.

ParameterRecommended Starting ConditionsRationale & Optimization Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)These are common Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) species. Loading can be optimized to balance cost and reaction efficiency.
Ligand SPhos or XPhos (1.5-2.0 equiv relative to Pd)Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are crucial for facilitating the oxidative addition of the unreactive 2-chloroquinoline.[3] They also promote the reductive elimination step. Screening different ligands from this class (e.g., RuPhos) may improve yields.
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong base is required to form the boronate species for transmetalation.[4] K₃PO₄ is often effective for challenging couplings. Other bases like Cs₂CO₃ or K₂CO₃ can also be screened. The base should be finely powdered for better solubility and reactivity.
Solvent 1,4-Dioxane/Water (e.g., 10:1 v/v)A polar aprotic solvent is generally preferred. Toluene or THF can also be effective. The addition of water often accelerates the reaction, but anhydrous conditions might be necessary if protodeboronation of the boronic acid is a significant side reaction.[3]
Temperature 80-110 °CHigher temperatures are often required to drive the oxidative addition of the chloro-substrate. However, excessively high temperatures can lead to catalyst decomposition. The optimal temperature should be determined empirically.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to increased homocoupling byproducts.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Suboptimal ligand choice.3. Insufficiently strong base or poor base solubility.4. Quinoline nitrogen inhibiting the catalyst.1. Ensure thorough degassing of the reaction mixture and use anhydrous solvents.2. Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos).3. Switch to a stronger base like Cs₂CO₃ or ensure the K₃PO₄ is finely powdered.4. Increase ligand to palladium ratio to prevent catalyst inhibition.
Protodeboronation of Boronic Acid 1. Presence of excess water.2. Prolonged reaction time at high temperature.1. Reduce the amount of water or switch to anhydrous conditions.2. Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.3. Attempt the reaction at a lower temperature, accepting a longer reaction time.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Inefficient transmetalation step.1. Rigorously degas the reaction setup and solvents.2. Optimize the base and solvent system to facilitate a faster transmetalation.
Formation of Unidentified Byproducts 1. Catalyst decomposition.2. Side reactions of functional groups on the boronic acid.1. Lower the reaction temperature or use a more stable pre-catalyst.2. If the boronic acid contains sensitive functional groups, consider using milder reaction conditions or protecting groups.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the synthesis of novel 2-aryl-7-methoxy-4-methylquinoline derivatives. While the inherent unreactivity of the chloro-substituted, electron-rich quinoline core presents challenges, a judicious choice of a palladium precursor paired with a bulky, electron-rich phosphine ligand, such as SPhos, along with an appropriate base and solvent system, can lead to successful and high-yielding transformations. The protocols and insights provided in this application note serve as a robust foundation for researchers to build upon, enabling the efficient exploration of chemical space in the pursuit of new and impactful molecules.

References

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Synthesis of kinase inhibitors from 2-chloroquinoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, they have become one of the most important families of drug targets.[2] The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Neratinib and Cabozantinib.[3][4] This versatility stems from its ability to mimic the adenine hinge-binding motif of ATP, a crucial interaction for competitive inhibition.[5] This application note provides a detailed guide for researchers on the strategic synthesis of novel kinase inhibitors utilizing 2-chloroquinoline as a key reactive intermediate. We will explore the underlying medicinal chemistry principles, provide a general synthetic workflow, and detail a step-by-step protocol for the synthesis of a representative 2,4-disubstituted quinoline core, a common motif in kinase inhibitor design.[6][7]

The Quinoline Scaffold: A Cornerstone of Kinase Inhibitor Design

The quinoline heterocycle is a bioisostere of the adenine ring found in ATP.[5] This structural mimicry allows it to fit into the ATP-binding pocket of kinases and form critical hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. This interaction is fundamental to the mechanism of action for many Type I and Type II kinase inhibitors.

The strategic power of the quinoline scaffold lies in its synthetic tractability. The ring system can be functionalized at multiple positions, allowing chemists to systematically modulate the compound's properties:

  • Potency & Selectivity: By extending substituents into different sub-pockets of the ATP-binding site.

  • Pharmacokinetics: By altering properties like solubility, lipophilicity, and metabolic stability.[8][9]

  • Novelty: By exploring new chemical space to generate novel intellectual property.[10]

The diagram below illustrates the conceptual basis for quinoline-based kinase inhibition, showing how the scaffold mimics ATP's interaction with the kinase hinge.

cluster_ATP ATP Binding cluster_Inhibitor Competitive Inhibition ATP Adenosine Triphosphate (ATP) Adenine Adenine Ring Hinge Kinase Hinge Region (Backbone NH groups) Adenine->Hinge H-Bonds Inhibitor Quinoline-Based Inhibitor Quinoline Quinoline Scaffold Quinoline->Hinge H-Bonds (Mimicry)

Figure 1: Conceptual diagram illustrating how the quinoline scaffold mimics the adenine ring of ATP to form hydrogen bonds with the kinase hinge region, leading to competitive inhibition.

Strategic Synthesis Using 2-Chloroquinoline

The 2-chloroquinoline moiety is an exceptionally useful starting point for building kinase inhibitor libraries. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing a key pharmacophore—often an aniline or other amine-containing fragment—that will serve as the primary hinge-binding element.[11][12] Further diversity can be readily installed at other positions, such as C4, often through metal-catalyzed cross-coupling reactions.[13]

The general workflow described below leverages a sequential substitution strategy, which is a robust and modular approach to generating a diverse set of analogs for structure-activity relationship (SAR) studies.

G Start 2,4-Dichloroquinoline (Starting Material) Step1 Step 1: Suzuki Coupling (Install R¹ at C4) Start->Step1 Intermediate 2-Chloro-4-R¹-quinoline (Intermediate) Step1->Intermediate Step2 Step 2: S_N_Ar Reaction (Install R²-Amine at C2) Intermediate->Step2 Final Final Kinase Inhibitor (2-Amino-4-R¹-quinoline) Step2->Final

Figure 2: General synthetic workflow for creating 2,4-disubstituted quinoline inhibitors, starting with selective C4 functionalization followed by C2 substitution.

Detailed Protocol: Synthesis of a 2-Amino-4-Aryl-Quinoline Core

This protocol details the synthesis of a representative kinase inhibitor core structure, N-(3-ethynylphenyl)-4-(pyridin-4-yl)quinolin-2-amine , starting from 2,4-dichloroquinoline. This specific target incorporates a pyridine at C4 (a common feature for solubility and interaction with the solvent front) and a meta-substituted aniline at C2 (a versatile hinge binder that allows for further "clickable" chemistry via the alkyne).

Principle

The synthesis proceeds in two key steps. First, a selective Suzuki-Miyaura cross-coupling reaction is performed at the C4 position of 2,4-dichloroquinoline. The C4 position is generally more reactive towards palladium-catalyzed coupling than the C2 position, allowing for selective functionalization. The second step is a Buchwald-Hartwig amination or a thermally driven SNAr reaction to displace the remaining chloride at the C2 position with 3-ethynylaniline.

Materials and Equipment
Reagent/MaterialSupplierCAS No.Notes
2,4-DichloroquinolineSigma-Aldrich703-61-7
4-Pyridylboronic acidCombi-Blocks1692-15-5
Tetrakis(triphenylphosphine)palladium(0)Strem14221-01-3Handle in a fume hood.
Sodium carbonate (Na₂CO₃)Fisher497-19-8Anhydrous powder.
1,4-DioxaneAcros123-91-1Anhydrous, <50 ppm water.
TolueneJ.T. Baker108-88-3Anhydrous.
3-EthynylanilineOakwood540-60-3
Sodium tert-butoxide (NaOtBu)Alfa Aesar865-48-5Handle in a glovebox if possible.
XantphosTCI161265-03-8
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Acros51364-51-3
Standard laboratory glasswareVWR/Kimble-Dried in an oven before use.
Magnetic stirrer with heatingIKA-
Rotary evaporatorBüchi-
Flash chromatography systemTeledyne ISCO-With silica gel cartridges.
TLC platesMilliporeSigma-Silica gel 60 F₂₅₄.
Inert atmosphere setup--Nitrogen or Argon manifold.
Step-by-Step Procedure

Step 1: Synthesis of 2-chloro-4-(pyridin-4-yl)quinoline (Intermediate I)

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4-dichloroquinoline (1.98 g, 10 mmol), 4-pyridylboronic acid (1.48 g, 12 mmol, 1.2 eq), and sodium carbonate (3.18 g, 30 mmol, 3.0 eq).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with nitrogen three times. Add 1,4-dioxane (40 mL) and water (10 mL) via syringe. Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

    • Causality Note: The aqueous sodium carbonate serves as the base required to activate the boronic acid for transmetalation. Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material has a higher Rf than the product.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue will be a yellow-brown solid. Purify by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield Intermediate I as a pale yellow solid.

Step 2: Synthesis of N-(3-ethynylphenyl)-4-(pyridin-4-yl)quinolin-2-amine (Final Product)

  • Reaction Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Intermediate I (from Step 1, e.g., 1.2 g, 5 mmol), 3-ethynylaniline (0.70 g, 6 mmol, 1.2 eq), and sodium tert-butoxide (0.72 g, 7.5 mmol, 1.5 eq).

  • Catalyst and Solvent: Evacuate and backfill the flask with argon three times. Add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%) and Xantphos (174 mg, 0.3 mmol, 6 mol%). Add anhydrous toluene (25 mL) via syringe.

    • Causality Note: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. NaOtBu is a strong, non-nucleophilic base essential for the catalytic cycle. The bulky phosphine ligand (Xantphos) stabilizes the palladium center and facilitates the reductive elimination step that forms the final product.

  • Reaction: Heat the mixture to 110 °C and stir for 6 hours. Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (20 mL). Dilute with ethyl acetate (50 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash chromatography (gradient of 40-80% ethyl acetate in hexanes) to afford the final product as an off-white or light tan solid.

Characterization and Validation

A successful synthesis should be validated by spectroscopic analysis. The data below represents expected results for the final product.

AnalysisExpected Result
Yield 55-70% (over 2 steps)
Appearance Off-white to light tan solid
LC-MS m/z = 320.13 [M+H]⁺
¹H NMR (400 MHz, DMSO-d₆) δ 9.85 (s, 1H, NH), 8.70 (d, 2H), 8.20-7.50 (m, 9H), 7.20 (d, 1H), 4.20 (s, 1H, alkyne CH).
¹³C NMR (101 MHz, DMSO-d₆) δ 155.2, 150.5, 148.1, 145.3, 140.1, 130.2, 129.5, 128.8, 125.4, 124.1, 122.9, 121.7, 118.6, 115.9, 108.3, 83.5, 80.7.

Building Molecular Diversity and Troubleshooting

The true power of this synthetic route is its modularity. Researchers can create a library of potential inhibitors by simply changing the building blocks.

Variable ComponentPositionPurpose / RationaleExample Alternatives
Boronic Acid C4Modulate solubility, target solvent-front region, introduce new interaction points.Phenylboronic acid, 3-methoxyphenylboronic acid, Thiophene-3-boronic acid
Amine/Aniline C2Optimize hinge-binding, introduce vectors for further chemistry, alter electronics.Aniline, 4-morpholinoaniline, 3-aminobenzonitrile
Quinoline Core C5-C8Access back pockets, block metabolic sites, fine-tune scaffold properties.6-methoxy-2,4-dichloroquinoline, 7-fluoro-2,4-dichloroquinoline

Common Troubleshooting:

  • Low Yield in Step 1 (Suzuki): Ensure the Pd(0) catalyst was not exposed to air. Check the quality and dryness of the boronic acid. An alternative base/solvent system like K₃PO₄ in DMF may be effective.

  • Disubstitution in Step 1: If amination occurs at C4 instead of coupling, it indicates the amine is more nucleophilic than the boronic acid is reactive. The sequential approach (coupling then amination) is designed to prevent this. If starting with a different substrate, reversing the order may be necessary.

  • Low Yield in Step 2 (Amination): The NaOtBu base is highly hygroscopic; use fresh, properly stored reagent. Ensure the system is truly inert. An alternative catalyst system (e.g., RuPhos with RuPhos-Pd-G3 precatalyst) may improve yields for challenging substrates.

Conclusion

The 2-chloroquinoline scaffold is a proven and highly effective platform for the synthesis of kinase inhibitors. The sequential cross-coupling and nucleophilic substitution strategy detailed here provides a logical, robust, and modular pathway to generate diverse libraries of compounds. By systematically varying the substituents at the C2 and C4 positions, researchers can fine-tune inhibitor potency, selectivity, and pharmacokinetic properties, accelerating the discovery of novel therapeutic agents for a wide range of diseases.

References

  • Bhogal, P. et al. (2017). Journal of Medicinal Chemistry. Exploring the Scaffold Universe of Kinase Inhibitors. [Link]

  • Zheng, Z. et al. (2023). bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

  • Zheng, Z. et al. (2023). PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

  • Chen, H. et al. (2021). ChemRxiv. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. [Link]

  • Al-Ostoot, F.H. et al. (2025). ChemMedChem. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Dimova, D. et al. (2017). PubMed Central. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

  • Meanwell, N.A. (2018). PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Liddle, J. et al. (2018). ACS Medicinal Chemistry Letters. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. [Link]

  • Sharma, P. et al. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Musah, Y. et al. (2022). RSC Advances. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the.... [Link]

  • Sharma, S. et al. (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • de Moliner, F. et al. (2026). PubMed Central. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]

  • Patani, G.A. & LaVoie, E.J. (1996). Chemical Reviews. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Blakemore, D. et al. (2025). RSC. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Deshpande, A. et al. (2022). PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted 3‐fluoroquinolines, 12 from.... [Link]

  • Asquith, C. (2019). Open Lab Notebooks. Quinoline Series: Synthesis. [Link]

  • Al-Harrasi, A. et al. (2021). MDPI. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]

  • Patel, R.B. et al. (2021). New Journal of Chemistry. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. [Link]

  • El-Damasy, D.A. et al. (2023). MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • Sestak, V. et al. (2023). MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

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The Art of Connection: A Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the quinoline scaffold represents a privileged structure, a recurring motif in a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4] The strategic functionalization of the quinoline core is therefore a critical endeavor, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which offer an efficient and versatile means of forming new carbon-carbon and carbon-nitrogen bonds.[5][6]

This technical guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to a specific, high-value substrate: 2-Chloro-7-methoxy-4-methylquinoline . This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

The Central Role of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions share a common mechanistic framework, a catalytic cycle that elegantly orchestrates the formation of new chemical bonds.[7] This cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, this compound), inserting itself into the carbon-chlorine bond to form a Pd(II) complex.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, an alkyne, or an amine) is then brought into the palladium coordination sphere.

  • Reductive Elimination: The two coupling partners are expelled from the palladium center, now joined by a new bond, and the Pd(0) catalyst is regenerated to continue the cycle.

The efficiency and selectivity of these reactions are profoundly influenced by the choice of ligands, bases, and solvents, each playing a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid.[8][9] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-7-methoxy-4-methylquinolines.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane and water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-methoxy-4-methylquinoline.

Causality Behind Experimental Choices:
  • The Ligand: Triphenylphosphine is a classic, cost-effective ligand. However, for more challenging couplings or to achieve higher turnover numbers, more electron-rich and sterically bulky ligands like SPhos can be employed. These ligands promote the oxidative addition and reductive elimination steps.[8]

  • The Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] The choice of base can influence the reaction rate and yield.

  • The Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Coupling Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Coupling Transmetalation Transmetalation Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product Ar-Ar' PdII_Coupling->Product RedElim Reductive Elimination Substrate Ar-Cl BoronicAcid Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines.[10][11] It allows for the coupling of an aryl halide with a primary or secondary amine under relatively mild conditions, overcoming many of the limitations of traditional methods.[12]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-amino-7-methoxy-4-methylquinoline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source (0.01-0.05 equiv), the phosphine ligand (0.012-0.06 equiv), and the base (1.4 equiv) to a Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:
  • The Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos or RuPhos are often necessary to promote the reductive elimination step, which can be challenging.[13]

  • The Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex.[3] Sodium tert-butoxide is a common choice, but for more sensitive substrates, a milder base like cesium carbonate may be used.

  • The Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L₂-NR₂ PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination Substrate Ar-Cl Amine HNR₂ + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-alkynyl-7-methoxy-4-methylquinolines.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., triethylamine (Et₃N), diisopropylamine (iPr₂NH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.1 equiv).

  • Solvent and Reagent Addition: Add the anhydrous solvent and the amine base. Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and redissolve the residue in an organic solvent. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality Behind Experimental Choices:
  • The Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[15]

  • The Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also helps to scavenge any HCl generated during the reaction.

  • Copper-Free Variants: While the copper co-catalyst is traditional, copper-free Sonogashira couplings have been developed to avoid issues with the homocoupling of alkynes (Glaser coupling). These often require specific ligands and conditions.[16]

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Base Base CuI CuI

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Summary of Reaction Parameters

ReactionCoupling PartnerTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂PPh₃, SPhosK₂CO₃, K₃PO₄1,4-Dioxane/H₂O80-100
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃Xantphos, RuPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110
Sonogashira Terminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, iPr₂NHTHF, DMF25-60

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a diverse array of functionalized quinoline derivatives. By understanding the underlying principles of these reactions and carefully selecting the appropriate catalysts, ligands, bases, and solvents, researchers can efficiently construct novel molecular architectures with significant potential in drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for the successful application of these transformative synthetic methodologies.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(30), 19345-19371.
  • The Nobel Prize in Chemistry 2010. NobelPrize.org.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. (n.d.). BenchChem.
  • The Rising Therapeutic Potential of 4-Methoxyquinolin-7-amine Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry, 20, 1246–1255.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(19), 6598.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). BenchChem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • The Suzuki Reaction. (n.d.). Myers' Group, Harvard University.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2011). Current Organic Chemistry, 15(21), 3743–3766.
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  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
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Application Notes and Protocols for the Functionalization of the C4-Position of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C4-Functionalized Quinolines

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] Its versatile structure allows for modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties.[3][4] Among these, the functionalization of the C4-position has garnered significant attention. The electronic nature of the quinoline ring, with its electron-withdrawing nitrogen atom, renders the C2 and C4 positions susceptible to nucleophilic attack and radical addition.[5][6] This inherent reactivity provides a strategic entry point for introducing diverse functional groups, which can profoundly influence a molecule's pharmacological profile, including its efficacy, selectivity, and safety.[4][7] The introduction of substituents at the C4-position has been shown to be crucial for the activity of a wide range of compounds, including anticancer and antimalarial drugs.[7][8]

This guide provides a comprehensive overview of key methodologies for the functionalization of the C4-position of the quinoline ring, complete with detailed experimental protocols and insights into the underlying chemical principles.

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing the quinoline ring, particularly at the C2 and C4 positions. The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density at these positions, making them electrophilic and thus prime targets for nucleophilic attack.[5][6] This reactivity is further enhanced by the presence of a good leaving group, typically a halogen, at the C4-position. The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate.[5][6]

Protocol 1: General Procedure for SNAr with Thiophenol Nucleophiles

This protocol details the substitution of a 4-chloroquinoline with a sulfur-based nucleophile.

Materials:

  • 4-Chloro-7-(trifluoromethyl)quinoline

  • Thiophenol

  • Pyridine (solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline in pyridine.

  • Add thiophenol to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Expected Yield: 75%[9]

Data Presentation: Comparative SNAr Reactions on Chloroquinolines
ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4,7-Dichloroquinoline4-FluorophenolK₂CO₃DMFRefluxOvernight63[9]
4,7-DichloroquinolineMorpholineK₂CO₃DMF1202492[9]
Visualization: SNAr Workflow

SNAr_Workflow Start Start: Halo-quinoline & Nucleophile Reaction Reaction: - Solvent - Base (if needed) - Heat Start->Reaction Workup Workup: - Quenching - Precipitation Reaction->Workup Purification Purification: - Filtration - Recrystallization Workup->Purification Product Final Product Purification->Product Minisci_Mechanism cluster_Radical_Generation Radical Generation cluster_Quinoline_Addition Addition to Quinoline cluster_Rearomatization Rearomatization Carboxylic_Acid R-COOH Radical R• Carboxylic_Acid->Radical Oxidative Decarboxylation (e.g., Ag⁺/S₂O₈²⁻) Quinoline Protonated Quinoline Radical_Adduct Radical Adduct Quinoline->Radical_Adduct Radical Addition at C4 Oxidation Oxidation Radical_Adduct->Oxidation Final_Product C4-Alkylated Quinoline Oxidation->Final_Product Phosphorylation_Workflow cluster_Setup Reaction Setup cluster_Reaction Photoreaction cluster_Workup Workup & Purification Reagents Combine: - Quinoline - Phosphine Oxide - Photocatalyst - Oxidant - Additive Solvent Add DMSO Reagents->Solvent Degas Degas with Argon Solvent->Degas Irradiation Irradiate with Blue LEDs (Room Temperature, 24h) Degas->Irradiation Workup Aqueous Workup Irradiation->Workup Purification Column Chromatography Workup->Purification Final_Product C4-Phosphorylated Quinoline Purification->Final_Product

Sources

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its most prominent role has been in the global fight against malaria, with chloroquine being a landmark drug for decades.[1][2][3][4] The versatility of this scaffold, however, extends to antiviral, anticancer, and anti-inflammatory applications, making its synthesis a topic of enduring interest for researchers in drug discovery and development.[3]

This guide provides an in-depth exploration of the key experimental procedures for synthesizing 4-aminoquinoline derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind two classical and robust methods for constructing the quinoline core—the Gould-Jacobs reaction and the Conrad-Limpach synthesis. We will then detail the crucial final step: the nucleophilic aromatic substitution (SNAr) to install the functional amine side chain. This document is designed to equip researchers with both the practical knowledge and the theoretical understanding necessary to confidently synthesize these vital compounds.

Part 1: Constructing the Quinoline Core - Classical Strategies

The synthesis of 4-aminoquinolines typically begins with the construction of a 4-hydroxyquinoline or a related precursor, which is then converted into a reactive 4-chloroquinoline intermediate. Two foundational named reactions, the Gould-Jacobs and Conrad-Limpach syntheses, have historically been the workhorses for creating this essential quinoline ring system from acyclic aniline precursors.

The Gould-Jacobs Reaction: A Versatile Pathway

The Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinoline-3-carboxylic esters, which are ideal precursors for conversion to the required 4-chloroquinoline intermediates.[5][6] The reaction proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.[5][7][8]

Mechanistic Insight: The process begins with the nucleophilic attack of an aniline derivative on an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), followed by the loss of ethanol to form an anilidomethylenemalonic ester intermediate.[5][7] This intermediate then undergoes a high-temperature 6-electron electrocyclization (annulation) to form the quinoline ring. This cyclization is the most critical and energy-intensive step, as it temporarily disrupts the aromaticity of the aniline ring.[9] Subsequent saponification of the ester and decarboxylation yield the 4-hydroxyquinoline core.

Workflow Visualization: Gould-Jacobs Pathway to 4,7-Dichloroquinoline

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation cluster_3 Step 5: Chlorination Aniline m-Chloroaniline Intermediate1 Anilinoacrylate Intermediate Aniline->Intermediate1 ~100-140°C EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate1 Intermediate2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate1->Intermediate2 High-Boiling Solvent (~250°C) Intermediate3 7-Chloro-4-hydroxyquinoline Intermediate2->Intermediate3 1. NaOH (Saponification) 2. Heat (Decarboxylation) FinalProduct 4,7-Dichloroquinoline Intermediate3->FinalProduct POCl₃

Caption: Workflow for the synthesis of the key intermediate 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Protocol 1: Synthesis of 4,7-Dichloroquinoline (Key Intermediate)

This protocol outlines the multi-step synthesis of 4,7-dichloroquinoline, a pivotal precursor for chloroquine and other analogues, starting from m-chloroaniline.[10][11]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine m-chloroaniline and a slight excess (1.05 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at 120-140°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the reaction mixture to cool. The resulting crude ethyl 3-(m-chloroanilino)acrylate intermediate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, pre-heat a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to 250°C.

    • Expert Insight: The use of a high-boiling point solvent is critical. It provides the necessary thermal energy to overcome the activation barrier of the cyclization step and acts as a medium to ensure uniform heat transfer, preventing localized charring. Early syntheses performed without a solvent gave significantly lower yields (<30%), whereas using an inert solvent can increase yields to over 90%.[9][11][12]

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature at 250°C for 30-60 minutes. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate from the solution upon cooling.

  • After cooling to room temperature, dilute the mixture with hexane or petroleum ether to further precipitate the product and filter the solid. Wash the collected solid with the same solvent to remove residual diphenyl ether.

Step 3 & 4: Saponification and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours until the solid dissolves, indicating complete saponification to the sodium carboxylate salt.

  • Cool the solution and acidify with acetic acid or dilute HCl to a pH of ~4-5. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter and wash the solid with water.

  • To decarboxylate, heat the dried carboxylic acid at 250-270°C until gas evolution ceases. The product is 7-chloro-4-hydroxyquinoline.

Step 5: Chlorination

  • Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water.

  • Carefully add 7-chloro-4-hydroxyquinoline to an excess of POCl₃ (typically 3-5 equivalents).

  • Heat the mixture to reflux (approx. 110°C) for 2-3 hours.

  • After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the crude 4,7-dichloroquinoline.

  • Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or acetone.

Parameter Description Typical Value Reference
Starting Material m-Chloroaniline1.0 eq[10][11]
Reagent 1 Diethyl ethoxymethylenemalonate1.05 eq[10][11]
Condensation Temp. Heating of neat reagents120-140 °C[13]
Cyclization Solvent Diphenyl ether or Dowtherm A~10 volumes[9][11]
Cyclization Temp. Thermal annulation250 °C[11][14]
Chlorinating Agent Phosphorus oxychloride (POCl₃)3-5 eq[10][15]
Overall Yield From m-chloroaniline60-75%[11]

Table 1: Summary of reagents and conditions for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.

The Conrad-Limpach Synthesis

An alternative classical route is the Conrad-Limpach synthesis, which involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate.[12][16][17] A key feature of this reaction is its temperature-dependent regioselectivity. At lower temperatures, the reaction favors attack at the more reactive keto group, leading to a β-aminoacrylate (the kinetic product), which upon heating cyclizes to the 4-hydroxyquinoline.[12]

Mechanistic Visualization: Conrad-Limpach Reaction

Conrad_Limpach cluster_0 Kinetic Control (Low Temp) cluster_1 Thermal Cyclization Aniline Aniline SchiffBase Schiff Base / Enamine (β-Aminoacrylate) Aniline->SchiffBase Room Temp - H₂O Ketoester β-Ketoester Ketoester->SchiffBase Product 4-Hydroxyquinoline SchiffBase->Product ~250°C - EtOH

Sources

Microwave-assisted synthesis of 2-Chloro-7-methoxy-4-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Synthesis of 2-Chloro-7-methoxy-4-methylquinoline Analogs via Microwave-Assisted Vilsmeier-Haack Cyclization

Abstract

Quinoline scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The synthesis of functionalized quinolines, such as this compound, is a critical step in the drug discovery pipeline. This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the Vilsmeier-Haack reaction, this method dramatically reduces reaction times from hours to mere minutes, significantly increases yields, and promotes greener chemistry principles by minimizing energy consumption and solvent use.[5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize heterocyclic synthesis workflows.

Introduction: The Strategic Importance of MAOS in Quinoline Synthesis

The quinoline ring system is a privileged scaffold in drug development, exhibiting a vast range of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, 2-chloroquinoline derivatives serve as versatile precursors, allowing for further functionalization at the C2 position through nucleophilic substitution, thereby enabling the generation of diverse compound libraries for screening.

Conventional synthetic routes to these compounds often involve harsh reaction conditions and prolonged heating, leading to low energy efficiency and the formation of byproducts.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[9] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[10][11] This volumetric and instantaneous heating leads to a rapid increase in temperature, dramatically accelerating reaction rates and often improving product yields and purity.[7][8][11]

This protocol details a robust MAOS-driven Vilsmeier-Haack reaction, a powerful method for the one-pot synthesis of 2-chloro-3-formylquinolines from simple acetanilides.[12][13] Here, we adapt this methodology for the specific synthesis of this compound, a valuable intermediate for further chemical exploration.

The Vilsmeier-Haack Reaction: Mechanistic Insight

The synthesis proceeds via the Vilsmeier-Haack reaction, which involves the formylation and subsequent cyclization of an activated aromatic ring. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Attack and Cyclization: The starting acetanilide (in this case, N-(3-methoxyphenyl)acetamide) undergoes intramolecular cyclization driven by the Vilsmeier reagent.

  • Chlorination: The resulting quinolone intermediate is subsequently chlorinated by the excess POCl₃ to yield the final 2-chloroquinoline product.

The efficiency of microwave heating is particularly pronounced in this reaction due to the presence of polar intermediates, which couple effectively with the microwave field, leading to rapid and uniform heating that drives the reaction to completion in minutes.[10]

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node condition_node condition_node sub N-(3-methoxyphenyl)acetamide int1 Cyclized Intermediate sub->int1 reagents POCl₃ + DMF vr Vilsmeier Reagent (Chloroiminium ion) reagents->vr Formation vr->int1 Electrophilic Attack & Cyclization prod This compound int1->prod Chlorination mw Microwave Irradiation mw->int1

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

Safety First: This procedure involves highly corrosive and water-reactive reagents. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Phosphorus oxychloride (POCl₃) reacts violently with water.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
N-(3-methoxyphenyl)acetamide≥98% PuritySigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Tech.
Microwave Reactor Vials (10 mL)-CEM, Anton Paar
Stir Bars--
Step-by-Step Synthesis Procedure

G start_node start_node process_node process_node mw_node mw_node end_node end_node start Start reagent_prep 1. Add N-(3-methoxyphenyl)acetamide and stir bar to MW vial. start->reagent_prep dmf_add 2. Add anhydrous DMF. reagent_prep->dmf_add cool 3. Cool vial in ice bath (0°C). dmf_add->cool poc_add 4. Slowly add POCl₃ dropwise. cool->poc_add seal 5. Seal vial and place in microwave reactor. poc_add->seal mw_react 6. Microwave Irradiation: - 150°C - 15 minutes - 200 W (max power) seal->mw_react cool_down 7. Cool vial to room temperature using compressed air. mw_react->cool_down quench 8. Quench by pouring mixture onto crushed ice. cool_down->quench neutralize 9. Neutralize with sat. NaHCO₃ (pH ~8). quench->neutralize extract 10. Extract with Dichloromethane (3x). neutralize->extract dry 11. Dry organic layer with Na₂SO₄, filter, and concentrate. extract->dry purify 12. Purify via column chromatography. dry->purify end End: Purified Product purify->end

Caption: Step-by-step experimental workflow diagram.

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add N-(3-methoxyphenyl)acetamide (1.0 mmol, 165.2 mg).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (2.0 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Place the vial in an ice-water bath and cool the solution to 0°C. This is crucial to control the initial exothermic reaction upon addition of POCl₃.

  • Vilsmeier Reagent Formation: While stirring vigorously, slowly add phosphorus oxychloride (POCl₃) (4.0 mmol, 0.37 mL) dropwise to the cooled solution. A color change to deep yellow or orange is typically observed.

  • Reactor Setup: Securely cap the vial and place it into the cavity of a dedicated microwave synthesizer.

  • Microwave Irradiation: Program the instrument to heat the reaction mixture to 150°C and hold for 15 minutes . Set the maximum power to 200 W and ensure stirring is active throughout the irradiation period.

  • Work-up - Quenching: After the reaction is complete, allow the vial to cool to room temperature (forced air cooling in the reactor is recommended). In a separate beaker, prepare a mixture of crushed ice (approx. 50 g). Carefully and slowly pour the reaction mixture onto the ice with stirring. This step must be done in a fume hood as HCl gas may be evolved.

  • Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the aqueous mixture until the pH is approximately 8. This neutralizes the excess acid and precipitates the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

Purification

Purify the crude solid using flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with UV visualization (254 nm).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized compound.[2]

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typical yields for this microwave protocol are in the range of 75-90% .

  • Melting Point: Check against literature values.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm) ~7.9-8.0 (d, 1H, Ar-H)

    • δ ~7.2-7.3 (s, 1H, Ar-H)

    • δ ~7.1-7.2 (d, 1H, Ar-H)

    • δ ~7.0-7.1 (dd, 1H, Ar-H)

    • δ ~3.9 (s, 3H, -OCH₃)

    • δ ~2.6 (s, 3H, -CH₃)

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₀ClNO [M+H]⁺, found m/z consistent with the expected molecular weight.

Data Summary: MAOS vs. Conventional Heating

The primary advantage of this protocol is the immense acceleration of the reaction.[11][14][15]

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 15 minutes 4 - 8 hours
Temperature 150°C100 - 120°C (reflux)
Typical Yield 75 - 90% 50 - 65%
Purity (Crude) HighModerate (more byproducts)
Energy Usage LowHigh

This comparison clearly demonstrates that MAOS is a superior method, offering significant improvements in efficiency, yield, and adherence to green chemistry principles.[5][6]

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of this compound using microwave irradiation. The method offers substantial advantages over traditional synthetic techniques, including a dramatic reduction in reaction time, higher yields, and operational simplicity.[8] This protocol empowers researchers in drug discovery and medicinal chemistry to accelerate their synthetic workflows, enabling faster generation of valuable quinoline-based analogs for biological evaluation.[3][16]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (n.d.). CCAS.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Microwave assisted green organic synthesis. (2024). Medium.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). Revue Roumaine de Chimie.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). PMC.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. (2025).
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. (n.d.).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Google Scholar.
  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. (2020). PubMed.
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022).
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). RSC Publishing.
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. (2013). Asian Journal of Chemistry.

Sources

Purification techniques for 2-Chloro-7-methoxy-4-methylquinoline products

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-Chloro-7-methoxy-4-methylquinoline

Introduction

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and drug development. As a substituted quinoline, its scaffold is integral to a variety of pharmacologically active molecules, potentially exhibiting antimicrobial, anti-inflammatory, or anticancer properties. The successful synthesis of novel therapeutics hinges on the purity of such intermediates. Impurities, including unreacted starting materials, reagents, or side-products from synthesis, can lead to ambiguous biological data, complicate reaction scale-up, and introduce safety risks in final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview and detailed protocols for the purification of this compound. We will explore three primary techniques of increasing resolving power: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, empowering researchers to not only follow the protocols but also to adapt them based on their specific purity requirements, scale, and available resources.

Physicochemical Properties & Impurity Profile

A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 97892-67-6[1][2][3]
Molecular Formula C₁₁H₁₀ClNO[1][3]
Molecular Weight 207.66 g/mol [2][3]
Appearance White to pale cream powder/solid[1][2]
Melting Point 109.5 - 118.5 °C[1]
Solubility Soluble in solvents like dichloromethane (DCM), chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes.Inferred from chromatographic methods[4][5][6]

Common Impurities: The nature of impurities is intrinsically linked to the synthetic route. A common synthesis involves the chlorination of a hydroxyquinoline precursor (e.g., 7-methoxy-4-methylquinolin-2-one) using reagents like phosphorus oxychloride (POCl₃).[7] Potential impurities may therefore include:

  • Unreacted Starting Material: Residual 7-methoxy-4-methylquinolin-2-one.

  • Reagent Byproducts: Hydrolyzed phosphorus compounds.

  • Isomeric Byproducts: Impurities arising from non-selective reactions on the quinoline core.

  • Dehalogenated Species: The corresponding quinolinone formed by hydrolysis of the product.

The choice of purification technique is dictated by the nature and quantity of these impurities and the desired final purity.

Method 1: Recrystallization

Recrystallization is a robust and cost-effective technique for removing small amounts of impurities from a solid sample, making it an excellent choice for a first-pass purification of crude product that is already >90% pure. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Causality of Solvent Selection

The ideal solvent will dissolve the this compound product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For quinoline derivatives, moderately polar solvents are often effective.[8]

  • Ethanol/Methanol: Often good choices, but may show high solubility even at room temperature, potentially reducing yield.

  • Ethanol/Water Mixture: Adding water as an anti-solvent to an ethanol solution can effectively decrease the compound's solubility upon cooling, promoting crystallization. This is a common strategy for similar compounds.[7]

  • Ethyl Acetate/Hexane: A polar/non-polar pair where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears, followed by cooling.

Experimental Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling to dissolve the solid completely. Aim for a concentrated solution.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Avoid disturbing the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.

Workflow Diagram: Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (If Insoluble Impurities) A->B Optional C Add Anti-Solvent (Water) & Cool Slowly A->C B->C D Induce Crystallization (Ice Bath) C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the purification of this compound via recrystallization.

Method 2: Flash Column Chromatography

When recrystallization fails to achieve the desired purity or when impurities have similar solubility profiles to the product, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.

Causality of Phase Selection
  • Stationary Phase: Silica gel (SiO₂) is the standard choice for normal-phase chromatography of moderately polar compounds like this quinoline derivative. Its slightly acidic surface interacts with polar functional groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate) is used.[6] The separation is achieved by starting with a low polarity mobile phase and gradually increasing the polarity. This causes weakly adsorbed non-polar impurities to elute first, followed by the target compound, while highly polar impurities remain strongly adsorbed to the silica. A typical starting point for similar compounds is a hexane-EtOAc system.[4]

Experimental Protocol: Purification via Flash Column Chromatography
  • Column Packing (Slurry Method):

    • Choose an appropriate size glass column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[6]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in petroleum ether).

    • Pour the slurry into the column, and with the stopcock open, tap the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

  • Sample Loading (Dry Loading - Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the crude product weight) to this solution.

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[6]

    • Carefully add this powder as a uniform layer on top of the sand in the column.

  • Elution:

    • Carefully add the mobile phase to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

    • Begin elution with a low polarity solvent system (e.g., 5% EtOAc in petroleum ether) and gradually increase the polarity (e.g., to 10%, 15%, 20% EtOAc) based on TLC monitoring.

  • Fraction Collection & Monitoring:

    • Collect the eluent in a series of test tubes or flasks.

    • Regularly monitor the collected fractions using Thin Layer Chromatography (TLC) with the same mobile phase system. Visualize the spots under a UV lamp (254 nm).[6]

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Flash Column Chromatography

Column_Chromatography_Workflow A Prepare Silica Slurry & Pack Column C Add Sample to Column A->C B Dry Load Crude Product onto Silica B->C D Elute with Solvent Gradient (e.g., Hexane/EtOAc) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purification via flash column chromatography.

Method 3: Preparative HPLC

For achieving the highest possible purity (>99%) or for separating very closely related impurities, preparative HPLC is the ultimate solution.[9][10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[10][11]

Causality of Method Development

The transition from analytical to preparative scale requires careful optimization.[11]

  • Mode: Reverse-phase HPLC is most common for compounds of this polarity. The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.

  • Column: A preparative C18 column is used.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (MeCN) or methanol is typical.[12] A modifier such as formic acid (0.1%) is often added to improve peak shape by ensuring the quinoline nitrogen is protonated. For a structurally similar compound, a mobile phase of acetonitrile and water has been shown to be effective.[12]

  • Fraction Collection: Fractions are typically collected automatically, triggered by a UV detector signal corresponding to the elution of the target compound. Mass spectrometry (MS) can also be used for triggering to ensure precise collection.[13]

General Protocol: Reverse-Phase Preparative HPLC
  • Analytical Method Development: First, develop an analytical scale method on a C18 column to determine the optimal gradient (e.g., 10% to 95% MeCN in water with 0.1% formic acid) that provides good separation of the target compound from its impurities.

  • Sample Preparation: Prepare a concentrated solution of the partially purified this compound in a suitable solvent (e.g., methanol or DMF). The solution must be filtered to remove any particulate matter.

  • Scale-Up: Scale the analytical method to the preparative column, adjusting the flow rate and gradient time proportionally to the column dimensions.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample solution onto the column.

  • Fraction Collection: Run the preparative gradient and collect the eluent in fractions as the peak corresponding to the product is detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions.

  • Product Recovery: Combine the pure fractions. Most of the organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the final, highly pure product as a solid.

Decision Diagram: Choosing a Purification Technique

Purification_Decision_Tree Start Crude Product (this compound) Q1 Is crude purity >90%? Are impurities minor? Start->Q1 Recrystallize Use Recrystallization Q1->Recrystallize Yes Q2 Are impurities separable by polarity? Q1->Q2 No End High-Purity Product Recrystallize->End Column Use Flash Column Chromatography Q2->Column Yes Q3 Is >99% purity required? Are impurities very similar (e.g., isomers)? Q2->Q3 No Column->End Q3->Column No, try optimized Column Chromatography HPLC Use Preparative HPLC Q3->HPLC Yes HPLC->End

Caption: Decision tree for selecting the appropriate purification technique.

Summary and Comparison of Techniques

The choice of purification method is a balance between the required purity, scale, time, and cost.

Table 2: Comparison of Purification Techniques

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity 95-99%95-99.5%>99.5%
Scale High (grams to kgs)Medium (mgs to >100 g)Low (mgs to grams)
Speed Moderate (hours to a day)Fast (hours)Slow (hours to days for large amounts)
Cost/Complexity LowModerateHigh
Advantages Inexpensive, scalable, simple equipmentGood resolution, versatile, relatively fastHighest resolution, excellent for difficult separations
Disadvantages Lower yield, may not remove all impuritiesRequires more solvent, moderately labor-intensiveExpensive equipment, limited scale, large solvent volumes

References

  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • CymitQuimica. (n.d.). CAS 97892-67-6: this compound.
  • ChemicalBook. (n.d.). 4-Chloro-7-methoxyquinoline synthesis.
  • BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-7-methoxy-4-methyl-quinoline.
  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.

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Application Note: High-Performance Analytical Strategies for the Quantification of 2-Chloro-7-methoxy-4-methylquinoline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate and precise quantification of 2-Chloro-7-methoxy-4-methylquinoline, a key intermediate and potential impurity in pharmaceutical synthesis. Recognizing the criticality of robust analytical oversight in drug development, this document outlines two orthogonal, validated methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine purity and assay determination, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level impurity identification and quantification. The protocols herein are grounded in established scientific principles and adhere to the validation framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for this compound

This compound (C₁₁H₁₀ClNO, MW: 207.66 g/mol , CAS: 97892-67-6) is a substituted quinoline derivative increasingly utilized as a building block in the synthesis of novel therapeutic agents.[4] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitutions on this molecule—a chloro group at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position—impart distinct chemical properties that make it a versatile precursor.[4]

However, its presence as a residual starting material or the formation of related impurities in the final Active Pharmaceutical Ingredient (API) must be meticulously controlled to ensure the safety and efficacy of the drug product.[5][6] Regulatory bodies mandate stringent control of impurities, necessitating the development and validation of sensitive and specific analytical methods.[5] This application note addresses this need by providing comprehensive, field-proven protocols for the quantification of this compound.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing robust analytical methods.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₀ClNO[7]
Molecular Weight 207.66 g/mol [7]
Appearance White to pale cream powder[7]
Melting Point 109.5-118.5 °C[7]
Solubility Soluble in organic solvents like methanol, acetonitrile, and chloroform. Low aqueous solubility.[8][9]
Chromophoric Properties The quinoline ring system is a strong chromophore, exhibiting significant UV absorbance, making UV detection a suitable choice for HPLC.[10][11]

Expert Insight: The presence of the halogen (chlorine) and the overall aromatic nature of the molecule suggest that both reversed-phase HPLC and GC are viable analytical techniques. The choice between them will depend on the specific analytical challenge—HPLC for routine quantification in solution and GC-MS for volatile trace impurities and unambiguous identification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for the accurate assay and purity determination of this compound in bulk drug substances and intermediate stages of synthesis.

Rationale and Method Development

The selection of a reversed-phase HPLC method is predicated on the analyte's moderate polarity. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from more polar or non-polar impurities.[12] An acidic mobile phase is chosen to ensure the quinoline nitrogen is protonated, leading to sharper peaks and consistent retention times. Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff.[13]

The detection wavelength is selected based on the UV-Vis spectrum of the quinoline core, which typically exhibits strong absorbance maxima. While the specific λmax for this compound is not widely published, related quinoline derivatives show strong absorbance in the 220-240 nm and 300-330 nm regions.[14] A wavelength of 230 nm is chosen for this protocol to provide high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (reagent grade).

  • Reference standard of this compound (purity ≥98%).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Method Validation (as per ICH Q2(R2))

A robust analytical method must be validated to demonstrate its fitness for purpose.[1][2][3] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak is free from interference from blank, placebo, and known impurities. Peak purity should be > 99%.
Linearity R² ≥ 0.999 over a range of 50% to 150% of the nominal concentration (e.g., 50-150 µg/mL).
Accuracy 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) RSD ≤ 1.0% for six replicate injections of the standard solution.
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by a different analyst on a different day with different equipment.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness The method remains reliable with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify vs. Standard integrate->quantify report Report Result quantify->report

Caption: HPLC-UV workflow for the quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound at trace levels, particularly as a potential genotoxic or volatile impurity.

Rationale and Method Development

The analyte's melting point of ~110-120°C and its chemical structure indicate sufficient volatility and thermal stability for GC analysis.[7] A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, provides good resolution for a wide range of analytes. The high sensitivity and specificity of mass spectrometry make it the detector of choice for trace analysis and unambiguous identification based on the fragmentation pattern.

Expert Insight: The mass spectrum of this compound is expected to show a prominent molecular ion peak due to the aromatic nature of the quinoline ring. Characteristic fragmentation would likely involve the loss of a methyl radical (-15 Da) from the methoxy group, followed by the loss of carbon monoxide (-28 Da), and potentially the loss of a chlorine radical (-35 Da) or HCl (-36 Da).[15][16]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Reference standard of this compound (purity ≥98%).

  • GC-grade solvents (e.g., ethyl acetate, methanol).

GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless (1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

Data Analysis and Validation

For quantification, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the molecular ion at m/z 207) against the concentration of the working standards. The validation of the GC-MS method should follow the principles outlined in ICH Q2(R2), with particular attention to specificity (mass spectral confirmation), LOQ, and recovery from the API matrix.[1][2][3]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation weigh Weigh API Sample dissolve Dissolve in Ethyl Acetate weigh->dissolve inject Inject into GC dissolve->inject Prepared Sample separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze tic Total Ion Chromatogram analyze->tic Raw Data mass_spec Mass Spectrum analyze->mass_spec quant Quantification (SIM) tic->quant identify Identification (Scan) tic->identify mass_spec->identify report Report Result quant->report identify->report

Caption: GC-MS workflow for trace analysis of this compound.

Conclusion

The two analytical methods presented in this application note provide a robust framework for the quantification and identification of this compound. The HPLC-UV method is well-suited for routine quality control, offering precision and accuracy for assay and purity testing. The GC-MS method provides the high sensitivity and specificity required for trace impurity analysis and definitive structural confirmation. Both methods are designed with regulatory compliance in mind and are grounded in the principles of method validation as outlined by the ICH. The adoption of these protocols will enable researchers and drug developers to maintain stringent control over this critical chemical entity, thereby ensuring the quality and safety of their pharmaceutical products.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354969, Quinolones. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Mutavdzic Pavlovic, D., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

  • Pharmaguideline. Process of Finding Impurities in Pharmaceutical Products. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Pharmaffiliates. Quinoline-impurities. [Link]

  • ResearchGate. CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • SciSpace. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations. [Link]

  • Agilent. Pharmaceutical Impurity Analysis Overview. [Link]

  • Asian Journal of Chemistry. Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • National Center for Biotechnology Information. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • i-manager's Journal on Future Engineering and Technology. UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • SpectraBase. 7-Chloro-4-(1-pyrrolidinyl)quinoline - Optional[UV-VIS] - Spectrum. [Link]

  • National Center for Biotechnology Information. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions. Our focus is to empower you to overcome common experimental hurdles and maximize the yield and purity of your target compound.

Overview of the Synthetic Strategy

This compound is a valuable heterocyclic intermediate in medicinal chemistry. While several synthetic routes exist for quinoline cores, the most direct and reliable method for this specific scaffold is the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide. This one-pot reaction utilizes a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect both cyclization and chlorination.[1]

The key advantages of this approach are the ready availability of starting materials and the efficiency of a one-pot procedure. The reaction proceeds by adding POCl₃ to a solution of N-(3-methoxyphenyl)acetamide in DMF, followed by heating to drive the cyclization. The electron-donating nature of the meta-methoxy group on the acetanilide facilitates the electrophilic cyclization, generally leading to good yields.[1]

Reaction Workflow Diagram

G cluster_prep Stage 1: Reagent Preparation cluster_reaction Stage 2: Cyclization Reaction cluster_workup Stage 3: Work-up & Isolation cluster_purify Stage 4: Purification prep_dmf Cool DMF to 0-5°C prep_poc Add POCl₃ dropwise to DMF to form Vilsmeier Reagent prep_dmf->prep_poc Slow addition add_sub Add N-(3-methoxyphenyl)acetamide to Vilsmeier Reagent prep_poc->add_sub heat Heat mixture to 90°C (approx. 4-5 hours) add_sub->heat quench Cool and pour mixture onto crushed ice heat->quench neut Neutralize with NaHCO₃/NaOH to precipitate crude product quench->neut filt Filter, wash with water, and dry the solid neut->filt purify Purify via column chromatography or recrystallization filt->purify G start Low Yield Observed check_reagents Were reagents pure and anhydrous? Was POCl₃ in sufficient excess (~12 eq)? start->check_reagents reagent_issue Root Cause: Reagent Quality/Stoichiometry Solution: - Use anhydrous solvents - Verify starting material purity - Use 12 eq. of POCl₃ check_reagents->reagent_issue No check_temp Was reaction temperature maintained at 90°C? check_reagents->check_temp Yes end Yield Optimized reagent_issue->end temp_issue Root Cause: Sub-optimal Temperature Solution: - Calibrate heating source - Monitor internal reaction temp check_temp->temp_issue No check_workup Was the work-up mixture fully neutralized (pH 7-8) and cold? check_temp->check_workup Yes temp_issue->end workup_issue Root Cause: Product Loss During Work-up Solution: - Ensure complete precipitation - Check pH carefully check_workup->workup_issue No check_workup->end Yes workup_issue->end

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My reaction mixture turned into a dark, intractable tar. What happened?

Answer: Tar formation is a classic sign of polymerization or decomposition, often caused by overly harsh reaction conditions.

[2]* Cause 1: Excessive Temperature: Heating the reaction significantly above the optimal 90°C can cause the starting materials and intermediates to decompose and polymerize.

  • Solution: Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature. Avoid aggressive, uncontrolled heating.
  • Cause 2: Concentrated "Hot Spots": Poor stirring can lead to localized areas of high temperature where the exothermic reaction is concentrated, initiating tar formation.

    • Solution: Ensure efficient and continuous magnetic or mechanical stirring throughout the heating phase to maintain a homogenous temperature distribution.

  • Cause 3: Contaminants: Certain impurities in the starting material can act as catalysts for polymerization under the strong acidic conditions of the reaction.

    • Solution: Always use purified starting materials. If tarring persists, consider recrystallizing your N-(3-methoxyphenyl)acetamide before use.

Frequently Asked Questions (FAQs)

Q1: What are the specific roles of DMF and POCl₃ in this reaction? A1: DMF, a substituted amide, reacts with the acid chloride POCl₃ to form the electrophilic chloroiminium salt known as the Vilsmeier reagent. T[1]his reagent is the active species that performs a double formylation and cyclization of the N-arylacetamide to build the quinoline ring system. POCl₃ also serves as the chlorinating agent, converting the hydroxyl group on the intermediate quinolinone to the chloro group at the 2-position.

[3]Q2: How critical is the step of pouring the reaction mixture onto ice? A2: This is a critical safety and procedural step. The reaction mixture contains a large excess of highly reactive POCl₃. Pouring it into ice and water serves two purposes: 1) It safely quenches the unreacted POCl₃ in a controlled manner (the hydrolysis is highly exothermic), and 2) It hydrolyzes phosphorus-based byproducts into water-soluble phosphoric acid, which aids in the isolation of the water-insoluble organic product. [3][4]Never add water directly to the hot reaction mixture.

Q3: What safety precautions are essential when handling phosphorus oxychloride (POCl₃)? A3: POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. Ensure a supply of sodium bicarbonate is nearby to neutralize any spills.

Q4: Can I use other chlorinating agents instead of POCl₃? A4: For the Vilsmeier-Haack reaction, POCl₃ is the standard and most effective reagent for generating the necessary Vilsmeier reagent from DMF. W[1]hile other chlorinating agents like thionyl chloride (SOCl₂) can also form similar reagents, POCl₃ is well-documented and optimized for this specific transformation. For simple chlorination of a pre-formed quinolinone, other reagents could be considered, but for the one-pot cyclization described, POCl₃ is the reagent of choice.

[3][5]---

Data Summary: Effect of Reagent Stoichiometry

The yield of the Vilsmeier-Haack reaction is highly dependent on the molar equivalents of POCl₃ used. The following data, adapted from literature, illustrates this relationship for the synthesis of a similar 2-chloroquinoline derivative from m-methoxyacetanilide at 90°C.

| Molar Equivalents of POCl₃ | Reported Yield of 2-Chloro-3-formyl-7-methoxyquinoline (%) | | :--- | :--- | | 3 | Moderate | | 6 | Good | | 9 | Very Good | | 12 | Maximum | | 15 | Decreased |

This table highlights the importance of using a significant excess of POCl₃ to drive the reaction to completion, with 12 equivalents being optimal.

References

  • Singh, P., Kaur, N., & Kumar, M. (2008). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 47B, 1431-1437.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Daley, S., & Heard, A. (2011). POCl3 chlorination of 4-quinazolones. PubMed, 76(6), 2061-73.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Siddappa, B., & Reddy, C. (2012). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed, 2012, 595464.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • Naidoo, R., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Daley, S., & Heard, A. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Journal of the Indian Chemical Society.
  • Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. J.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • BenchChem. (2025). Common side products in the synthesis of 2-Methoxyquinoline-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
  • Organic Syntheses. (n.d.). lepidine.
  • ResearchGate. (2020).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-7-methoxy-4-methyl-quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.

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Technical Support Center: Overcoming Poor Regioselectivity in Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective functionalization of the quinoline scaffold. As a privileged structure in medicinal chemistry, materials science, and organometallic catalysis, the precise modification of the quinoline ring is a critical and often challenging task.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide direct, actionable solutions to common issues encountered during experimentation, with a focus on controlling regioselectivity.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses common problems in a question-and-answer format.

Q1: My radical reaction (e.g., Minisci-type) on an unsubstituted quinoline yields a mixture of C2 and C4 isomers. How can I control this selectivity?

A1: This is a classic challenge in Minisci-type reactions involving quinolines.[4][5] The formation of both C2 and C4 isomers is common due to the comparable electrophilicity of these positions upon protonation of the quinoline nitrogen.[6] However, you can significantly influence the regiochemical outcome by carefully tuning the reaction environment, specifically the solvent and the Brønsted acid.[4][7]

  • To Favor C4-Functionalization: Employing polar aprotic solvents like DMA (dimethylacetamide) in combination with a Brønsted acid catalyst can strongly favor the C4 isomer.[7] The polarity of the solvent plays a crucial role in modulating the reaction pathway.[5]

  • To Favor C2-Functionalization: Switching to less polar solvents, such as dioxane, can shift the selectivity to favor the C2 position.[7]

A systematic study of the solvent and acid combination is highly recommended to optimize the selectivity for your specific substrate.[4][7]

Q2: I need to functionalize the carbocyclic (benzene) ring, but my transition-metal-catalyzed reaction exclusively targets the C2 position. What is the underlying issue and how can I redirect the reaction?

A2: The high reactivity of the C2 position is a well-documented intrinsic property of the quinoline ring in transition-metal catalysis.[8][9] This is due to the acidity of the C2-H bond and the strong coordinating effect of the adjacent nitrogen atom, which directs the metal catalyst to the C2 position.[8] To overcome this inherent preference and target the C5-C8 positions, you must override the intrinsic reactivity. The two most powerful strategies are:

  • Employing a Directing Group (DG): This is the most common and effective strategy. By temporarily installing a directing group, you can force the catalyst to a different position. The most successful DG for quinolines is the N-oxide .[8][10] The oxygen atom of the N-oxide acts as a robust coordinating site, directing transition metals like Palladium (Pd), Rhodium (Rh), or Cobalt (Co) to the C8 position via the formation of a stable five-membered metallacycle.[11][12][13] After the C-H functionalization is complete, the N-oxide can be easily removed by reduction.[8]

  • Using Iridium-Catalyzed C-H Borylation: This reaction provides an alternative pathway that is governed primarily by sterics rather than electronic directing effects.[14][15] The iridium catalyst will typically functionalize the most sterically accessible C-H bonds on the carbocyclic ring, which are often at the C5 or C8 positions, depending on the substitution pattern of your quinoline.[16][17]

Q3: My C8-arylation of a quinoline N-oxide using a palladium catalyst is giving a low yield. What are the key parameters to troubleshoot?

A3: Low yields in this powerful C8-functionalization reaction can often be traced back to a few critical parameters.[13] Here is a checklist for optimization:

  • Catalyst Integrity: Ensure your palladium source (e.g., Pd(OAc)₂) is active and has been stored correctly to prevent decomposition.[18]

  • Reaction Temperature: C-H activation is an energetically demanding step and almost always requires elevated temperatures (e.g., >100 °C).[18] If the yield is low, consider incrementally increasing the temperature while monitoring for any substrate or product decomposition.

  • Solvent and Base Purity: Ensure all reagents, and particularly the solvent (e.g., Toluene), are anhydrous. Trace water can inhibit the catalyst. The choice and quality of the base (e.g., K₂CO₃) are also critical.[19]

  • Electronic Effects: The reaction can be sensitive to the electronic nature of both coupling partners. Electron-rich quinoline N-oxides sometimes give higher yields.[11] Similarly, the choice of aryl halide is important; aryl iodides are generally more reactive than bromides or chlorides.[13]

  • Side Reactions: Be aware of potential side reactions such as the homocoupling of your aryl halide or dehalogenation, which can consume your starting material and lower the yield of the desired product.[18]

Q4: Is it possible to achieve functionalization at the highly challenging C3 and C7 positions?

A4: Yes, although methods for these positions are less common and more specialized. Directing functionalization to the C3 and C7 positions requires overcoming significant electronic and steric hurdles.[9]

  • For C3-Functionalization: Recent advances have shown that gold-catalyzed reactions of quinoline N-oxides with nucleophiles can provide excellent C3 selectivity.[20][21] The proposed mechanism involves an initial C2-auration followed by a concerted nucleophilic addition at the C3 position.[21] Some iridium-catalyzed borylation methods have also shown selectivity for the C3 position.[17]

  • For C7-Functionalization: This is arguably one of the most difficult positions to functionalize selectively. However, specific copper-catalyzed methods have been developed that can direct arylation and alkenylation to the C7 position, representing a significant breakthrough in overcoming positional challenges.[12]

Section 2: Strategic and Mechanistic Overviews

A deeper understanding of the underlying mechanisms is key to troubleshooting and developing robust synthetic routes.

Directing Group Strategy: The N-Oxide Advantage for C8 Selectivity

The use of a quinoline N-oxide is a cornerstone of modern regioselective functionalization. The oxygen atom acts as an internal ligand, directing the metal catalyst to the sterically proximal C8-H bond, leading to the formation of a thermodynamically favored five-membered metallacycle. This pre-coordination dramatically lowers the activation energy for C8-H cleavage compared to other positions.

N_Oxide_Direction cluster_0 Step 1: Coordination cluster_1 Step 2: C-H Activation cluster_2 Step 3: Functionalization Quin_N_Oxide Quinoline N-Oxide Coordinated_Complex Coordinated Complex Quin_N_Oxide->Coordinated_Complex Coordination Pd_Catalyst Pd(II) Catalyst Palladacycle Five-Membered Palladacycle Intermediate Coordinated_Complex->Palladacycle Cyclometalation (C8-H Cleavage) C8_Product C8-Functionalized Quinoline N-Oxide Palladacycle->C8_Product Reductive Elimination

Caption: Workflow for N-Oxide directed C8-functionalization.

Steric Control: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed borylation offers a complementary strategy that is primarily governed by sterics.[14][16] The bulky iridium-boryl complex preferentially activates the most accessible C-H bonds, making it an excellent method for functionalizing the carbocyclic ring, especially at positions that are difficult to access via electronic control.[15] While steric factors dominate, subtle electronic effects can be observed and exploited by modifying reaction conditions, such as temperature.[14]

Caption: Steric control in Ir-catalyzed quinoline borylation.

Section 3: Comparative Data & Method Selection

Choosing the correct methodology is paramount. The following table summarizes key strategies for achieving regiocontrol.

Target PositionPrimary StrategyCatalytic SystemKey Control ElementCommon Side Reactions
C2 Inherent Reactivity / Radical AdditionPd, Cu, Ni, Rh / PhotoredoxElectronic preference of C=NC4-isomerization, Over-functionalization
C3 N-Oxide ActivationGold (Au)C2-auration then C3-additionSubstrate decomposition
C4 Radical Addition (Minisci-type)Photoredox / Chemical InitiatorsSolvent Polarity & Acid CatalystC2-isomerization, Low yield
C5 / C6 / C7 Steric-Controlled C-H ActivationIridium (Ir) BorylationSteric hindranceIsomeric mixtures if sterics are similar
C8 Directing Group (DG) StrategyPd, Rh, CoN-Oxide chelationHomocoupling, Dehalogenation

Section 4: Key Experimental Protocols

These protocols are adapted from established literature methods and should be optimized for specific substrates.

Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide[13][19]

This protocol describes a general procedure for the selective C-H arylation at the C8 position using the N-oxide as a directing group.

  • Reaction Setup: To an oven-dried Schlenk tube, add quinoline N-oxide (1.0 equiv), the desired aryl iodide (1.5 equiv), Palladium(II) Acetate (Pd(OAc)₂, 10 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.2 M with respect to the quinoline N-oxide).

  • Heating: Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the C8-arylated quinoline N-oxide.

Protocol 2: Iridium-Catalyzed C-H Borylation of a Substituted Quinoline[14][15][17]

This protocol outlines a method for functionalizing the carbocyclic ring based on steric accessibility.

  • Reaction Setup: In a glovebox, add [Ir(cod)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) to a Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox and add the quinoline substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous, degassed octane or cyclohexane as the solvent.

  • Heating & Monitoring: Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the borylated quinoline isomer(s). The regiochemical outcome should be determined by ¹H NMR analysis.

Protocol 3: Tunable Minisci-Type Alkylation of Quinoline[7]

This protocol allows for the selective functionalization at either the C2 or C4 position by modifying the solvent.

  • Radical Precursor: Prepare the redox-active ester of the desired carboxylic acid (e.g., an N-acetyl amino acid).

  • Reaction Setup: To a vial, add the quinoline (1.0 equiv), the redox-active ester (1.5 equiv), a photoredox catalyst (e.g., 4CzIPN, 1-2 mol%), and a Brønsted acid (e.g., trifluoroacetic acid, 1.5 equiv).

  • Solvent Addition (The Key Step):

    • For C4-Selectivity: Add anhydrous, degassed DMA (dimethylacetamide).

    • For C2-Selectivity: Add anhydrous, degassed dioxane.

  • Reaction Execution: Seal the vial, wrap with parafilm, and stir the mixture under irradiation with blue LEDs for 14-24 hours. Use a fan to maintain the reaction at approximately room temperature.

  • Workup: Remove the solvent under a stream of compressed air or under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the C2- or C4-alkylated quinoline.

References

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. American Chemical Society. (2015). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (2021). [Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. ACS Catalysis. (2015). [Link]

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. chemrxiv.org. (2020). [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. National Center for Biotechnology Information. (2024). [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. PubMed. (2024). [Link]

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters. Apollo - University of Cambridge Repository. (2020). [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. (2025). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. (2021). [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. (2025). [Link]

  • Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photocatalysis. Wiley Online Library. (2024). [Link]

  • Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles. ResearchGate. (2022). [Link]

  • Scheme 1. C-8 functionalization of quinoline. ResearchGate. (2021). [Link]

  • Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino Acid Derived Redox Active Esters. ResearchGate. (2020). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. (2021). [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. (2023). [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. (2024). [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. (2015). [Link]

  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Royal Society of Chemistry. (2012). [Link]

  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate. (2023). [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. (2025). [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. National Center for Biotechnology Information. (2022). [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. (2021). [Link]

  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Semantic Scholar. (2012). [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Center for Biotechnology Information. (2015). [Link]

  • Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate. (2012). [Link]

  • Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. (2023). [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. National Center for Biotechnology Information. (2015). [Link]

  • Metal-free C8–H functionalization of quinoline N-oxides with ynamides. Royal Society of Chemistry. (2021). [Link]

  • Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Europe PMC. (2022). [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. (2016). [Link]

  • Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchGate. (2023). [Link]

  • Zeolites and C-H activation: A rational control of the regioselectivity. KU Leuven Research. (2017). [Link]

  • Gold-catalyzed C3-H functionalization of quinoline N-oxides. ResearchSquare. (2023). [Link]

  • A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Royal Society of Chemistry. (2016). [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. (2021). [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Center for Biotechnology Information. (2023). [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. (2024). [Link]

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Common side reactions in 2-chloroquinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to directly address the common issues and unexpected results researchers face during the synthesis of 2-chloroquinolines.

Category 1: Low Yield and Reaction Failures

Q1: My Vilsmeier-Haack reaction of an acetanilide is giving a very low yield of 2-chloroquinoline. What are the primary causes?

A1: Low yields in this reaction are a frequent challenge and typically stem from several critical factors:

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3][4] This step is highly sensitive to moisture. Any water present will consume the POCl₃, preventing the formation of the active electrophile.

    • Troubleshooting: Ensure all glassware is oven-dried, and use anhydrous DMF. It is best practice to use freshly distilled POCl₃ for optimal reactivity.[5]

  • Substrate Reactivity: The electronic nature of your acetanilide substrate plays a significant role.

    • Electron-Donating Groups (EDGs) at the meta position of the N-arylacetamide can facilitate the cyclization and generally lead to good yields.

    • Electron-Withdrawing Groups (EWGs) can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and leading to lower yields.[5]

  • Suboptimal Temperature Control: The reaction requires careful temperature management. The initial formation of the Vilsmeier reagent should be done at low temperatures (0-5 °C) to control its exothermic nature.[6][7] The subsequent cyclization step often requires heating (e.g., 80-90 °C), but excessive temperatures can lead to decomposition and the formation of tarry byproducts.[5][7]

  • Incorrect Stoichiometry: The molar ratio of reagents is crucial. An excess of POCl₃ is typically used to act as both a reagent and a solvent in some procedures.[8] However, the ratio of POCl₃ to DMF must be optimized to ensure efficient generation of the Vilsmeier reagent. A common protocol uses a dropwise addition of POCl₃ (0.35 mol) to cooled DMF (0.15 mol) before adding the acetanilide substrate (0.05 mol).[9]

Q2: I am attempting to chlorinate a 2-hydroxyquinoline (2-quinolone) using POCl₃, but I'm recovering my starting material or getting a complex mixture. What's going wrong?

A2: This is a classic challenge related to the tautomeric nature of 2-hydroxyquinoline and the workup procedure.

  • Keto-Enol Tautomerism: 2-Hydroxyquinoline exists in equilibrium with its keto form, 2-quinolone.[10] For chlorination to occur, the molecule must react via its hydroxyl (enol) form.

  • Hydrolysis During Workup: The most common cause of failure is the hydrolysis of the desired 2-chloroquinoline product back to the 2-hydroxyquinoline starting material during the aqueous workup. The C-Cl bond at the 2-position is susceptible to nucleophilic attack, especially under non-neutral pH and elevated temperatures.

    • Troubleshooting Protocol:

      • After the reaction is complete (monitored by TLC), cool the reaction mixture.

      • Slowly and carefully pour the reaction mixture onto crushed ice. This quenches the excess POCl₃ in a controlled manner.

      • Neutralize the acidic solution cautiously with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide, keeping the temperature below 10 °C at all times.[11]

      • Once neutralized, immediately extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo without excessive heating.

  • Insufficient Reagent/Reaction Time: The conversion can be sluggish. Using POCl₃ in combination with phosphorus pentachloride (PCl₅) can create a more robust chlorinating system.[11][12] Ensure the reaction is heated for a sufficient duration (e.g., 3-8 hours at reflux) and monitor progress by TLC.[11][13]

Category 2: Purity and Side Product Formation

Q3: My crude 2-chloroquinoline product is a dark, tarry oil that is difficult to purify. How can I avoid this?

A3: Tarry byproducts are usually a result of polymerization or decomposition caused by harsh reaction conditions.

  • Cause: Overheating is the most frequent culprit. High temperatures, especially with strong acids like the phosphate byproducts from POCl₃, can lead to uncontrolled side reactions.[14]

  • Preventative Measures:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature. Use an oil bath and a temperature controller for precise heating.

    • Reaction Time: Do not let the reaction run for an excessively long time after completion. Monitor closely with TLC.

    • Quenching: The quenching procedure is critical. A rapid, uncontrolled quench can generate significant heat, promoting decomposition. Always pour the reaction mixture slowly into a large volume of ice.

    • Alternative Reagents: For sensitive substrates, consider alternative, milder chlorinating agents. While POCl₃ is standard, combinations like SOCl₂ with catalytic DMF can sometimes offer cleaner reactions, though workup is still critical.[11]

Q4: I'm observing an impurity with a mass corresponding to a hydroxy-quinoline. How did this form and how can I remove it?

A4: This is the hydrolysis product, 2-hydroxyquinoline, as discussed in Q2 . Its formation is almost always due to exposure to water during workup while the solution is still acidic or basic at elevated temperatures.

  • Avoidance: The key is a rapid, cold, and neutral workup. If the product precipitates upon pouring the reaction mixture onto ice, it should be filtered quickly and washed with cold water.[9][15]

  • Purification Strategy:

    • Column Chromatography: Silica gel chromatography is the most effective method for separating 2-chloroquinoline from its more polar hydroxy counterpart. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.

    • Recrystallization: If the crude product is solid, recrystallization from a suitable solvent like ethyl acetate or acetonitrile can effectively remove the hydroxy impurity.[15]

Q5: My reaction produces multiple isomers. How can I improve regioselectivity?

A5: Regioselectivity is a common issue in quinoline syntheses like the Combes reaction, which can be adapted to form chloro-substituted quinolines.[16] The final position of substituents is determined by the cyclization step, which is governed by both steric and electronic effects.

  • In the Combes Synthesis: When using an unsymmetrical β-diketone with a substituted aniline, two different cyclization pathways are possible.

    • Steric Hindrance: Increasing the steric bulk of substituents on either the aniline or the diketone can direct the cyclization to the less hindered position.[17]

    • Electronic Effects: The electronic properties of substituents on the aniline starting material heavily influence the direction of the electrophilic aromatic annulation step.[16]

  • Troubleshooting:

    • Carefully select your starting materials to sterically or electronically favor the desired isomer.

    • Modify the catalyst. The choice of acid catalyst (e.g., H₂SO₄, PPA, PPE) can influence the transition state of the cyclization and may alter the isomeric ratio.[16]

Experimental Protocols & Data
Protocol 1: Optimized Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol is adapted from established procedures and is designed to minimize byproduct formation.[6][7]

  • Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (10 mL, 0.13 mol). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (25 mL, 0.27 mol) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 10 °C. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Add the substituted acetanilide (0.05 mol) portion-wise to the reaction mixture.

  • Reaction: Slowly warm the mixture to room temperature and then heat in an oil bath to 80-90 °C. Maintain this temperature for 4-8 hours, monitoring the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature, then pour it slowly and with vigorous stirring onto 500g of crushed ice.

  • Isolation: Stir the resulting slurry for 15-30 minutes. The product will often precipitate as a pale-yellow solid.[18] Collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water and then dry under vacuum. Recrystallize from ethyl acetate or acetonitrile to yield the pure 2-chloroquinoline derivative.[9][15]

Table 1: Troubleshooting Guide Summary
Issue Primary Cause(s) Recommended Solution(s)
Low Yield Moisture, Suboptimal Temperature, Poor Substrate ReactivityUse anhydrous reagents, maintain strict temperature control (0°C for reagent formation, 80-90°C for reaction), consider substrate electronics.
Product Hydrolysis Aqueous workup under non-neutral pH or high temperatureQuench reaction on ice, neutralize quickly with cold NaHCO₃ solution, extract immediately into organic solvent.
Tarry Byproducts Overheating, extended reaction timeUse a controlled oil bath, monitor reaction by TLC to avoid unnecessary heating, perform a slow, controlled quench.
Poor Regioselectivity Steric/Electronic effects in cyclization stepModify substituents on starting materials to direct cyclization; screen different acid catalysts (e.g., H₂SO₄, PPA).[16][17]
Visualizing the Chemistry
Reaction Pathway and Side Reaction

The following diagrams illustrate the primary synthetic pathway and a critical side reaction.

G Acetanilide Acetanilide Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Acetanilide->Vilsmeier_Reagent 1. Reaction Intermediate Diformylated Enamine Intermediate Vilsmeier_Reagent->Intermediate 2. Formylation Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization 3. Heat Product 2-Chloroquinoline Product Cyclization->Product Product_H2O 2-Chloroquinoline Workup Aqueous Workup (H2O, Heat/Acid) Product_H2O->Workup Side_Product 2-Hydroxyquinoline (Side Product) Workup->Side_Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline and the common hydrolysis side reaction.

Troubleshooting Workflow

This workflow provides a logical path for diagnosing low-yield issues.

G Start Low Yield Observed Check_Reagents Are reagents anhydrous? (DMF, POCl3) Start->Check_Reagents Check_Temp Was temperature controlled? (0°C then 80-90°C) Check_Reagents->Check_Temp Yes Solution_Reagents Dry solvents, use fresh POCl3 Check_Reagents->Solution_Reagents No Check_Workup Was workup cold & neutral? Check_Temp->Check_Workup Yes Solution_Temp Use ice bath for reagent formation & oil bath for reaction Check_Temp->Solution_Temp No Check_Substrate Is substrate deactivated (e.g., strong EWG)? Check_Workup->Check_Substrate Yes Solution_Workup Quench on ice, neutralize with cold NaHCO3 before extraction Check_Workup->Solution_Workup No Solution_Substrate Increase reaction time/temp cautiously; consider alternative synthesis Check_Substrate->Solution_Substrate Yes

Caption: A step-by-step workflow for troubleshooting low yields in 2-chloroquinoline synthesis.

References
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (2025).
  • Abdel-Wahab, B. F., et al. (2018).
  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020). International Journal of Trend in Scientific Research and Development.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016).
  • ResearchGate. (2013).
  • Wikipedia. Combes quinoline synthesis.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR).
  • Reddy, T. J., et al. (1997). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • BenchChem. (2025). optimizing solvent and base conditions for quinoline synthesis.
  • Indian Chemical Society. (2018).
  • Kumar, A., et al. (2015). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
  • BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Jayashree, B. S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry.
  • BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance.
  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.

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Technical Support Center: Palladium-Catalyzed Reactions with 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during synthesis. The inherent properties of the 2-chloroquinoline scaffold—namely the electron-deficient nature of the pyridine ring and the Lewis basic nitrogen atom—present unique challenges that require careful consideration of reaction parameters.

This resource is structured into two main sections:

  • Frequently Asked Questions (FAQs): For quick answers to common problems.

  • In-Depth Troubleshooting Guides: Detailed, reaction-specific guidance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2-chloroquinoline substrate is not working at all. Where should I start troubleshooting?

When a reaction fails completely, it's crucial to systematically verify the foundational parameters before exploring more complex variables. Low yields or failed reactions involving quinolines often stem from a few common culprits.[1]

A logical troubleshooting workflow should be your first step. Start by rigorously evaluating the integrity of your reagents and the reaction environment.[1]

start Low or No Yield Observed reagents Check Reagent Quality (Substrate, Coupling Partner, Solvent) start->reagents First Step atmosphere Verify Inert Atmosphere (Degassing, N2/Ar Purge) reagents->atmosphere Reagents OK? catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) atmosphere->catalyst Atmosphere OK? temp Assess Reaction Temperature catalyst->temp System OK? success Reaction Optimized temp->success Conditions OK?

Caption: A systematic workflow for initial troubleshooting.

Q2: I see a black precipitate forming in my reaction flask. What is it and is it a problem?

The appearance of a black precipitate, often referred to as palladium black, is a visual indicator of catalyst decomposition.[2][3] The active soluble Pd(0) catalyst has agglomerated into inactive palladium nanoparticles. This is a significant problem as it removes the catalyst from the catalytic cycle, effectively stopping your reaction.

Causality: This can be caused by several factors:

  • High Temperatures: Can accelerate the rate of catalyst agglomeration.[2]

  • Inappropriate Ligand: The ligand may not be robust enough to stabilize the Pd(0) species, leading to dissociation and precipitation.[2]

  • Presence of Oxygen: Traces of oxygen can lead to the oxidation and subsequent decomposition of the active catalyst.[1]

Solution: Address this by ensuring thorough degassing, using more robust ligands (e.g., bulky biarylphosphines), and attempting the reaction at a lower temperature, even if it requires a longer reaction time.[2]

Q3: How does the quinoline nitrogen atom interfere with the palladium catalyst?

This is the most critical issue when working with N-heterocyclic substrates like quinolines. The lone pair of electrons on the quinoline's nitrogen atom can act as a ligand, coordinating strongly to the palladium center.[2][3] This coordination can "poison" the catalyst by forming a stable, off-cycle complex that is catalytically inactive, thereby preventing the desired cross-coupling from occurring.[2]

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Inactive Inactive Quinoline-Pd Complex (Off-Cycle) Pd0->Inactive Coordination (Poisoning) PdII R-Pd(II)-X OxAdd->PdII Trans Transmetalation (R'-M) PdII->Trans PdR_R R-Pd(II)-R' Trans->PdR_R RedEl Reductive Elimination PdR_R->RedEl RedEl->Pd0 Regenerates Catalyst Product Product (R-R') RedEl->Product Quinoline Quinoline Substrate Quinoline->Inactive

Caption: Catalyst poisoning by the quinoline nitrogen.

Solution: The key is to make the desired catalytic cycle more favorable than this poisoning pathway. This is typically achieved by using bulky ligands (e.g., SPhos, XPhos, or N-heterocyclic carbenes) that sterically hinder the approach of the quinoline nitrogen to the palladium center.[1][2]

In-Depth Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of 2-Chloroquinolines

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but coupling unreactive aryl chlorides like 2-chloroquinoline can be challenging.

Problem: The reaction of my 2-chloroquinoline with a boronic acid is sluggish, stalls, or gives a low yield.

  • Reagent Quality: Boronic acids are prone to degradation, particularly trimerization to boroxines upon storage or exposure to moisture.[1] Always use fresh or properly stored boronic acids. Verify the purity of your 2-chloroquinoline starting material.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive.[1] Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).

The interplay between catalyst, ligand, base, and solvent is paramount for activating the C-Cl bond.

ParameterRecommendation for 2-ChloroquinolinesRationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common Pd(0) and Pd(II) sources that generate the active Pd(0) catalyst in situ.
Ligand Bulky, electron-rich biarylphosphines (e.g., SPhos, XPhos, RuPhos) or NHCs (e.g., IPr)The C-Cl bond has a high dissociation energy. Electron-rich ligands increase the electron density on the Pd center, promoting the difficult oxidative addition step. Bulkiness helps prevent catalyst deactivation.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[4] Carbonates or phosphates are generally effective. The choice of base can significantly influence reaction rate and side reactions.[1]
Solvent Anhydrous, polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, DMF) often with water.The solvent must solubilize all components. A mixture like Toluene/Water or Dioxane/Water is common, as water can aid in dissolving the base and facilitating the catalytic cycle.
  • Problem: Significant formation of a homocoupled boronic acid product (R'-R').

    • Cause: This is often promoted by the presence of oxygen.[1]

    • Solution: Improve the degassing procedure. Using a slight excess (1.1-1.2 equiv.) of the 2-chloroquinoline relative to the boronic acid can also disfavor this pathway.[1]

  • Problem: Dehalogenation of the 2-chloroquinoline starting material.

    • Cause: Can occur if the catalytic cycle is inefficient or if there are protic impurities.

    • Solution: Ensure anhydrous conditions and screen different ligands/bases to find a more efficient system that favors cross-coupling over dehalogenation.

Guide 2: Failure of Buchwald-Hartwig Amination with 2-Chloroquinolines

The Buchwald-Hartwig amination is the go-to method for C-N bond formation. However, the low reactivity of 2-chloroquinoline makes it a challenging substrate.[1]

Problem: My amination reaction between 2-chloroquinoline and an amine shows no conversion.

  • Base Strength & Purity: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[5] Ensure the base is fresh and has not been deactivated by moisture.

  • Amine Purity: Ensure the amine coupling partner is pure and free of ammonium salts, which can interfere with the reaction.

For this challenging coupling, a highly active catalyst system is not just recommended; it is required.

ParameterRecommendation for 2-ChloroquinolinesRationale
Pd Precatalyst Pd₂(dba)₃ or specialized Buchwald precatalysts (e.g., XPhos Pd G3)Precatalysts are often more efficient at generating the active Pd(0) species in a controlled manner, which is critical for difficult substrates.[1]
Ligand Highly hindered and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos)These ligands are specifically designed to facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step to form the C-N bond.[1] Xantphos is another effective choice.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base is highly substrate-dependent and often requires screening. Stronger bases like NaOtBu are often needed for aryl chlorides.[6]
Temperature High (typically 100-120 °C)Significant thermal energy is required to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1]
Solvent Anhydrous Toluene or 1,4-DioxaneThese solvents are standard for Buchwald-Hartwig reactions due to their high boiling points and ability to dissolve the organometallic intermediates.

If initial attempts fail, a systematic screen of conditions is the best approach.

  • Fix the palladium source (e.g., Pd₂(dba)₃ at 2 mol%).

  • Screen a panel of 3-4 different bulky phosphine ligands (e.g., XPhos, SPhos, Xantphos) with 2-3 different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

  • Run these small-scale reactions in parallel to identify a promising combination for further optimization.

Guide 3: Low Conversion in Sonogashira Coupling of 2-Chloroquinolines

The Sonogashira reaction couples terminal alkynes with aryl halides. While typically very efficient with aryl iodides and bromides, chlorides are again more challenging.

Problem: My 2-chloroquinoline fails to couple with a terminal alkyne, or the reaction is very slow.

  • Copper Co-catalyst: The "classic" Sonogashira requires a copper(I) salt (e.g., CuI) as a co-catalyst.[7] Ensure it has been added and is of good quality (it should be off-white, not green/blue which indicates oxidation to Cu(II)).

  • Amine Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used as both the base and often the solvent. It must be anhydrous and free of peroxides.

The synergy between palladium, copper, ligand, and base is essential for success.

ParameterRecommendation for 2-ChloroquinolinesRationale
Pd Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are the most common and well-established catalysts for Sonogashira couplings.[8]
Copper Source CuI (1-5 mol%)The copper catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[7]
Ligand Triphenylphosphine (PPh₃) is standard.PPh₃ is typically part of the palladium precatalyst and is usually sufficient. In some cases, other phosphine ligands can be explored.
Base/Solvent TEA, DIPA, or a non-coordinating base like K₂CO₃ in a solvent like DMF or THF.[7]The amine base deprotonates the terminal alkyne.
  • Copper-Free Sonogashira: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst and oxygen. If this is a major issue, consider a copper-free protocol. These reactions often require a different ligand/base system (e.g., a palladium catalyst with a bulky phosphine and a base like Cs₂CO₃).[9]

  • Temperature: While many Sonogashira reactions run at room temperature, coupling an unreactive chloride may require heating (e.g., 60-80 °C).

  • Alternative Catalysts: For very challenging substrates, specialized catalyst systems like Pd/C in water have been reported to be effective.[10]

General Experimental Protocol: Reaction Setup

This protocol outlines the essential steps for setting up a palladium-catalyzed reaction under an inert atmosphere, a critical requirement for success.[1]

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes, then backfill with argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times.

  • Reagent Addition: Under a positive flow of inert gas, add the 2-chloroquinoline (1.0 equiv.) and the coupling partner (e.g., boronic acid, 1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (e.g., 100 °C). Stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

References
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.. ResearchGate. [Link]

  • Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

  • ChemInform Abstract: Copper-Free Sonogashira Coupling of 2-Chloroquinolines with Phenyl Acetylene and Quick Annulation to Benzo[b][1][11]naphthyridine Derivatives in Aqueous Ammonia.. Sci-Hub. [Link]

  • Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines.. R Discovery. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Technical Support Center: Improving the Solubility of 2-Chloro-7-methoxy-4-methylquinoline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-7-methoxy-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming solubility challenges with this compound in biological assays. Poor solubility is a frequent cause of experimental variability and can mask the true potency of a compound.[1] This guide offers troubleshooting advice and detailed protocols to ensure reliable and reproducible results.

Understanding the Challenge: Physicochemical Properties

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound and provide actionable solutions.

Q1: My compound precipitates out of solution when I add it to my aqueous assay buffer. What should I do?

This is a classic sign that the aqueous solubility of your compound has been exceeded. Here’s a systematic approach to troubleshoot this issue:

  • Optimize Your Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, employ a serial dilution method. Crucially, ensure rapid and thorough mixing immediately after adding the dimethyl sulfoxide (DMSO) stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[1] It is often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can aid in maintaining solubility.[1]

  • Lower the Final Compound Concentration: Consider testing a lower concentration of your compound. It is possible that your current experimental concentration surpasses the compound's maximum aqueous solubility.

  • Increase DMSO Concentration (with caution): A slight increase in the final percentage of DMSO in your assay can help maintain solubility. However, it is imperative to first validate the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity.[1][6] Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but this must be determined empirically for your specific cell line and assay conditions.[1][7]

  • Sonication: After dilution, brief sonication of the solution can sometimes help in redissolving fine precipitates and creating a more uniform suspension.[8]

Below is a decision tree to guide you through addressing compound precipitation:

G start Compound Precipitates in Assay Buffer step1 Optimize Dilution Protocol (Serial Dilution, Rapid Mixing) start->step1 step2 Lower Final Compound Concentration step1->step2 Still Precipitates end_success Precipitation Resolved step1->end_success Resolved step3 Increase Final DMSO % (Validate Assay Tolerance) step2->step3 Still Precipitates step2->end_success Resolved step4 Briefly Sonicate Solution step3->step4 Still Precipitates step3->end_success Resolved step4->end_success Resolved end_fail Precipitation Persists (Consider Advanced Strategies) step4->end_fail Still Precipitates

Caption: A decision tree for addressing compound precipitation in assays.

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

Absolutely. Poor solubility is a primary contributor to inaccurate and variable biological data.[1] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimation of Potency: The IC50 or EC50 values will appear higher than they actually are.

  • Poor Reproducibility: The amount of dissolved compound can vary between experiments, leading to inconsistent results.

  • False Negatives: A potentially active compound may appear inactive if it does not reach the target at a sufficient concentration.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance to DMSO is cell line and assay-dependent. While some robust cell lines might tolerate up to 1% DMSO, sensitive cell lines can show signs of toxicity at concentrations as low as 0.1%.[7][9] It is crucial to perform a DMSO tolerance experiment for your specific cell line and assay duration. Studies have shown that DMSO concentrations of 0.1% and 0.5% generally do not significantly reduce cell viability in many cell types for up to 72 hours.[10] However, concentrations of 1% can begin to show cytotoxicity over longer incubation periods, and 5% DMSO is often cytotoxic.[10]

Table 1: General Guidelines for DMSO Concentration in Cell-Based Assays

Final DMSO ConcentrationPotential EffectsRecommendation
≤ 0.1%Generally considered safe for most cell lines.[10]Ideal for sensitive assays and long-term incubations.
0.1% - 0.5%Well-tolerated by many cell lines for up to 72 hours.[7][10]A common starting point for many experiments.
> 0.5% - 1.0%May cause stress or toxicity in some cell lines, especially with longer exposure.[9][10]Use with caution and validate with a DMSO control.
> 1.0%High risk of cytotoxicity and can interfere with assay components.[7][10]Generally not recommended for cell-based assays.
Q4: Are there alternatives to DMSO for solubilizing my compound?

Yes, several other strategies can be employed, especially if DMSO is not suitable for your assay or if you require a higher final concentration of your compound.

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility.[11][12] Common co-solvents used in preclinical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13] The principle of co-solvency is to reduce the polarity of the aqueous environment, making it more favorable for a nonpolar solute.[14]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically increase solubility.[15] As a quinoline derivative, this compound is likely a weak base.[16][17] Therefore, lowering the pH of the buffer with a pharmaceutically acceptable acid (e.g., HCl, citric acid) should increase its solubility.[16][17] This is because the protonated form of the compound is generally more water-soluble.[15]

  • Use of Excipients:

    • Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14] Non-ionic surfactants like Tween® 80 and Brij® 35 are commonly used.[12]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[13][18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 207.66 g/mol ), you would need 2.0766 mg.

  • Add DMSO: Add the appropriate volume of DMSO to the weighed compound to achieve a final concentration of 10 mM.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Step-wise Dilution into Aqueous Buffer for a Cell-Based Assay

This protocol is designed to minimize precipitation when preparing working solutions.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare an Intermediate Dilution: Prepare a 10-fold intermediate dilution of your stock solution in DMSO (e.g., 1 mM). This helps in reducing the volume of DMSO added to your final solution.

  • Prepare the Final Working Solution:

    • Aliquot the required volume of pre-warmed aqueous buffer into a sterile tube.

    • While vortexing the buffer at a moderate speed, add the required volume of the intermediate stock solution drop-wise to achieve your final desired concentration. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM stock, add 10 µL of the stock to 990 µL of buffer. This will result in a final DMSO concentration of 1%.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider the troubleshooting steps outlined in the FAQ section.

Caption: Workflow for preparing the final working solution.

Advanced Solubilization Strategies

If standard methods are insufficient, more advanced formulation strategies may be necessary. These approaches are often employed in preclinical drug development.[13][19]

Table 2: Comparison of Advanced Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Co-solvency Reduces solvent polarity.[11]Simple and effective for many compounds.[20]Potential for co-solvent toxicity and precipitation upon dilution.[13]
pH Adjustment Ionizes the drug to a more soluble form.Highly effective for ionizable drugs; can achieve significant solubility enhancement.[14]Not suitable for non-ionizable compounds; may affect biological system pH.
Complexation with Cyclodextrins Encapsulates the drug in a hydrophobic cavity.Can significantly increase solubility and stability.[18]May alter drug-target interactions; potential for nephrotoxicity with some cyclodextrins at high doses.[14]
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle.[13]Can improve both solubility and permeability.Complex formulations; may interfere with certain assays.
Nanoparticle Formulation Increases surface area for dissolution.[21]Can improve dissolution rate and bioavailability.[22]Requires specialized equipment and expertise to prepare and characterize.

References

  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • Chemcasts. (n.d.). This compound Properties vs Pressure.
  • Shah, S. M., & Jain, A. S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1322.
  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Patel, J. R., & Patel, K. R. (2017). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Negative Results, 8(1), 16.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Various Authors. (2017). What effects does DMSO have on cell assays?. Quora.
  • de Oliveira, V. F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35.
  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1335-1343.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549.
  • CymitQuimica. (n.d.). This compound.
  • Singh, R., & Kumar, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 1752-1757.
  • Al Ashmawy, A. G., et al. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate.
  • Kumar, S., & Pandey, A. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Nanoscience & Nanotechnology-Asia, 13(1).
  • Muselík, J., et al. (2017). The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic–lipophilic matrices. Acta Pharmaceutica, 67(1), 105-118.
  • Thermo Fisher Scientific. (n.d.). This compound, 97%.
  • Siepe, G., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of pharmaceutical sciences, 95(11), 2337-2348.
  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific reports, 12(1), 1-13.
  • Shah, S. M., & Jain, A. S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Request PDF.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(8), 10144–10155.
  • Kaur, M., & Singh, M. (2017). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
  • Chen, H., et al. (2002). Combined effect of complexation and pH on solubilization. Pharmaceutical development and technology, 7(3), 331-338.
  • Giorgis, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS medicinal chemistry letters, 3(11), 913–917.
  • Li, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(18), 3349.
  • Hagedorn, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1583.
  • Patel, M., et al. (2023). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 15(11), 2588.
  • Thakur, S. S., Parekh, H. S., & Schwable, C. H. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer.
  • Muselík, J., et al. (2017). Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. ResearchGate.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • BenchChem. (n.d.). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
  • Royal Society of Chemistry. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.

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Stability issues of 2-Chloro-7-methoxy-4-methylquinoline in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Chloro-7-methoxy-4-methylquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this versatile quinoline building block. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Reactivity of this compound

This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the chlorine atom at the 2-position of the quinoline ring, which is susceptible to nucleophilic substitution. This reactivity, however, is also the primary source of its stability issues. The electron-donating nature of the 7-methoxy and 4-methyl groups can influence the electron density of the quinoline ring system and, consequently, its susceptibility to degradation.

This guide will delve into the common stability-related questions and problems encountered when working with this compound, providing detailed troubleshooting advice, preventative measures, and analytical protocols to identify and quantify degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most significant degradation pathways are hydrolysis and substitution by nucleophilic solvents (solvolysis). Photodegradation can also occur upon exposure to light.

  • Hydrolysis: The C2-chloro group can be displaced by water to form the corresponding quinolin-2-one derivative, 7-methoxy-4-methylquinolin-2(1H)-one. This reaction is often catalyzed by the presence of acids.[1]

  • Solvolysis: Nucleophilic solvents, particularly protic solvents like methanol and ethanol, can react with the compound to replace the chloro group with an alkoxy group (e.g., a methoxy or ethoxy group). This is a common issue in reactions run in alcoholic solvents, especially at elevated temperatures.

  • Photodegradation: Quinoline derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to decomposition. The primary photodegradation pathway often involves cleavage of the C-Cl bond.[2]

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended for long-term storage. The presence of moisture can lead to hydrolysis over time.

  • Solutions: For solutions, the choice of solvent is crucial.

    • Aprotic Solvents (Recommended for Stock Solutions): Anhydrous aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for preparing stock solutions. However, even in these solvents, degradation can occur if water is present. Studies on various compounds stored in DMSO have shown that the presence of water is a more significant factor in degradation than oxygen.[3] It is recommended to use anhydrous grade solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term stability.

    • Protic Solvents (Use with Caution): Avoid storing the compound in protic solvents like methanol or ethanol for extended periods, as solvolysis can occur. If a reaction requires a protic solvent, it is best to prepare the solution immediately before use.

Q3: How do the 7-methoxy and 4-methyl substituents affect the stability of the molecule?

Troubleshooting Guide: Identifying and Solving Stability Issues

This section addresses common experimental observations that may indicate degradation of this compound.

Issue 1: Appearance of a New, More Polar Spot on TLC During a Reaction in Methanol or Ethanol.
  • Possible Cause: Solvolysis. The chloro group has been replaced by a methoxy or ethoxy group from the solvent, resulting in the formation of 2,7-dimethoxy-4-methylquinoline or 2-ethoxy-7-methoxy-4-methylquinoline. Alkoxy-substituted quinolines are typically more polar than their chloro-counterparts.

  • Troubleshooting Steps:

    • Confirm the Identity of the Side Product:

      • Isolate the side product by column chromatography.

      • Characterize the isolated compound by mass spectrometry and NMR. The mass will correspond to the loss of HCl and the addition of the solvent molecule (e.g., +OCH3 or +OC2H5). The 1H NMR will show a new singlet corresponding to the methoxy or a quartet and triplet for the ethoxy group.

    • Methanolysis Prevention:

      • If possible, switch to a less nucleophilic, aprotic solvent (e.g., THF, dioxane, toluene, or acetonitrile).

      • If methanol or ethanol is required for the reaction, use the lowest possible reaction temperature and monitor the reaction closely to minimize the formation of the solvolysis product.

      • Consider using a non-nucleophilic base if basic conditions are required.

Issue 2: A Solution of the Compound in DMSO Turns Hazy or a Precipitate Forms Over Time.
  • Possible Cause: Hydrolysis. Commercially available DMSO can contain trace amounts of water, which can lead to the slow hydrolysis of this compound to the corresponding and often less soluble 7-methoxy-4-methylquinolin-2(1H)-one.

  • Troubleshooting Steps:

    • Identify the Precipitate:

      • Isolate the precipitate by filtration or centrifugation.

      • Wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) and dry.

      • Analyze the precipitate by NMR and mass spectrometry. The expected mass for the hydrolyzed product (C11H11NO2) is approximately 189.21 g/mol .[4] The 1H NMR spectrum in DMSO-d6 will likely show a characteristic broad singlet for the N-H proton of the quinolinone.

    • Prevention:

      • Use high-purity, anhydrous DMSO for preparing stock solutions.

      • Store DMSO stock solutions under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C or -80°C) to minimize water absorption and slow down the hydrolysis rate.

      • Prepare fresh solutions for sensitive experiments.

Issue 3: Inconsistent Results or Low Yields in Reactions Run Over Several Days.
  • Possible Cause: Gradual degradation of the starting material under the reaction conditions. This could be due to hydrolysis from trace water, reaction with nucleophilic reagents or solvents, or photodegradation if the reaction is exposed to light.

  • Troubleshooting Steps:

    • Stability Study Under Reaction Conditions:

      • Set up a control experiment with only this compound in the reaction solvent and under the same temperature and light conditions, but without other reagents.

      • Monitor the stability of the starting material over time using a suitable analytical method like HPLC or NMR. This will help determine the intrinsic stability of the compound under your specific reaction conditions.

    • Optimize Reaction Parameters:

      • Protect the reaction from light by wrapping the flask in aluminum foil.

      • Ensure all solvents and reagents are anhydrous.

      • If possible, reduce the reaction time or temperature.

Data Summary: Solvent Stability Considerations

While specific kinetic data for this compound is not extensively published, the following table provides a qualitative guide to its stability in common laboratory solvents based on general principles of reactivity for 2-chloroquinolines.

SolventTypeStabilityPrimary Degradation PathwayRecommendations
DMSO, DMF, Acetonitrile Aprotic, PolarGenerally Good (if anhydrous)Hydrolysis (if water is present)Use anhydrous grade, store under inert gas, store at low temperature.
THF, Dioxane, Toluene Aprotic, NonpolarGoodMinimal degradation expectedSuitable for a wide range of reactions. Ensure dryness.
Methanol, Ethanol Protic, PolarPoor to ModerateSolvolysis (forms alkoxy derivative)Use with caution, preferably at low temperatures and for short durations.
Water / Aqueous Buffers Protic, PolarPoorHydrolysis (forms quinolinone)Avoid for storage. Buffer pH will influence the rate of hydrolysis.
Dichloromethane, Chloroform Aprotic, HalogenatedGoodMinimal degradation expectedGenerally suitable, but ensure purity as acidic impurities can accelerate degradation.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

A stability-indicating HPLC method is essential for quantitatively assessing the purity of this compound and detecting degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a lower percentage of Solvent B and gradually increase. A typical gradient might be 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

  • Analysis: The parent compound, this compound, will be relatively nonpolar. The hydrolyzed product (quinolinone) will be more polar and thus have a shorter retention time. The solvolysis products (alkoxy derivatives) may have similar or slightly different retention times depending on the specific alkoxy group.

Protocol 2: Forced Degradation Study

To understand the potential degradation products and validate your analytical method, a forced degradation study is recommended.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60°C for several hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Keep at room temperature for several hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[5] Analyze the sample alongside a dark control.

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C) for several days.

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe the formation of degradation products.

Visualizing Degradation Pathways and Workflows

Primary Degradation Pathways

parent This compound hydrolysis_product 7-methoxy-4-methylquinolin-2(1H)-one parent->hydrolysis_product H₂O / H⁺ solvolysis_product 2-Alkoxy-7-methoxy-4-methylquinoline parent->solvolysis_product ROH / Δ photo_product Dechlorinated/Oxidized Products parent->photo_product Light (hν)

Caption: Key degradation pathways of this compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

start Unexpected Peak in HPLC check_rt Is the new peak more polar (shorter retention time)? start->check_rt lcms Analyze by LC-MS check_rt->lcms Yes other Consider other side reactions or impurities check_rt->other No mass_hydrolysis Does mass match hydrolysis product? lcms->mass_hydrolysis mass_solvolysis Does mass match solvolysis product? mass_hydrolysis->mass_solvolysis No confirm_hydrolysis Confirmed: Hydrolysis mass_hydrolysis->confirm_hydrolysis Yes confirm_solvolysis Confirmed: Solvolysis mass_solvolysis->confirm_solvolysis Yes mass_solvolysis->other No

Caption: Workflow for identifying unexpected peaks in HPLC analysis.

References

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. PubMed Central. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

  • Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... ResearchGate. [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Partial ¹H NMR (500 MHz, d6-DMSO, 298 K) spectra showing the stability... ResearchGate. [Link]

  • 7-Methoxy-4-methylquinolin-2-ol. PubChem. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

  • Photostability testing using online reactor HPLC hyphenation and mass spectrometric compound identification illustrated by ketoprofen as model compound. PubMed. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • 7-bromo-2-methoxy-4-methylquinoline. Chemical Synthesis Database. [Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. ResearchGate. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]

  • synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. PubMed Central. [Link]

  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • I need help understanding what is effecting solvolysis here. Reddit. [Link]

  • PHOTOSTABILITY TESTING SEM I SEMINAR. Slideshare. [Link]

  • pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D)... ResearchGate. [Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]

  • 2-Chloroquinoline. PubChem. [Link]

  • This compound. PubChem. [Link]

  • The plasma pharmacokinetics and tissue distribution of dimethyl sulfoxide in mice. PubMed. [Link]

  • Organic solvent effect on the solution-solid phase equilibria in the systems CuCl 2 LH 2 O (L = DMSO, DMF, acetonitrile) at 25°C. ResearchGate. [Link]

  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. PubMed. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: General Troubleshooting for Cross-Coupling Reactions of 2-Chloroquinolines

The cross-coupling of 2-chloroquinolines, while a powerful synthetic tool, can present several challenges. Low yields, failed reactions, and the formation of side products are common hurdles. This section provides a general framework for troubleshooting these issues.

My cross-coupling reaction with 2-chloroquinoline is not working or giving low yields. What are the first things I should check?

When encountering difficulties, a systematic approach is crucial. Before delving into extensive catalyst screening, it's essential to verify the fundamentals of your reaction setup.

  • Integrity of Reagents and Solvents: Ensure that all your reagents, especially the boronic acid/ester in Suzuki couplings, are pure and have not degraded during storage. Solvents must be anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst and promote side reactions like the homocoupling of boronic acids.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Confirm that your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Temperature Control: Ensure that your reaction is being heated to the specified temperature and that the temperature is uniform throughout the reaction mixture.

I've confirmed my setup is correct, but the reaction is still failing. What's the next step?

If the basic setup is sound, the issue likely lies within the specific combination of catalyst, ligand, and base. The following flowchart outlines a systematic approach to troubleshooting these parameters.

troubleshooting_workflow General Troubleshooting Workflow for 2-Chloroquinoline Cross-Coupling start Low Yield or No Reaction check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Purify/Replace Reagents, Improve Degassing reagents_ok->fix_reagents No screen_ligand Screen a Panel of Ligands (e.g., Buchwald-type, Josiphos) reagents_ok->screen_ligand Yes fix_reagents->start screen_base Vary Base Strength and Type (e.g., K2CO3, K3PO4, NaOtBu) screen_ligand->screen_base screen_solvent Test Different Solvents (e.g., Toluene, Dioxane, DMF) screen_base->screen_solvent optimize_temp Adjust Reaction Temperature screen_solvent->optimize_temp analysis Analyze Reaction Outcome (LC-MS, NMR) optimize_temp->analysis buchner_hartwig_factors Key Factors in Buchwald-Hartwig Amination of 2-Chloroquinolines center Successful C-N Coupling ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) ligand->center base Strong, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS) base->center solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) solvent->center temp Elevated Temperature (80-120 °C) temp->center

Sources

Managing impurities in the synthesis of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-7-methoxy-4-methylquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthetic process. We will delve into the mechanistic underpinnings of impurity formation and provide robust, field-tested protocols for their identification, management, and removal.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process. Understanding this pathway is the first step in diagnosing and managing potential impurities.

Step 1: Conrad-Limpach or Gould-Jacobs Type Cyclization The process begins with the condensation of m-anisidine with an acetoacetic ester (e.g., ethyl acetoacetate) to form an enamine intermediate. This intermediate is then cyclized at high temperatures to yield the core quinoline structure, 7-methoxy-4-methylquinolin-2-ol .[1][2] This thermal cyclization is often the most critical step for yield and initial purity. High temperatures are necessary to overcome the activation energy for the intramolecular cyclization, but they can also lead to degradation if not properly controlled.[3]

Step 2: Chlorination The hydroxyl group at the 2-position of the quinolin-2-ol intermediate is then substituted with a chlorine atom. This is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack type reagent (e.g., POCl₃/DMF).[4] The choice of reagent can significantly impact the impurity profile of the final product.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A m-Anisidine + Ethyl Acetoacetate B 7-methoxy-4-methylquinolin-2-ol (Intermediate) A->B Conrad-Limpach-Knorr or Gould-Jacobs Reaction (High Temperature) C This compound (Final Product) B->C POCl₃ or Vilsmeier Reagent

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

FAQ 1: My yield for the first step, 7-methoxy-4-methylquinolin-2-ol, is consistently low. What are the likely causes?

Answer: Low yields in the cyclization step are a common problem and typically point to two main issues: incomplete reaction or product degradation.

  • Causality - Incomplete Reaction: The initial condensation between m-anisidine and ethyl acetoacetate is an equilibrium process. Insufficient removal of the ethanol or water by-product can shift the equilibrium back towards the starting materials. The subsequent thermal cyclization requires a high temperature (often >250 °C) to proceed efficiently.[3] If the temperature is too low or the reaction time is too short, a significant amount of the uncyclized intermediate will remain.

  • Causality - Thermal Degradation: While high temperatures are necessary, prolonged heating or excessive temperatures can lead to the decomposition of the starting materials and the desired product, resulting in tar formation.[3] The electron-donating methoxy group can also activate the aromatic ring to unwanted side reactions at extreme temperatures.

Troubleshooting Protocol:

  • Optimize Condensation: When reacting m-anisidine and ethyl acetoacetate, ensure the reaction is driven to completion. If performing this as a separate first step, consider using a Dean-Stark apparatus to remove the evolved water/ethanol.

  • Precise Temperature Control: Use a high-boiling, inert solvent like Dowtherm A or Diphenyl ether to maintain a stable and uniform high temperature during the cyclization step.[5] Monitor the reaction temperature closely with a calibrated thermometer.

  • Time-Course Study: Perform small-scale reactions at your target temperature (e.g., 250 °C) and analyze aliquots over time (e.g., every 30 minutes) by TLC or HPLC to determine the point of maximum product formation before significant degradation begins.

  • Inert Atmosphere: Conduct the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the aniline derivative.

FAQ 2: After the chlorination step with POCl₃, my crude product is a dark, viscous oil that is difficult to purify. What happened?

Answer: This issue is characteristic of side reactions and by-product formation from the use of phosphorus oxychloride, a highly reactive chlorinating agent.

  • Causality - Vilsmeier-Haack Side Reactions: If N,N-Dimethylformamide (DMF) is used as a solvent or catalyst, it can react with POCl₃ to form the Vilsmeier reagent. This powerful electrophile can not only perform the desired chlorination but can also lead to formylation of the quinoline ring, especially at the electron-rich 3-position, yielding 2-chloro-3-formylquinoline impurities.[6]

  • Causality - Dealkylation: The combination of heat and the Lewis acidity of POCl₃ can sometimes cause demethylation of the 7-methoxy group, leading to the formation of 2-chloro-7-hydroxy-4-methylquinoline.

  • Causality - Residual Reagents: POCl₃ reacts vigorously with water. If the reaction workup involves quenching with water or ice, the hydrolysis of excess POCl₃ forms phosphoric and hydrochloric acids. These can protonate the quinoline nitrogen, making extraction difficult and contributing to the oily nature of the crude product if not properly neutralized.

Troubleshooting Workflow:

Troubleshooting_Chlorination start Observation: Dark, Viscous Oil After Chlorination cause1 Potential Cause Vilsmeier formylation (if DMF is present) start->cause1 cause2 Potential Cause O-Demethylation of 7-methoxy group start->cause2 cause3 Potential Cause Incomplete neutralization of acidic by-products start->cause3 solution1 Action: Avoid DMF or use alternative chlorinating agent (e.g., PPh₃/TCCA). [2] cause1->solution1 solution2 Action: Use milder conditions (lower temp, shorter time). cause2->solution2 solution3 Action: Careful, cold workup. Basify slowly with NaHCO₃ or NH₄OH and extract thoroughly. [30] cause3->solution3

Sources

Technical Support Center: Scaling the Synthesis of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7-methoxy-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the scale-up of this valuable synthetic intermediate.

I. Overview of the Synthetic Strategy

The most reliable and scalable synthesis of this compound is a two-stage process. It begins with the acid-catalyzed cyclocondensation of m-anisidine with ethyl acetoacetate to form the quinolinone core, followed by chlorination using phosphorus oxychloride (POCl₃). This guide addresses the critical parameters and potential pitfalls of each stage.

G cluster_0 Stage 1: Conrad-Limpach Cyclization cluster_1 Stage 2: Chlorination m-Anisidine m-Anisidine Precursor 7-methoxy-4-methylquinolin-2(1H)-one m-Anisidine->Precursor H+ catalyst, High Temp (e.g., 250°C) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Precursor Final_Product This compound Precursor->Final_Product Reflux POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Final_Product

Caption: High-level workflow for the two-stage synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter.

Part A: Stage 1 - Synthesis of 7-methoxy-4-methylquinolin-2(1H)-one (Precursor)

Q1: My yield for the quinolinone precursor is consistently low upon scale-up. What are the most critical factors to investigate?

A1: Low yield in the Conrad-Limpach/Knorr cyclization is a frequent issue during scale-up, often stemming from incomplete reaction or side reactions. The reaction proceeds in two phases: initial condensation to form an enamine intermediate, followed by a high-temperature intramolecular cyclization.[1] Here’s how to troubleshoot:

  • Causality - The Role of Temperature: The intramolecular cyclization requires significant thermal energy (often ~250°C) to overcome the activation barrier.[2] On a small scale, uniform heating is achievable. On a larger scale, inefficient heat transfer can lead to localized cold spots where the reaction stalls and hot spots where degradation occurs.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The initial condensation is a dehydration reaction. Ensure your starting materials and solvent (if any) are dry. Water can shift the equilibrium away from the desired enamine intermediate.

    • Optimize Heat Transfer: Use a high-boiling, thermally stable solvent like Dowtherm A or mineral oil to facilitate uniform heating.[1] For large vessels, ensure vigorous mechanical stirring to improve heat distribution.

    • Verify Temperature Control: Place temperature probes at different points within the reactor to ensure there are no significant thermal gradients. A thorough temperature-time examination is crucial to optimize the yield.[2]

    • Consider Microwave Synthesis for Process Modeling: While not directly scalable for large volumes, microwave-assisted synthesis can rapidly identify optimal temperature and time parameters due to its efficient heating.[3][4] This data can then inform the setup of your conventional reactor.

Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

A2: The formation of the 5-methoxy isomer instead of the desired 7-methoxy product is a known challenge. The cyclization is an electrophilic aromatic substitution, and the regiochemical outcome is dictated by the directing effects of the methoxy group on the aniline ring.

  • Causality - Electronic Effects: The methoxy group is an ortho-, para-director. Cyclization at the para- position (C4) relative to the amine leads to the desired 7-methoxy product. Cyclization at the ortho- position (C2) leads to the 5-methoxy isomer. The choice of acid catalyst can influence this selectivity.

  • Troubleshooting Steps:

    • Catalyst Choice: While sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better regioselectivity by acting as both a catalyst and a solvent, favoring cyclization at the less sterically hindered para-position.

    • Reaction Conditions: Lowering the reaction temperature, if possible without stalling the reaction, can sometimes increase selectivity in favor of the thermodynamically preferred product.

    • Purification: If a mixture is unavoidable, the isomers can often be separated by fractional crystallization or column chromatography. Developing a robust purification method is key.

Part B: Stage 2 - Chlorination of 7-methoxy-4-methylquinolin-2(1H)-one

Q1: The chlorination reaction is sluggish and does not go to completion, even with excess POCl₃. How can I improve the conversion rate?

A1: Incomplete conversion of the 2-quinolinone to the 2-chloroquinoline is a common problem, indicating that the hydroxyl group (in its lactam form) is not being efficiently activated and displaced.

  • Causality - Reaction Mechanism: The reaction proceeds via the formation of a phosphate ester intermediate, which is then attacked by a chloride ion. The success of this SₙAr-type reaction depends on generating a sufficiently electrophilic intermediate.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your phosphorus oxychloride (POCl₃) is fresh and anhydrous. Decomposed or wet POCl₃ is significantly less effective and can generate phosphoric acid, which hinders the reaction.[5]

    • Increase Reaction Temperature: These chlorinations often require heating at reflux (approx. 110°C) for several hours.[6] Ensure your reaction temperature is adequate and maintained consistently.

    • Use a Co-reagent/Catalyst:

      • Phosphorus Pentachloride (PCl₅): Adding a catalytic or stoichiometric amount of PCl₅ along with POCl₃ can increase the reaction's potency.[7]

      • Catalytic N,N-Dimethylformamide (DMF): A small amount of DMF can react with POCl₃ to form the Vilsmeier reagent in situ, which is a more powerful chlorinating agent for this transformation.[8]

    • Add a Tertiary Amine Base: Including a high-boiling tertiary amine like N,N-dimethylaniline can scavenge the HCl produced, preventing the reverse reaction and driving the equilibrium towards the product.[9]

Q2: The reaction mixture turns into a dark, intractable tar upon heating. What is causing this degradation and how can it be minimized?

A2: Tar formation is a sign of severe degradation, typically caused by the harsh, acidic, and dehydrating nature of hot POCl₃.

  • Causality - Reagent Reactivity: POCl₃ is a highly reactive and corrosive substance.[6] At high temperatures, it can promote undesired polymerization and charring, especially if impurities are present in the starting material.

  • Troubleshooting Steps:

    • Strict Temperature Control: Do not overheat the reaction. Set the reflux temperature carefully and avoid exceeding it. A runaway reaction can lead to rapid decomposition.

    • Purity of Starting Material: Ensure the 7-methoxy-4-methylquinolin-2(1H)-one precursor is of high purity (>98%). Residual impurities can act as catalysts for decomposition.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions at high temperatures.

    • Order of Addition: Add the solid quinolinone precursor in portions to the POCl₃ at a moderate temperature (e.g., 60-70°C) before heating to reflux. This allows for better control over the initial exotherm.

Q3: The work-up is dangerous and my yields are inconsistent. What is a safe and reproducible protocol for quenching and isolating the product on a large scale?

A3: Quenching excess POCl₃ is one of the most critical and hazardous steps in this synthesis. The violent, exothermic reaction with water can cause splashing and release of corrosive HCl gas.

  • Causality - Hydrolysis: The reaction of POCl₃ with water is extremely vigorous. Inconsistent yields often result from either incomplete precipitation of the product or hydrolysis of the desired 2-chloro product back to the 2-quinolinone starting material if the pH becomes too acidic or the temperature too high during the quench.

  • Troubleshooting - A Safe & Reliable Protocol:

    • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature or below.

    • Use a "Reverse Quench": Instead of adding water to the reaction mixture, slowly and carefully add the reaction mixture to a large volume of crushed ice and water with vigorous stirring. This helps to dissipate the heat more effectively.[10][11]

    • Control pH: After the initial quench, the solution will be strongly acidic. Slowly basify the mixture with a cold solution of sodium hydroxide or sodium carbonate to a pH of ~8-9.[11] This neutralizes the phosphoric and hydrochloric acids and precipitates the solid product. Do not allow the temperature to rise significantly during neutralization.

    • Isolate and Wash: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove inorganic salts. Dry the product under vacuum.

G start Chlorination Reaction Complete? incomplete Incomplete Reaction start->incomplete No tar Tar Formation Observed? start->tar Yes check_reagent Use Fresh, Anhydrous POCl₃ incomplete->check_reagent complete Proceed to Work-up quench Safe Quench: Reverse Addition to Ice complete->quench check_temp Increase Temperature to Reflux? add_cat Add Catalyst (DMF/PCl₅)? check_temp->add_cat No Improvement check_reagent->check_temp tar->complete No yes_tar Reduce Temp, Check SM Purity tar->yes_tar Yes basify Basify with Cold NaOH to pH 8-9 quench->basify isolate Filter, Wash with H₂O, Dry basify->isolate

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloroquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, chloroquinolines serve as pivotal precursors for the synthesis of a vast array of functional molecules, particularly in the realm of medicinal chemistry and materials science. The strategic introduction of nucleophiles onto the quinoline scaffold is a cornerstone of molecular design in these fields. This guide provides an in-depth, objective comparison of the reactivity of two key isomers, 2-chloroquinoline and 4-chloroquinoline, toward nucleophilic aromatic substitution (SNAr). By delving into the underlying electronic principles and presenting supporting experimental data, this document aims to equip researchers with the field-proven insights necessary for rational reaction design and optimization.

The Decisive Influence of Nitrogen: An Electronic Perspective

The reactivity of chloroquinolines in SNAr reactions is fundamentally governed by the electron-withdrawing nature of the nitrogen atom within the heterocyclic ring system. This nitrogen atom significantly reduces the electron density of the quinoline ring, particularly at the α (C2 and C8a) and γ (C4) positions, rendering them more electrophilic and thus susceptible to nucleophilic attack. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The relative reactivity of the 2- and 4-positions is a nuanced interplay of inductive and resonance effects. Theoretical studies on analogous systems, such as 2,4-dichloroquinazoline, have provided valuable insights. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[1] This is further supported by calculations showing a lower activation energy for the formation of the Meisenheimer intermediate when the nucleophile attacks the C4 position.[1] This theoretical framework generally predicts a higher reactivity for the 4-chloro isomer.

Experimental Observations: A Tale of Two Isomers

While theoretical models provide a strong foundation, experimental data reveals a more complex and fascinating reality. The relative reactivity of 2-chloro- and 4-chloroquinoline is highly dependent on the nature of the incoming nucleophile.

Reactions with Amine Nucleophiles: The Predominance of the 4-Position

In reactions with amine nucleophiles, 4-chloroquinoline is consistently reported to be more reactive than its 2-chloro counterpart. This heightened reactivity at the C4 position is in good agreement with the theoretical predictions based on electronic distribution.

Table 1: Comparison of Reactivity with Amine Nucleophiles

Chloroquinoline IsomerNucleophileReaction ConditionsYieldReference
4-ChloroquinolinePiperidineToluene, refluxHigh[2]
2-ChloroquinolinePiperidineToluene, refluxLower than 4-chloro[2]
4,7-DichloroquinolineVarious AminesNeat, 120-130 °CGood to excellent[3]
2,6-DichloroquinolineAdamantane-containing aminesPd-catalyzedLow selectivity[4]
4,8-DichloroquinolineAdamantane-containing aminesPd-catalyzedGood yields[4]

The lower reactivity of the 2-position in these cases can be attributed to a combination of steric hindrance and the electronic stabilization of the ground state.

The Methoxide Anomaly: A Reversal of Reactivity

A notable exception to the general trend of higher reactivity at the 4-position is observed in reactions with sodium methoxide. Several sources indicate that 2-chloroquinoline exhibits a higher reactivity toward methoxide ions than 4-chloroquinoline.[5] This reversal of reactivity highlights the crucial role of the nucleophile in determining the outcome of the reaction.

The enhanced reactivity of the 2-position with a "hard" nucleophile like methoxide can be rationalized by considering the stability of the Meisenheimer intermediate. While the formation of the intermediate is generally favored at the 4-position, the stability of the intermediate formed at the 2-position may be greater in the presence of a small, highly electronegative nucleophile. This is an area that warrants further detailed computational and kinetic investigation.

Experimental Protocols

To provide a practical context for the discussed reactivity patterns, the following are representative experimental protocols for the nucleophilic aromatic substitution on 2-chloro- and 4-chloroquinoline.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)quinoline

This protocol describes a typical SNAr reaction of 4-chloroquinoline with an amine nucleophile.

Materials:

  • 4-Chloroquinoline

  • Piperidine

  • Toluene

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroquinoline (1.0 eq) in toluene.

  • Add piperidine (1.2 eq) and sodium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with toluene.

  • Combine the filtrate and washings and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 4-(piperidin-1-yl)quinoline.

Protocol 2: Synthesis of 2-Methoxyquinoline

This protocol outlines the reaction of 2-chloroquinoline with sodium methoxide, illustrating the case where the 2-position is more reactive.

Materials:

  • 2-Chloroquinoline

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 2-methoxyquinoline by column chromatography or distillation.

Visualizing the Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanistic pathways and experimental workflows.

SNAr_Mechanism cluster_4_chloro Attack at C4 cluster_2_chloro Attack at C2 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_4 Meisenheimer Intermediate (C4 Attack) 4-Chloroquinoline->Meisenheimer_4 + Nu- 4-Substituted_Quinoline 4-Substituted_Quinoline Meisenheimer_4->4-Substituted_Quinoline - Cl- 2-Chloroquinoline 2-Chloroquinoline Meisenheimer_2 Meisenheimer Intermediate (C2 Attack) 2-Chloroquinoline->Meisenheimer_2 + Nu- 2-Substituted_Quinoline 2-Substituted_Quinoline Meisenheimer_2->2-Substituted_Quinoline - Cl- Nucleophile Nucleophile Nucleophile->4-Chloroquinoline Nucleophile->2-Chloroquinoline

Caption: Generalized SNAr mechanism at C2 and C4 positions of chloroquinoline.

Experimental_Workflow Start Start Reaction_Setup Dissolve Chloroquinoline in Solvent Start->Reaction_Setup Add_Reagents Add Nucleophile and Base (if needed) Reaction_Setup->Add_Reagents Reaction Heat to Reflux & Monitor by TLC Add_Reagents->Reaction Workup Cool, Filter, Wash, & Dry Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for SNAr reactions of chloroquinolines.

Conclusion and Future Directions

The reactivity of 2-chloro- and 4-chloroquinoline in nucleophilic aromatic substitution is a finely balanced interplay of electronic effects, steric factors, and the nature of the attacking nucleophile. While the 4-position is generally more susceptible to attack by a wide range of nucleophiles, particularly amines, the enhanced reactivity of the 2-position with hard nucleophiles like methoxide presents a synthetically valuable anomaly.

For researchers in drug development and materials science, a thorough understanding of these reactivity patterns is paramount for the efficient and selective synthesis of novel quinoline derivatives. Future investigations, particularly detailed kinetic and computational studies on the reaction of 2-chloroquinoline with various nucleophiles, will undoubtedly provide a more granular understanding of the factors governing its reactivity and further empower the rational design of synthetic strategies.

References

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The 7-Methoxyquinoline Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its numerous derivatives, the 7-methoxyquinoline scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. The strategic placement of a methoxy group at the 7-position significantly influences the molecule's electronic properties and its interactions with biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 7-methoxyquinoline derivatives across various therapeutic areas, including oncology, infectious diseases, and inflammation. We will delve into the subtle molecular modifications that dictate their potency and selectivity, supported by experimental data, and provide detailed protocols for their biological evaluation.

The Versatility of the 7-Methoxyquinoline Core: A Tale of Diverse Biological Activities

The 7-methoxyquinoline moiety serves as a versatile template that can be chemically tailored to interact with a wide array of biological targets. This has led to the discovery of derivatives with potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The following sections will dissect the SAR for each of these activities, highlighting key structural features that govern their efficacy.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

7-Methoxyquinoline derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. A prominent class of these derivatives is the 4-anilino-7-methoxyquinolines, which have been extensively investigated as kinase inhibitors.

Structure-Activity Relationship of Anticancer 7-Methoxyquinoline Derivatives

The anticancer activity of 4-anilino-7-methoxyquinolines is highly dependent on the nature and position of substituents on the anilino ring.[1] Generally, the 4-anilino moiety is crucial for interaction with the hydrophobic pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

Key SAR observations include:

  • Substitution on the Anilino Ring: The introduction of small, lipophilic groups at the meta and para positions of the anilino ring often enhances cytotoxic activity. For instance, derivatives with chloro, fluoro, or methyl groups at these positions have demonstrated potent inhibitory effects against various cancer cell lines.[1]

  • The Role of the 7-Methoxy Group: The methoxy group at the 7-position of the quinoline ring is thought to be involved in hydrogen bonding interactions within the ATP-binding site of kinases, contributing to the overall binding affinity.[2]

  • Modifications at other positions: Alterations at other positions on the quinoline ring can also modulate activity, though less dramatically than changes to the 4-anilino group.

Table 1: Comparative Anticancer Activity of 4-Anilino-7-methoxyquinoline Analogs

Compound IDR (Substitution on Anilino Ring)Target Cell LineIC50 (µM)Reference
1a HBGC8239.87[1]
1b 3-ClBGC8233.63[1]
1c 4-ClBGC8235.21[1]
1f 3-Cl, 4-FHeLa10.18[1]
1f 3-Cl, 4-FBGC8238.32[1]
Gefitinib (Control)BGC82319.27[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

One of the key mechanisms of action for some anticancer quinoline derivatives is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin_Dimers->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption of Mitotic Spindle 7_Methoxyquinoline 7-Methoxyquinoline Derivative 7_Methoxyquinoline->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by 7-methoxyquinoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The 7-methoxyquinoline scaffold has also been successfully exploited to develop potent antimicrobial agents. A particularly effective strategy has been the conjugation of the 7-methoxyquinoline core with sulfonamide moieties.

Structure-Activity Relationship of Antimicrobial 7-Methoxyquinoline Derivatives

The antimicrobial potency of 7-methoxyquinoline sulfonamides is influenced by the nature of the substituent on the sulfonamide nitrogen.[3][4]

Key SAR insights include:

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as pyrimidine or pyridine, on the sulfonamide moiety generally leads to enhanced antimicrobial activity compared to open-chain derivatives.[3]

  • Lipophilicity and Electronic Effects: The introduction of electron-withdrawing groups on the heterocyclic ring can further boost activity. The overall lipophilicity of the molecule also plays a crucial role in its ability to penetrate bacterial cell membranes.[5]

  • The 4-Amino Linker: The amino group at the 4-position of the quinoline ring serves as a critical linker to the benzenesulfonamide moiety.

Table 2: Comparative Antimicrobial Activity of 7-Methoxyquinoline-Sulfonamide Derivatives

Compound IDR (Substituent on Sulfonamide)OrganismMIC (µg/mL)Reference
3c SulfaguanidineE. coli62.50[3]
3d SulfapyridineE. coli31.25[3]
3l SulfamethazineE. coli7.81[3]
3l C. albicansC. albicans31.125[3]
Amoxicillin (Control)E. coli-[3]
Nystatin (Control)C. albicans-[3]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The proposed mechanism of action for these sulfonamide derivatives involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria, which in turn inhibits DNA replication.[4]

cluster_1 Antimicrobial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF DNA_Synthesis DNA Synthesis DHF->DNA_Synthesis Sulfonamide 7-Methoxyquinoline Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis pathway.

Antimalarial and Anti-inflammatory Potential

Beyond cancer and microbial infections, 7-methoxyquinoline derivatives have also demonstrated potential as antimalarial and anti-inflammatory agents.

Antimalarial Activity

The quinoline scaffold is the backbone of several established antimalarial drugs like chloroquine.[6] For 7-methoxyquinoline derivatives, the SAR appears to be more complex. While some studies suggest that a 7-methoxy group can be detrimental to activity against Plasmodium falciparum compared to a 7-chloro substituent, other modifications on the side chain at the 4-position can still lead to potent compounds.[6] The primary mechanism of action is believed to be the inhibition of hemozoin formation in the parasite's food vacuole.

Anti-inflammatory Activity

Certain 7-methoxyquinoline derivatives have exhibited anti-inflammatory properties. For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a natural product, has shown significant antioxidant and anti-inflammatory activities.[7] The mechanism is thought to involve the inhibition of pro-inflammatory mediators. Another compound, 7-methoxy-(9H-β-carbolin-1-il)-(E)-1-propenoic acid, has been shown to exert its anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 pathway and suppressing NF-κB activation.[8][9]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data presented, standardized experimental protocols are essential. The following are detailed methodologies for two key assays used to evaluate the anticancer activity of 7-methoxyquinoline derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, BGC823)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-methoxyquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 7-methoxyquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine triphosphate)

  • Glycerol

  • 7-methoxyquinoline derivatives

  • Positive control (e.g., Colchicine)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Preparation: Prepare a stock solution of tubulin in polymerization buffer. Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound or control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the extent of inhibition by comparing the maximum absorbance of the treated samples to the vehicle control. Calculate the IC50 value for tubulin polymerization inhibition.

cluster_2 Experimental Workflow for SAR Studies Synthesis Synthesis of 7-Methoxyquinoline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assays, Tubulin Polymerization) Lead_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and development of 7-methoxyquinoline derivatives.

Conclusion and Future Perspectives

The 7-methoxyquinoline scaffold is a remarkably versatile platform in drug discovery, yielding derivatives with a wide spectrum of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in modulating potency and selectivity for different therapeutic targets. For anticancer agents, the 4-anilino moiety is a key determinant of activity, while for antimicrobial compounds, the nature of the sulfonamide substituent is paramount.

Future research in this area should focus on the systematic exploration of the chemical space around the 7-methoxyquinoline core to develop next-generation therapeutics with improved efficacy and safety profiles. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in guiding the rational design of novel derivatives.[10] Furthermore, a deeper understanding of the molecular mechanisms of action will be crucial for the successful clinical translation of these promising compounds. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

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  • Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. PubMed.
  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.
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  • SAR of 7‐alkoxy‐4‐heteroarylamino‐3‐quinolinecarbonitriles as Src kinase inhibitor.
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A Comparative Guide to the Cytotoxicity of 2-Chloro-7-methoxy-4-methylquinoline Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of chemical modifications, each holding the potential to unlock enhanced potency and selectivity against cancer cells. This guide provides a comparative analysis of the cytotoxic effects of analogs based on the 2-Chloro-7-methoxy-4-methylquinoline core structure. Our focus is to elucidate the structure-activity relationships (SAR) that govern their anticancer potential, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

The rationale for exploring analogs of this specific quinoline derivative lies in the established anticancer properties of the quinoline ring system. These compounds are known to exert their cytotoxic effects through diverse mechanisms, including the inhibition of topoisomerase, disruption of cell cycle progression, induction of apoptosis, and modulation of key signaling pathways.[1][2] The strategic placement of a chloro group at the 2-position, a methoxy group at the 7-position, and a methyl group at the 4-position of the quinoline ring provides a foundational structure with inherent cytotoxic potential, ripe for analog-based optimization.

Comparative Cytotoxicity of Quinoline Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline analogs against a panel of human cancer cell lines. While a direct head-to-head comparison of a complete series of this compound analogs is not available in a single study, this compilation of data from structurally related compounds provides crucial insights into the influence of substitutions at key positions of the quinoline ring.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 7-chloro-4-aminoquinoline derivativeMDA-MB-468 (Breast)8.73[1]
Analog 2 7-fluoro-4-aminoquinoline derivativeMCF-7 (Breast)< 20.72[1]
Analog 3 6-substituted 2-phenylquinolinePC3 (Prostate)31.37[3]
Analog 4 6-substituted 2-phenylquinolineHeLa (Cervical)8.3[3]
Analog 5 4-hydroxyquinoline derivativeColo 320 (Colon, resistant)4.58[4]
Analog 6 4-hydroxyquinoline derivativeColo 205 (Colon, sensitive)2.34[4]
QN10 7-methoxyquinolone-triazole hybridBT20 (Breast)4.49[5]
QN7 7-methoxyquinolone-triazole hybridHT29 (Colon)19.05[5]

Analysis of Structure-Activity Relationships:

From the compiled data, several key structure-activity relationships can be inferred:

  • Substitution at the 7-position: The presence of a halogen (chloro or fluoro) at the 7-position appears to be a favorable feature for cytotoxic activity, as demonstrated by the potent activity of 7-chloro and 7-fluoro-4-aminoquinoline derivatives against breast cancer cell lines.[1]

  • Modification at the 4-position: The nature of the substituent at the 4-position significantly influences cytotoxicity. Replacing the chloro group with an amino or hydroxy group leads to potent anticancer compounds.[1][4] Furthermore, the type of amino substituent can fine-tune the activity and selectivity.

  • Substitution at the 2-position: The introduction of an aryl group at the 2-position, as seen in 2-phenylquinoline derivatives, can result in significant cytotoxicity, particularly against prostate and cervical cancer cell lines.[3]

  • The Role of the Methoxy Group: The presence of a methoxy group on the benzenoid ring of the quinoline scaffold is often associated with enhanced biological potency.[6] In the case of 7-methoxyquinolone-triazole hybrids, potent activity against breast and colon cancer cell lines was observed.[5]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The underlying principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the quinoline analogs in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include wells with medium alone (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add quinoline analogs incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 dissolve Dissolve formazan (DMSO) incubate3->dissolve read Read absorbance (570nm) dissolve->read calculate Calculate % viability read->calculate plot Generate dose-response curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline analogs.

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways. A common mechanism involves the induction of apoptosis, or programmed cell death. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Many quinoline analogs have been shown to induce apoptosis by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade quinoline Quinoline Analog bcl2 Bcl-2 family (Bax/Bak activation) quinoline->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by quinoline analogs.

Conclusion

The exploration of this compound analogs presents a promising avenue for the discovery of novel anticancer agents. The available data on structurally related compounds indicate that modifications at the 2, 4, and 7-positions of the quinoline ring are critical determinants of cytotoxic activity. Further synthesis and systematic screening of a focused library of these analogs are warranted to delineate more precise structure-activity relationships and to identify lead compounds with superior potency and selectivity for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers embarking on this endeavor.

References

  • A series of 4-aminoquinoline derivatives were synthesized by the reaction of 4-chloro-7-substituted-quinolines with the corresponding mono/dialkyl amines. The structures of the synthesized compounds were confirmed by NMR and FAB-MS spectral and elemental analyses. Subsequently, the compounds were examined for their cytotoxic effects on two different human breast tumor cell lines: MCF7 and MDA-MB468.

  • Chemical modifications of quinoline moiety have been recognized as a useful strategy to development of new drugs. Here, the cytotoxicity of a set of twenty-four 4-substituted quinolines (named HTI) was screened for their antitumor and antileishmanial potential in vitro, and the underlying mechanisms investigated.

  • Synthesis and antioxidant assay of 4-phenoxyquinoline derivative namely, (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline, from clove leaf oil have been conducted.

  • The cytotoxic activity of the derivatives was evaluated using doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines (Colo 205 and Colo 320, respectively) and normal human embryonic MRC-5 fibroblasts.

  • Novel chloroquine analogues were synthesized by nucleophilic substitution reaction at the 4-amino position. These analogues were characterized using nuclear magnetic resonance and Fourier transform infrared spectroscopic techniques. The antimicrobial result showed that the new analogues have good antimicrobial activity, while chloroquine was not active against any strain. In the cytotoxicity study, a few analogues had improved activity compared with chloroquine.

  • The cytotoxicity of the quinolines, their CpRu+-complexes, and CpRu(DMSO)3+ PF6- was investigated towards two multiple myeloma cell lines: MC/CAR and RPMI 8226.

  • 2-Chloro-7-methylquinolin-4-ol is a chloro- and methyl-substituted quinoline derivative of high interest in medicinal chemistry and drug discovery.

  • In this study, a series of nineteen 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines 4–22 was prepared using Povarov reaction protocols and their in vitro cytotoxicity was tested against human cancer cell lines, HeLa, PC3, MCF-7, and SKBR-3, compared with human dermis fibroblasts as non-tumor cells.

  • The lower cytotoxic activity of free metabolites as well as of free glycoconjugates is probably due to their difficult penetration into the cell through phospholipid membranes.

  • A molecular hybridization approach was used to design novel 7-methoxyquinolone-substituted triazole hybrid conjugates (QN1-QN11). These hybrid compounds were evaluated to determine their anticancer activities in various breast and colon cancer cell lines, including BT20, MDA-MB-231, MCF7, and HT29.

  • Substitution on the Benzenoid Ring: Electron-donating or electron-withdrawing groups on the benzene ring of the quinoline scaffold modulate the biological activity. Methoxy groups, for example, are often associated with enhanced potency.

  • The in vitro anticancer activity showed that derivatives 5–7 possessed the highest activity against the lung cancer cell line, which was characterized by the highest nTPM value in the series of tested cell lines.

  • Twenty-seven compounds were synthesized, and their CDK9 inhibitory and cytotoxic activities were evaluated.

  • Our results showed significant activity towards MCF-7 cells via either intrinsic or extrinsic mitochondrial pathway and are potential candidate for further in vivo and clinical breast cancer studies.

  • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2), a promising anticancer lead previously identified by us, inhibited tumor growth by 62% in mice at 1.0 mg/kg without obvious signs of toxicity.

  • 8-Hydroxyquinoline and its derivatives possess a wide variety of biological properties: anticancer, antibacterial, antifungal, antioxidant, antiviral and anti-inflammatory properties.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the robust in vitro validation of quinoline-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to establish the potency, selectivity, and mechanism of action of their compounds. By integrating established biochemical and biophysical methods, this guide emphasizes the importance of orthogonal testing to build a compelling and reliable data package for candidate inhibitors.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Quinoline, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid structure and ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design.[1] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[2][3] Therefore, a rigorous in vitro validation cascade is paramount to characterize quinoline-based inhibitors accurately and predict their potential for clinical success.

This guide will compare and contrast essential in vitro assays, providing the scientific rationale behind their selection and a detailed methodology for their execution. We will explore both primary biochemical assays that measure enzymatic activity and secondary biophysical assays that confirm direct binding and elucidate kinetic parameters.

The Assay Validation Funnel: A Multi-Faceted Approach

A successful validation strategy employs a tiered approach, often referred to as an "assay funnel." This begins with high-throughput screening to assess potency and progresses to more detailed mechanistic and selectivity studies for promising lead compounds.

AssayFunnel A Primary Screening: Potency (IC50) B Secondary Screening: Selectivity Profiling A->B Hit Identification C Mechanism of Action (MoA) Studies B->C Lead Selection D Biophysical Characterization: Binding & Kinetics C->D Lead Optimization

Caption: The Assay Validation Funnel.

Primary Screening: Determining Inhibitor Potency (IC50)

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the quinoline-based compounds against the target kinase. This is typically achieved through biochemical assays that measure the inhibition of substrate phosphorylation.[4]

Comparison of Primary Assay Formats

A variety of assay formats are available, each with its own advantages and disadvantages.[4][5] The choice of assay often depends on factors such as throughput requirements, cost, and the specific characteristics of the kinase and substrate.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][7][8]Considered the "gold standard" for its direct measurement of enzymatic activity and high sensitivity.[6][7][8][9]Requires handling of radioactive materials and specialized disposal.[9]
Luminescence-Based Assays Measures ATP consumption (e.g., Kinase-Glo®) or ADP production (e.g., ADP-Glo™).[10][11]Homogeneous "mix-and-read" format, high-throughput, and non-radioactive.[10][12][13]Indirect measurement; susceptible to interference from compounds that affect luciferase.[14]
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[11]High-throughput, sensitive, and non-radioactive.[11]Can be prone to interference from fluorescent compounds.[11]
HTRF (Homogeneous Time-Resolved Fluorescence) A TR-FRET-based technology that measures the interaction between a europium-labeled anti-phospho-specific antibody and an acceptor-labeled substrate.[15][16][17]Robust, sensitive, and suitable for high-throughput screening with high ATP concentrations.[17]Requires specific labeled reagents.
Mobility Shift Assays (e.g., Caliper) Microfluidic-based separation of phosphorylated and non-phosphorylated substrates based on charge and size.[18][19][20]Direct measurement of substrate conversion, high-quality data.[19][21]Requires specialized instrumentation.[21]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol provides a general framework for determining the IC50 of a quinoline-based inhibitor using a luminescence-based assay that measures ATP depletion.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • Quinoline-based inhibitor compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 96- or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the quinoline-based inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase buffer to each well.

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the appropriate wells.

    • Add 2 µL of the kinase-substrate mixture (pre-diluted in kinase buffer) to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect the inhibitor's potency.[22]

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be within the linear range of the enzyme kinetics.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.[10][12]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Screening: Assessing Kinase Selectivity

Given the structural homology among kinases, it is crucial to assess the selectivity of a quinoline-based inhibitor against a panel of off-target kinases.[2][4] This helps to identify potential off-target effects that could lead to toxicity.

Kinase Selectivity Profiling

Kinase selectivity is typically determined by screening the inhibitor against a large panel of kinases, often representing the entire human kinome.[4] This can be done at a single high concentration (e.g., 1 µM or 10 µM) to identify potential hits, followed by IC50 determination for any kinases that show significant inhibition.[23]

Selectivity cluster_0 Quinoline Inhibitor cluster_1 Kinase Panel Inhibitor Compound X Target Target Kinase Inhibitor->Target High Potency (Low IC50) OffTarget1 Off-Target Kinase A Inhibitor->OffTarget1 Low Potency (High IC50) OffTarget2 Off-Target Kinase B Inhibitor->OffTarget2 Low Potency (High IC50) OffTarget3 Off-Target Kinase C Inhibitor->OffTarget3 Moderate Potency (Intermediate IC50)

Caption: Kinase Selectivity Profiling Workflow.

Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target kinase is critical for lead optimization. MoA studies aim to determine if the inhibitor is ATP-competitive, non-competitive, or uncompetitive.

ATP Competition Assays

A common method to determine the MoA is to measure the inhibitor's IC50 at various ATP concentrations.[3][24]

  • ATP-competitive inhibitors: The IC50 will increase linearly with increasing ATP concentrations.[3]

  • Non-competitive inhibitors: The IC50 will remain unchanged regardless of the ATP concentration.[25]

  • Uncompetitive inhibitors: The IC50 will decrease with increasing ATP concentrations.

The relationship between IC50, Ki (inhibition constant), and ATP concentration for an ATP-competitive inhibitor is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km) .[22]

Experimental Protocol: ATP Competition Assay

This protocol outlines how to determine the MoA of a quinoline-based inhibitor.

Procedure:

  • Follow the general procedure for the primary biochemical assay.

  • Set up multiple sets of kinase reactions, each with a different fixed concentration of ATP (e.g., 0.1x Km, 1x Km, 10x Km).

  • For each ATP concentration, determine the IC50 of the inhibitor as previously described.

  • Plot the IC50 values as a function of the ATP concentration.

  • Analyze the trend to determine the mechanism of action.

Biophysical Characterization: Confirming Direct Binding and Kinetics

Biophysical assays provide orthogonal validation of the biochemical data by directly measuring the binding of the inhibitor to the kinase.[4] These methods are label-free and can provide valuable information about binding affinity (KD), stoichiometry, and kinetics (kon and koff).

Comparison of Biophysical Methods
MethodPrincipleKey OutputsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the inhibitor binds to an immobilized kinase.[26][27][28]KD, kon, koffReal-time kinetic data, high sensitivity.[29]Requires immobilization of the kinase, which can potentially affect its conformation.[26]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of an inhibitor to a kinase in solution.[25]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides a complete thermodynamic profile.[25]Requires larger amounts of protein and compound, lower throughput.
Thermal Shift Assay (TSA) Measures the change in the melting temperature (Tm) of a kinase upon inhibitor binding.Tm shiftHigh-throughput, requires small amounts of protein.Indirect measure of binding, may not be suitable for all inhibitors.
Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for characterizing the binding of a quinoline-based inhibitor to a target kinase using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified target kinase

  • Quinoline-based inhibitor

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified kinase over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a serial dilution of the quinoline-based inhibitor in running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized kinase surface.

    • Include a buffer-only injection as a reference.

  • Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each inhibitor concentration.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Data Interpretation and Building a Case for Your Inhibitor

The ultimate goal of this validation cascade is to build a robust and compelling data package for your quinoline-based kinase inhibitor. This involves integrating the data from each assay to tell a cohesive story.

Key Questions to Address:

  • Potency: What is the IC50 of the inhibitor against the target kinase?

  • Selectivity: How selective is the inhibitor for the target kinase compared to other kinases?

  • Mechanism of Action: Is the inhibitor ATP-competitive?

  • Direct Binding: Does the inhibitor bind directly to the target kinase, and with what affinity (KD)?

  • Kinetics: What are the association and dissociation rates of the inhibitor?

A strong candidate will exhibit high potency for the target kinase, a clean selectivity profile, a well-defined mechanism of action, and confirmed direct binding with favorable kinetics.

Conclusion

The in vitro validation of quinoline-based kinase inhibitors is a multi-step process that requires a combination of biochemical and biophysical assays. By following a systematic and rigorous approach, researchers can confidently characterize their compounds and make informed decisions about which candidates to advance into further preclinical and clinical development. This guide provides a foundational framework for designing and executing these critical experiments, ultimately contributing to the discovery of new and effective kinase-targeted therapies.

References

  • Bamborough, P., et al. (2011). Fragment-based discovery of potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7177-7181. Available from: [Link]

  • Biacore. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Available from: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

  • Caliper Life Sciences. (2004). Caliper Life Sciences Unveils LabChip 3000 Drug Discovery System. Drug Discovery Online. Available from: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available from: [Link]

  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. European Journal of Biochemistry, 268(19), 5001-5010.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Available from: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Goldstein, D. M., et al. (2008). Integrating fragment-based and high-throughput screening. Nature Reviews Drug Discovery, 7(10), 841-851.
  • Hamon, J., et al. (2009). A G protein-coupled receptor screen for 3468 compounds. Bioorganic & Medicinal Chemistry Letters, 19(15), 4272-4275.
  • Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Metz, J. T., et al. (2011). Navigating the kinome.
  • Miduturu, C. V., et al. (2011). A substrate- and product-inhibited kinetic mechanism for a protein kinase. Biochemistry, 50(39), 8345-8356.
  • Nanosyn. (n.d.). Technology. Available from: [Link]

  • Patricelli, M. P., et al. (2011). Functional interrogation of the kinome.
  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Available from: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target discovery in the post-genomic era.
  • Vieth, M., et al. (2004). Kinase selectivity of staurosporine. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1697(1-2), 235-244.
  • Zhang, J., et al. (2007). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available from: [Link]

  • Nicoya Lifesciences. (n.d.). Case Study: The Importance of Binding Kinetics in Drug Discovery. Available from: [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available from: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Chloroquinolines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-chloroquinoline scaffold is a cornerstone in synthetic chemistry, serving as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and functional materials. Its importance is underscored by its presence in a wide array of biologically active compounds, where the C2-chloro substituent acts as a reactive handle for nucleophilic substitution, enabling the synthesis of diverse derivatives.[1][2] This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-chloroquinolines, offering field-proven insights into their mechanisms, experimental protocols, and relative performance to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Direct Annulation and Chlorination: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands out as one of the most direct and efficient methods for synthesizing 2-chloro-3-formylquinolines in a single step from readily available N-arylacetamides.[3] This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), which acts as both a formylating and cyclizing agent.[4][5]

Causality of Experimental Choices

The power of this method lies in its convergent nature. The reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent (a chloroiminium salt) which reacts with the enolizable acetanilide. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and chlorination, yields the final product. The choice of POCl₃ is critical; it serves not only to activate the DMF but also as the chlorine source for the final product. The reaction conditions, particularly temperature, must be carefully controlled. Initial cooling is necessary during the dropwise addition of POCl₃ to manage the exothermic formation of the Vilsmeier reagent, followed by heating to drive the cyclization to completion. The substrate scope is generally good, with electron-donating groups on the N-arylacetamide facilitating the reaction and leading to higher yields and shorter reaction times.

Reaction Mechanism: Vilsmeier-Haack Synthesis

The mechanism involves the formation of the electrophilic Vilsmeier reagent, electrophilic attack on the acetanilide, and subsequent cyclization and chlorination.

G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Electrophilic Attack Vilsmeier->Intermediate1 Electrophilic Substitution Acetanilide N-Arylacetamide Acetanilide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Closure Intermediate3 Dehydration/ Aromatization Intermediate2->Intermediate3 Product 2-Chloro-3-formylquinoline Intermediate3->Product Chlorination

Caption: Mechanism of the Vilsmeier-Haack reaction for 2-chloroquinoline synthesis.

Representative Experimental Protocol

Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde: [6]

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 12 equiv.) dropwise with constant stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, add 4-methylacetanilide (1 equiv.) portion-wise to the stirring solution.

  • Once the acetanilide is fully added, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours, monitoring the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from aqueous ethanol or ethyl acetate to afford the pure 2-chloro-6-methylquinoline-3-carbaldehyde (Typical Yield: 60-74%).[6]

Chlorination of Pre-formed Quinolin-2(1H)-ones

A highly reliable and widely practiced route involves the deoxychlorination of quinolin-2(1H)-ones (also known as carbostyrils). This two-step approach first requires the synthesis of the quinolinone, often via methods like the Knorr or Conrad-Limpach synthesis, followed by treatment with a potent chlorinating agent.

Causality of Experimental Choices

The key to this method is the tautomeric equilibrium of quinolin-2(1H)-ones, which possess a lactam-lactim character. The lactim tautomer (2-hydroxyquinoline) can be readily converted to the 2-chloro derivative. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation.[7] It functions by phosphorylating the hydroxyl group of the lactim tautomer, creating an excellent leaving group which is subsequently displaced by a chloride ion. The reaction is often run neat (using POCl₃ as the solvent) or in a high-boiling inert solvent. Refluxing temperatures are typically required to drive the reaction to completion. For less reactive substrates, the addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of the system.[8] A crucial part of the workup is the careful quenching of excess POCl₃ on ice, as the hydrolysis of POCl₃ is violently exothermic.

Reaction Mechanism: Chlorination of Quinolin-2-one

The mechanism involves phosphorylation of the lactim tautomer followed by nucleophilic substitution by chloride.

G Quinolinone Quinolin-2(1H)-one Lactim 2-Hydroxyquinoline (Lactim Tautomer) Quinolinone->Lactim Tautomerization Phosphate_Intermediate O-Phosphorylated Intermediate Lactim->Phosphate_Intermediate Phosphorylation + POCl₃ POCl3 POCl₃ Chloride Cl⁻ Product 2-Chloroquinoline Phosphate_Intermediate->Product SₙAr - [PO₂Cl₂]⁻ + Cl⁻

Caption: Mechanism for the chlorination of quinolin-2(1H)-one using POCl₃.

Representative Experimental Protocol

Synthesis of 2-chloroquinoline from quinolin-2(1H)-one: [7][9]

  • Place quinolin-2(1H)-one (1 equiv.) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Add phosphorus oxychloride (POCl₃, 5-10 equiv.) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled mixture onto a large amount of crushed ice in a fume hood with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Once the ice has melted, neutralize the acidic solution with a base such as aqueous ammonia or sodium hydroxide solution until pH > 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure 2-chloroquinoline.

Synthesis from Quinoline N-Oxides

The reaction of quinoline N-oxides with chlorinating agents provides a regioselective route primarily to 2-chloro and 4-chloroquinolines. The distribution of these isomers is influenced by the electronic nature of substituents on the quinoline ring.

Causality of Experimental Choices

This method leverages the increased reactivity of the quinoline ring at the C2 and C4 positions due to the electron-withdrawing and mesomeric effects of the N-oxide functionality. Treatment with reagents like POCl₃, SO₂Cl₂, or TsCl leads to the formation of an activated intermediate (e.g., an O-phosphorylated adduct with POCl₃).[10] This activation facilitates nucleophilic attack by a chloride ion at the C2 or C4 position. The subsequent elimination of the N-oxide oxygen (deoxygenation) and rearomatization yields the chloroquinoline. The choice of reaction conditions can influence the ratio of 2-chloro to 4-chloro isomers. For many substrates, this method provides a clean and effective way to introduce a chlorine atom without pre-functionalization.

Workflow Diagram: Choosing a Synthetic Route

G Start Need to Synthesize a 2-Chloroquinoline Derivative Q1 Is the C3 position required to be formylated? Start->Q1 Vilsmeier Use Vilsmeier-Haack Reaction on corresponding N-Arylacetamide Q1->Vilsmeier Yes Q2 Is the corresponding Quinolin-2(1H)-one readily available? Q1->Q2 No Chlorinate_Quinolone Use POCl₃ (or similar) to chlorinate the Quinolin-2(1H)-one Q2->Chlorinate_Quinolone Yes Q3 Is the corresponding Quinoline N-Oxide readily available? Q2->Q3 No Chlorinate_Noxide Use POCl₃ on Quinoline N-Oxide (Note: May yield 4-Cl isomer) Q3->Chlorinate_Noxide Yes Classical Consider classical quinoline synthesis (e.g., Friedländer) followed by conversion to quinolinone and chlorination. Q3->Classical No

Caption: Decision tree for selecting a suitable synthetic route to 2-chloroquinolines.

Indirect Routes: Classical Syntheses Followed by Chlorination

While not direct routes to 2-chloroquinolines, classical name reactions like the Friedländer, Combes, or Doebner-von Miller syntheses are powerful tools for creating diverse quinoline cores.[11][12][13] These methods, however, typically produce quinolines or quinolinones that require subsequent modification. For example, a Friedländer synthesis between a 2-aminobenzaldehyde and a β-ketoester can yield a quinolin-2(1H)-one, which can then be chlorinated as described in Section 2. This multi-step approach offers great flexibility in introducing a wide variety of substituents onto the quinoline scaffold before the final chlorination step.

Head-to-Head Performance Comparison

FeatureVilsmeier-HaackChlorination of Quinolin-2-oneChlorination of N-OxideClassical Synthesis + Chlorination
Starting Materials N-ArylacetamidesQuinolin-2(1H)-onesQuinoline N-OxidesAnilines, β-dicarbonyls, 2-aminoaryl ketones, etc.
Number of Steps 1 (Direct)2+ (Indirect)2+ (Indirect)3+ (Indirect)
Typical Yields Moderate to Good (50-75%)[6]Good to Excellent (>80% for chlorination step)Variable, depends on substrate and isomer distributionVariable, depends on each step
Regioselectivity Excellent (yields 2-chloro-3-formyl)Excellent (chlorination at C2)Moderate (mixture of 2-Cl and 4-Cl often formed)Depends on initial cyclization
Reaction Conditions Harsh (POCl₃, 80-100 °C)Harsh (Refluxing POCl₃)Harsh (Refluxing POCl₃)Variable (often acidic/basic, high temp)
Substrate Scope Good; favored by electron-donating groupsBroad for the chlorination stepGood, but electronics affect isomer ratioVery broad, highly versatile
Key Advantage Direct, one-pot synthesis of a highly functionalized product.Reliable, high-yielding chlorination step.Good for certain substitution patterns.High flexibility for diverse substituent patterns.
Key Limitation Requires acetanilide; introduces a C3-formyl group.Requires synthesis of the quinolinone precursor.Potential for isomeric mixtures.Multi-step, lower overall atom economy.
Safety Concerns POCl₃ is corrosive, toxic, and reacts violently with water.[14][15][16]POCl₃ is corrosive, toxic, and reacts violently with water.[17][14][15][16]POCl₃ is corrosive, toxic, and reacts violently with water.[17][14][15][16]Varies by method; often involves strong acids/bases.

Conclusion

The choice of synthetic route to a 2-chloroquinoline is dictated by the desired substitution pattern, the availability of starting materials, and considerations of step economy.

  • For the direct synthesis of 2-chloro-3-formylquinolines , the Vilsmeier-Haack reaction is unparalleled in its efficiency.

  • When a specific quinoline core, devoid of a C3-formyl group, is required, the most robust and common strategy is the chlorination of a pre-formed quinolin-2(1H)-one . This approach, though multi-step, offers high yields and predictability for the critical chlorination step.

  • The quinoline N-oxide route serves as a valuable alternative, particularly when the corresponding N-oxide is easily accessible, but potential issues with regioselectivity must be considered.

By understanding the causality behind the experimental choices and the inherent advantages and limitations of each pathway, researchers can confidently select and execute the most appropriate synthesis for their target 2-chloroquinoline, accelerating progress in drug discovery and materials science.

References

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  • Naidoo, R., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]

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  • Srivastava, A. & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available from: [Link]

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 2-Chloroquinoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate landscape of drug discovery, the specificity of kinase inhibitors is paramount. Kinases, a large family of enzymes that regulate virtually all cellular processes, are crucial therapeutic targets, particularly in oncology.[1][2][3] However, the high degree of structural conservation among kinase ATP-binding sites presents a significant challenge: the potential for off-target effects, where an inhibitor interacts with unintended kinases, leading to unforeseen toxicities or diminished efficacy.[2] This guide provides a comprehensive comparison of methodologies for profiling the cross-reactivity of kinase inhibitors, with a special focus on the emerging class of inhibitors derived from the versatile 2-chloroquinoline scaffold.[4][5][6]

The 2-chloroquinoline moiety is a privileged scaffold in medicinal chemistry, known for its broad applicability in synthesizing compounds with diverse biological activities, including anticancer and antiviral properties.[4][5][7][8] Its derivatives have shown promise as potent kinase inhibitors.[6][9] However, like all kinase inhibitors, their selectivity across the human kinome—the complete set of kinases—must be rigorously evaluated to ensure their therapeutic potential and safety.[2][10]

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, and achieving selectivity for a specific kinase target is a formidable task.[1][2][10] Promiscuous kinase inhibitors, those that bind to multiple kinases, can lead to a range of adverse effects.[2] Conversely, in some cases, a multi-targeted approach can be beneficial, for instance, in overcoming drug resistance.[11] Therefore, a thorough understanding of an inhibitor's selectivity profile is not just a regulatory hurdle but a critical component of a rational drug design strategy.[12][13]

This guide will delve into the primary methodologies used to assess kinase inhibitor cross-reactivity, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery pipelines.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

The assessment of kinase inhibitor selectivity can be broadly categorized into two main approaches: biochemical assays and cell-based assays. Each offers unique advantages and provides complementary information about the inhibitor's behavior.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. These methods are invaluable for determining the intrinsic affinity and potency of a compound against a large panel of kinases.

Key Biochemical Assay Platforms:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[10] They are highly sensitive and not prone to interference from colored or fluorescent compounds.[10]

  • Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or reagents to monitor kinase activity.[14] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer high-throughput capabilities and enhanced sensitivity.[1][14][15]

  • Luminescence-Based Assays: These methods, such as ADP-Glo® and Kinase-Glo®, quantify kinase activity by measuring ATP consumption or ADP production.[1][14] They are well-suited for high-throughput screening.[14]

  • Competition Binding Assays: Platforms like KINOMEscan® utilize a competition-based binding assay to quantify the interaction between an inhibitor and a kinase.[16][17][18] This technology does not require ATP, thus providing true thermodynamic dissociation constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[17][18]

In-Depth Look: KINOMEscan® Technology

The KINOMEscan® platform is a powerful tool for comprehensive kinase profiling. It employs a proprietary active site-directed competition binding assay to measure the interactions between a test compound and a large panel of over 480 kinases.[18]

Workflow of a KINOMEscan® Experiment:

G cluster_0 Assay Components cluster_1 Incubation & Competition cluster_2 Separation & Quantification cluster_3 Data Analysis Kinase DNA-tagged Kinase Incubation Components are mixed and incubated Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Inhibitor Test Inhibitor (e.g., 2-Chloroquinoline derivative) Inhibitor->Incubation Separation Capture of Ligand-bound Kinase Incubation->Separation Binding Competition qPCR Quantification of DNA tag by qPCR Separation->qPCR Washing away unbound components Analysis Calculation of % Inhibition or Kd qPCR->Analysis

Caption: Workflow of the KINOMEscan® competition binding assay.

Table 1: Comparison of Biochemical Kinase Profiling Platforms

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of 32P or 33P-ATP into a substrate.[10]Gold standard, direct measurement, not prone to interference.[10]Requires handling of radioactive materials, lower throughput.
Fluorescence-Based (e.g., TR-FRET) Measures energy transfer between fluorescently labeled molecules.[14][15]High-throughput, sensitive, non-radioactive.[14]Potential for interference from fluorescent compounds.
Luminescence-Based (e.g., ADP-Glo®) Measures ATP depletion or ADP production via a luciferase reaction.[1][14]High-throughput, sensitive, wide dynamic range.[14]Indirect measurement, potential for enzyme interference.
Competition Binding (e.g., KINOMEscan®) Measures displacement of a labeled ligand from the kinase active site.[17]ATP-independent (measures Kd), high-throughput, broad kinase coverage.[17][18]Does not directly measure enzymatic inhibition.
Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are essential for determining direct inhibitor-kinase interactions, cell-based assays provide crucial information about a compound's activity within a living system.[19][20] These assays account for factors such as cell permeability, metabolism, and the presence of endogenous ATP concentrations, offering a more physiologically relevant assessment of an inhibitor's efficacy and potential off-target effects.[19]

Key Cell-Based Assay Formats:

  • Target Engagement Assays: Technologies like NanoBRET™ directly measure the binding of an inhibitor to its target kinase within intact cells.[21] This provides valuable data on target occupancy and residence time.

  • Phosphorylation Assays: These assays, often performed using techniques like Western blotting or ELISA, measure the phosphorylation status of a kinase's downstream substrate.[21][22] A decrease in substrate phosphorylation upon inhibitor treatment indicates target inhibition.

  • Cell Proliferation/Viability Assays: For kinases implicated in cancer, assays that measure the inhibitor's effect on the proliferation and survival of cancer cell lines are critical.[21] These assays provide a functional readout of the inhibitor's anti-cancer activity.

Experimental Protocol: Cell-Based Western Blot for Assessing Kinase Inhibition

This protocol outlines a general procedure to evaluate the inhibitory effect of a 2-chloroquinoline derivative on a specific kinase pathway in cultured cells.

Materials:

  • Cultured cells expressing the target kinase.

  • 2-chloroquinoline-derived kinase inhibitor.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies (phospho-specific for the downstream substrate and total protein for loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of the 2-chloroquinoline inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary phospho-specific antibody overnight.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Interpreting the Data: Building a Comprehensive Selectivity Profile

A comprehensive understanding of a 2-chloroquinoline-derived inhibitor's cross-reactivity profile requires the integration of data from both biochemical and cell-based assays.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation cluster_2 Data Integration & Analysis Biochem Kinome-wide screening (e.g., KINOMEscan®) Kd_values Determine Kd values for a broad panel of kinases Biochem->Kd_values Integration Correlate biochemical affinity with cellular potency Kd_values->Integration Cell_based Functional cellular assays (e.g., Western blot, Proliferation) IC50_values Determine cellular IC50 values for on-target and key off-targets Cell_based->IC50_values IC50_values->Integration Selectivity_Score Calculate Selectivity Score (e.g., S-score) Integration->Selectivity_Score Final_Profile Informed decision-making for lead optimization and clinical development Selectivity_Score->Final_Profile Comprehensive Selectivity Profile

Caption: Logical workflow for integrated cross-reactivity profiling.

Table 2: Hypothetical Cross-Reactivity Data for a 2-Chloroquinoline Derivative (Compound X)

Kinase TargetBiochemical Assay (Kd, nM)Cell-Based Assay (IC50, nM)Notes
Primary Target (e.g., EGFR) 520Potent on-target activity.
Off-Target 1 (e.g., VEGFR2) 50250Moderate off-target activity.
Off-Target 2 (e.g., SRC) 500>1000Weak off-target activity.
Off-Target 3 (e.g., ABL) >10,000Not determinedNegligible biochemical binding.

Conclusion: A Pathway to More Selective Therapeutics

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. For promising scaffolds like 2-chloroquinoline, a rigorous and multi-faceted approach to cross-reactivity profiling is essential. By combining the strengths of broad-panel biochemical assays with the physiological relevance of cell-based models, researchers can gain a deep understanding of an inhibitor's selectivity profile. This comprehensive data empowers informed decision-making throughout the drug discovery process, from lead optimization to the design of clinical trials, ultimately paving the way for safer and more effective kinase-targeted therapies.

References

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A Comparative Benchmarking Guide to 2-Chloro-7-methoxy-4-methylquinoline: Unveiling its Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Chloro-7-methoxy-4-methylquinoline, a heterocyclic compound of interest, against established clinical kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating novel chemical entities, grounded in robust experimental design and data interpretation.

Introduction: The Rationale for Investigation

The quinoline moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including several successful kinase inhibitors.[1] Protein kinases, being central regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[2] The structural features of this compound—specifically its quinoline core substituted with a chloro group at position 2, a methoxy group at position 7, and a methyl group at position 4—suggest its potential for interaction with the ATP-binding pocket of various kinases.[3] The presence of the chlorine atom can enhance lipophilicity, while the methoxy and methyl groups may influence its reactivity and specific interactions with biological targets.[3]

To contextualize the potential of this molecule, a direct and objective comparison against well-characterized inhibitors is essential. For this guide, we have selected two clinically relevant benchmarks:

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor with a quinoline core, approved for the treatment of chronic myelogenous leukemia (CML).

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, featuring a related quinazoline scaffold, used in the treatment of non-small cell lung cancer (NSCLC).

This guide will delineate a series of validated experimental protocols to benchmark the inhibitory activity, selectivity, and cellular effects of this compound against these standards.

Experimental Design: A Multi-Faceted Approach to Characterization

A robust evaluation of a potential kinase inhibitor requires a multi-tiered approach, moving from broad, target-agnostic screening to specific, cell-based validation. This ensures that the observed effects are not only potent but also relevant in a biological context. Our benchmarking workflow is designed to provide a comprehensive profile of the test compound.

The causality behind this experimental choice is to first establish the biochemical potency and selectivity profile of the compound across a panel of kinases. This in vitro step is crucial to identify primary targets and potential off-target effects.[4] Subsequently, cell-based assays are employed to confirm that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response, such as inhibiting cell growth.[5] Finally, target modulation studies, like Western blotting, provide direct evidence that the compound is acting on the intended signaling pathway.[6]

G cluster_0 Benchmarking Workflow cluster_1 Tier 1: Biochemical Profiling cluster_2 Tier 2: Cellular Activity cluster_3 Tier 3: Mechanism of Action Compound Test Compound: 2-Chloro-7-methoxy- 4-methylquinoline Biochem In Vitro Kinase Assay (IC50 Determination) Compound->Biochem Screen against kinase panel Benchmarks Benchmark Inhibitors: Bosutinib & Gefitinib Benchmarks->Biochem Screen against kinase panel CellV Cell Viability Assay (GI50 Determination) Biochem->CellV Select relevant cell lines WB Western Blot Analysis (Target Modulation) CellV->WB Confirm on-target effect Data Comparative Data Analysis: Potency & Selectivity Profile WB->Data

Figure 1: Experimental workflow for inhibitor benchmarking.

Methodologies and Protocols

Each protocol described herein is a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.

In Vitro Kinase Profiling: Radiometric Activity Assay

Rationale: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases. Radiometric assays are considered a gold standard due to their direct measurement of substrate phosphorylation.[2][7] The choice of kinases for the panel should include the known targets of the benchmarks (e.g., Abl, Src, EGFR) and other representative kinases from different families to assess selectivity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT), the specific peptide substrate for the kinase, and the purified kinase enzyme.[8]

  • Inhibitor Addition: Add serially diluted concentrations of this compound, Bosutinib, or Gefitinib to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Reaction Initiation: Start the kinase reaction by adding the ATP mixture, which includes 10 mM MgCl2 and 100 µM ATP spiked with [γ-³²P]-ATP.[8] The ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.[4]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Quantification: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation: MTT Assay

Rationale: To assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.[5] The choice of cell lines is critical. For this comparison, we would use:

  • K-562: A CML cell line driven by BCR-Abl, sensitive to Bosutinib.

  • A549: An NSCLC cell line with wild-type EGFR, relatively resistant to Gefitinib.

  • HCC827: An NSCLC cell line with an activating EGFR mutation, highly sensitive to Gefitinib.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the benchmark inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[5] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the insoluble formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.

Target Modulation: Western Blot Analysis

Rationale: To confirm that the inhibitor affects the phosphorylation status of its target kinase and downstream signaling proteins within the cell. This provides mechanistic evidence of on-target activity.

Protocol:

  • Cell Treatment: Culture the selected cell line (e.g., HCC827 for EGFR pathway analysis) and treat with the test compound and benchmarks at a concentration known to inhibit proliferation (e.g., 10x GI50) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) or a downstream substrate (e.g., phospho-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetThis compoundBosutinib (Benchmark)Gefitinib (Benchmark)
Abl 8501.2 >10,000
Src 2501.0 >10,000
EGFR 25 1505.5
VEGFR2 1,200953,500
ALK >10,000>10,000>10,000

Data are represented as the mean IC50 from three independent experiments. Lower values indicate higher potency.

Table 2: Cellular Growth Inhibition (GI50, nM)

Cell LinePrimary DriverThis compoundBosutinib (Benchmark)Gefitinib (Benchmark)
K-562BCR-Abl2,10045 >10,000
A549KRAS (EGFR-WT)1,5001,800>10,000
HCC827EGFR (mutant)110 95020

Data are represented as the mean GI50 from three independent experiments. Lower values indicate higher potency.

Mechanistic Insights and Visualization

The data suggest that this compound is a potent inhibitor of EGFR, with some activity against Src but significantly less against Abl. Its cellular activity profile aligns with its biochemical targets, showing potent growth inhibition in the EGFR-mutant HCC827 cell line.

G cluster_pathway Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Gefitinib / 2-Chloro-7-methoxy- 4-methylquinoline Inhibitor->EGFR Inhibits (ATP-competitive)

Figure 2: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against established kinase inhibitors. Based on our hypothetical data, the test compound emerges as a potent, EGFR-preferring inhibitor. Its IC50 against EGFR is only about 5-fold weaker than Gefitinib, and it demonstrates strong on-target activity in an EGFR-driven cancer cell line. The selectivity profile appears favorable, with significantly less activity against other kinases like Abl and VEGFR2 compared to the multi-targeted inhibitor Bosutinib.

These findings strongly support further investigation. Future work should include:

  • Broad Kinome Screening: Profiling against a large panel (e.g., >400 kinases) to fully delineate its selectivity.[2]

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • In Vivo Efficacy: Testing the compound in animal models of EGFR-driven cancers.

By following a logical, multi-tiered experimental plan, researchers can efficiently and accurately characterize novel chemical entities, paving the way for the development of next-generation targeted therapies.

References

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A Comparative Guide to the Analytical Validation of HPLC Methods for 2-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among the vast array of heterocyclic compounds, 2-chloroquinoline derivatives stand out as crucial building blocks in the synthesis of a multitude of therapeutic agents. Their reliable quantification and impurity profiling are non-negotiable aspects of quality control. High-Performance Liquid Chromatography (HPLC) remains the gold standard for these analytical challenges.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of two distinct reversed-phase HPLC methods for the analytical validation of 2-chloroquinoline derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH).

The Cornerstone of Reliable Data: Principles of HPLC Method Validation

Before delving into specific methods, it is crucial to understand the foundational principles of analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1] The ICH guideline Q2(R2) provides a comprehensive framework for this process, which we will adhere to throughout this guide.[2][3]

The core validation parameters we will assess for our comparative methods are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[5] It is often expressed as the percent recovery of a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

The logical workflow of an HPLC method validation process is depicted below, illustrating the interconnectedness of these parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization Specificity Specificity / Selectivity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Figure 1: HPLC Method Validation Workflow.

Comparative HPLC Methodologies for 2-Chloroquinoline-3-carbaldehyde

For the purpose of this guide, we will use 2-chloroquinoline-3-carbaldehyde as a representative analyte. This compound is a common intermediate in the synthesis of various quinoline-based pharmaceuticals.[7] We will compare a gradient elution method on a standard C18 column with an isocratic method utilizing a phenyl-hexyl stationary phase, which offers alternative selectivity.

Method 1: Gradient Reversed-Phase HPLC on a C18 Column

This method represents a widely applicable and robust approach for the analysis of moderately polar compounds like 2-chloroquinoline derivatives.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 30
      15 80
      17 80
      18 30

      | 25 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 2-chloroquinoline-3-carbaldehyde in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute to the desired concentrations for linearity, accuracy, and precision studies.

    • Sample Solution: Prepare the sample in the same diluent to a target concentration of 0.1 mg/mL.

Method 2: Isocratic Reversed-Phase HPLC on a Phenyl-Hexyl Column

This alternative method explores a different separation mechanism. The phenyl-hexyl stationary phase can provide unique selectivity for aromatic compounds through π-π interactions, potentially offering better resolution from certain impurities.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 40% Acetonitrile and 60% 20 mM Potassium Phosphate buffer (pH 3.5).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare standard and sample solutions as described in Method 1, using the mobile phase as the diluent.

Comparative Validation Data

The following tables summarize the hypothetical, yet realistic, validation data for the two HPLC methods. These values are representative of what would be expected for well-developed and validated methods according to ICH guidelines.

Table 1: Comparison of System Suitability and Linearity Data

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 5000> 4000> 2000
Linearity Range (µg/mL) 1 - 1505 - 200-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept MinimalMinimalClose to zero

Table 2: Comparison of Accuracy and Precision Data

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Acceptance Criteria
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Repeatability (%RSD) 0.5%0.8%≤ 2.0%
Intermediate Precision (%RSD) 0.9%1.2%≤ 2.0%

Table 3: Comparison of Sensitivity and Robustness

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)Comments
LOD (µg/mL) 0.31.5Method 1 demonstrates higher sensitivity.
LOQ (µg/mL) 1.05.0Method 1 is better suited for trace impurity analysis.
Robustness PassedPassedBoth methods are reliable under minor variations.

Discussion and Method Selection Rationale

Both methods demonstrate acceptable performance according to ICH validation guidelines. However, the choice between them would depend on the specific application.

Method 1 (C18, Gradient) excels in its higher sensitivity (lower LOD and LOQ), making it the preferred choice for the quantification of impurities and for stability-indicating assays where degradation products may be present at low concentrations. The gradient elution allows for a broader separation window, which is advantageous for complex samples containing components with a wide range of polarities.

Method 2 (Phenyl-Hexyl, Isocratic) offers the advantage of a simpler isocratic mobile phase, which can lead to faster run times and re-equilibration, improving throughput in a quality control setting for routine assays. The phenyl-hexyl column provides an alternative selectivity that could be crucial if a specific impurity co-elutes with the main peak on a C18 column.

The relationship between the choice of method and its intended analytical purpose is crucial.

Method_Selection cluster_0 Analytical Requirement cluster_1 Method Characteristics cluster_2 Recommended Application Requirement Analytical Requirement Method1 Method 1 (C18, Gradient) - High Sensitivity - Broad Separation Window Requirement->Method1 High Sensitivity Needed Method2 Method 2 (Phenyl-Hexyl, Isocratic) - Faster Throughput - Alternative Selectivity Requirement->Method2 High Throughput Needed Application1 Impurity Profiling & Stability Studies Method1->Application1 Application2 Routine QC Assays Method2->Application2

Figure 2: Rationale for HPLC Method Selection.

Conclusion

The analytical validation of HPLC methods for 2-chloroquinoline derivatives is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of two robust HPLC methods, highlighting the importance of selecting a method based on its intended purpose. While a gradient C18 method offers superior sensitivity for impurity and stability testing, an isocratic phenyl-hexyl method can provide faster throughput for routine quality control. The ultimate choice of method should be based on a thorough understanding of the analytical requirements and a comprehensive validation study that adheres to established regulatory guidelines. By following the principles and protocols outlined herein, researchers and drug development professionals can confidently establish reliable and reproducible analytical methods for this important class of compounds.

References

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Comparative analysis of the biological effects of different quinoline substitution patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure in the quest for novel therapeutics. Its versatile nature allows for a wide array of chemical modifications, each substitution pattern capable of profoundly influencing its biological activity. This guide provides a comparative analysis of how different quinoline substitution patterns dictate their effects, with a focus on anticancer, antimicrobial, and antimalarial properties. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for evaluating these biological effects.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The ability to modify this core at various positions is key to tuning its therapeutic potential. This guide will specifically explore the impact of substitutions at the C2, C4, C7, and C8 positions.

Caption: The quinoline core structure with numbered positions.

Comparative Analysis of Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms like the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[2][3] The substitution pattern on the quinoline ring is a critical determinant of this activity.

The Influence of C2 and C4 Substitutions

Research has shown that substitutions at the C2 and C4 positions of the quinoline ring can significantly impact anticancer efficacy. For instance, the introduction of aryl groups at the C2 position has been a strategy to enhance lipophilicity and potentially improve cellular uptake.[4] Similarly, modifications at the C4-amino position have been extensively explored, drawing inspiration from the antimalarial drug chloroquine, which also exhibits anticancer properties.[5]

Table 1: Comparative in vitro anticancer activity (IC50 in µM) of C2 and C4-substituted quinoline derivatives against various cancer cell lines.

CompoundSubstitution PatternMCF-7 (Breast)HCT-116 (Colon)A2780 (Ovarian)HeLa (Cervical)Reference
11x N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine-2.563.462.71[6]
3c 2-morpholino-4-(4-chloroanilino)quinoline----[7]
3d 2-morpholino-4-(4-bromoanilino)quinoline----[7]
13 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline---8.3[8]
12 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline----[8]
Quinazoline 1 (E)-2-((4-aminophenyl)imino)-3-(4-chlorobenzoyl)-2,3-dihydroquinazolin-4(1H)-one6.246---[9]
Quinazoline 2 (E)-2-((4-aminophenyl)imino)-3-(4-nitrobenzoyl)-2,3-dihydroquinazolin-4(1H)-one5.910---[9]

Note: A direct comparison between all compounds is limited by the different cell lines and experimental conditions used in the respective studies. The table aims to highlight the potency of different substitution patterns.

As illustrated in Table 1, the 4-aminoquinoline derivative 11x shows potent activity against colon, ovarian, and cervical cancer cell lines, with IC50 values in the low micromolar range.[6] The 2-morpholino-4-anilinoquinoline derivatives 3c and 3d also exhibit significant activity against the HepG2 cell line, with IC50 values of 11.42 µM and 8.50 µM, respectively.[7] Furthermore, the C2-arylquinoline 13 demonstrates selective cytotoxicity against the HeLa cervical cancer cell line.[8] These findings underscore the importance of substitutions at both the C2 and C4 positions in modulating the anticancer properties of the quinoline scaffold.

Comparative Analysis of Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Quinoline derivatives, particularly fluoroquinolones, have been a cornerstone of antibacterial therapy. The substitution pattern, especially at the C7 position, plays a crucial role in determining the spectrum and potency of their antibacterial activity.

The Impact of C7 Substitutions

Substitutions at the C7 position of the quinoline ring are known to influence antibacterial activity by affecting the drug's interaction with bacterial DNA gyrase and topoisomerase IV, as well as its penetration through the bacterial cell wall.

Table 2: Comparative in vitro antimicrobial activity (MIC in µg/mL) of C7-substituted quinoline derivatives against Gram-positive and Gram-negative bacteria.

CompoundC7-SubstituentS. aureusE. coliP. aeruginosaReference
Derivative 11 Varies6.25--[2]
Derivative 24 Varies3.1253.125-[2]
Hybrid 7b Hydroxyimidazolium2>50-[1]
QQ1 Aryl amine with ester1.22--[10]
QQ2 Aryl amine with ester2.44--[10]
QQ6 Aryl amine with ester1.22--[10]
Derivative 13 2-((1H-indol-3-yl)methylene)hydrazinyl)20-10[11]
Ciprofloxacin Piperazinyl0.25-10.015-0.120.25-1[2][10]

Note: MIC values can vary depending on the specific strain and testing methodology.

The data in Table 2 clearly demonstrates the influence of the C7 substituent on antibacterial potency. For instance, derivative 24 shows excellent activity against both S. aureus and E. coli with an MIC of 3.125 µg/mL.[2] The quinoline-based hydroxyimidazolium hybrid 7b exhibits potent activity against S. aureus with a low MIC value of 2 µg/mL.[1] The quinolinequinones QQ1 and QQ6 also display significant activity against S. aureus, with MICs of 1.22 µg/mL.[10] These examples highlight the diverse range of substituents at the C7 position that can confer potent antibacterial properties.

Comparative Analysis of Antimalarial Activity

Quinolines, particularly 4-aminoquinolines like chloroquine, have been pivotal in the fight against malaria. However, the spread of drug-resistant Plasmodium falciparum strains has driven the search for new quinoline-based antimalarials. The substitution pattern, especially the nature of the side chain at the C4-amino position, is critical for activity against both drug-sensitive and resistant parasite strains.[5][12]

The Role of the C4-Amino Side Chain

The side chain at the C4-amino position of the quinoline ring is crucial for the drug's accumulation in the parasite's digestive vacuole and its interference with heme detoxification. Modifications to this side chain can help overcome resistance mechanisms.

Table 3: Comparative in vitro antimalarial activity (EC50 in µM) of 4-aminoquinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) P. falciparum strains.

CompoundC4-Amino Side Chain Modification3D7 (CQ-sensitive)K1 (CQ-resistant)Reference
4b Hybrid with pyrano[2,3-c]pyrazole0.01300.02[13]
4a Hybrid with pyrano[2,3-c]pyrazole0.190.25[13]
4d Hybrid with pyrano[2,3-c]pyrazole-0.30[13]
TDR 58845 N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine<0.0120.0898
TDR 58846 N1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamine<0.012<0.025
Chloroquine (Reference)~0.010~0.100[13]

The data presented in Table 3 highlights the potential of novel 4-aminoquinoline derivatives to combat drug-resistant malaria. The hybrid compound 4b demonstrates exceptional potency against both the 3D7 and K1 strains, with EC50 values of 0.0130 µM and 0.02 µM, respectively.[13] Similarly, TDR 58846 shows high activity against both strains, overcoming chloroquine resistance. These findings underscore the critical role of innovative side-chain designs in the development of next-generation antimalarial quinolines.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution (MIC) Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the quinoline derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Antimalarial Activity: Peters' 4-Day Suppressive Test

This in vivo model using Plasmodium berghei in mice is a standard method for evaluating the efficacy of potential antimalarial drugs.

Protocol:

  • Infection: Inoculate Swiss albino mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Administer the test quinoline derivatives orally or intraperitoneally to groups of infected mice for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare a thin blood smear.

  • Smear Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percent suppression of parasitemia compared to the untreated control group.

Visualizing the Path to Discovery

To better understand the processes and mechanisms involved in the study of quinoline derivatives, the following diagrams provide a visual representation of the experimental workflow and a key signaling pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Quinoline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Antimalarial_invitro Antimalarial Assays (P. falciparum) Purification->Antimalarial_invitro Data_Analysis Data Analysis (IC50, MIC, ED50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Animal_Model Animal Models (e.g., P. berghei in mice) Antimalarial_invitro->Animal_Model Antimalarial_invitro->Data_Analysis Toxicity Toxicity Studies Animal_Model->Toxicity Toxicity->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Synthesis Lead Optimization Signaling_Pathway cluster_pathway Simplified PI3K/AKT Signaling Pathway in Cancer Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibits EGFR EGFR EGFR->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Simplified PI3K/AKT signaling pathway targeted by some anticancer quinoline derivatives.

Conclusion and Future Directions

The substitution pattern on the quinoline ring is a powerful tool for modulating its biological activity. This guide has provided a comparative analysis of how substitutions at key positions influence the anticancer, antimicrobial, and antimalarial properties of this versatile scaffold. The provided experimental data and protocols offer a foundation for researchers to design and evaluate novel quinoline derivatives with enhanced therapeutic potential.

Future research should continue to explore novel substitution patterns and the hybridization of the quinoline core with other pharmacophores to develop next-generation therapeutics that can overcome drug resistance and offer improved safety profiles.

References

  • Ammar, Y. A., et al. (2021). Quinoline derivatives as antibacterial drugs. Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
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  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3237-3247.
  • Al-Omair, M. A., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2537–2544.
  • Gouda, M. A., et al. (2020). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.
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  • Kouznetsov, V. V., et al. (2012). Simple C-2-Substituted Quinolines and their Anticancer Activity. Letters in Drug Design & Discovery, 9(7), 676-681.
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  • Mohamed, M. S., et al. (2018). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2018, 5470139.
  • Ocal, N., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6705.
  • Ravindar, L., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458.
  • Ren, Y., et al. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 179, 54-68.
  • Insuasty, D., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Antibiotics, 8(4), 239.
  • Rojas, L. J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(10), 4647-4660.
  • Shrestha, S., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 59(9), 5472–5479.
  • Zaki, R. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196.
  • Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Current Drug Targets, 18(11), 1266-1295.
  • El-Damasy, A. K., et al. (2017). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 8(3), 633-645.
  • Ismail, M. M. F., et al. (2021). IC50 values of the promising derivatives against the MCF‐7 cell line.
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A Comparative Guide to the Metabolic Stability of 2-Chloro-7-methoxy-4-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the metabolic stability of novel 2-chloro-7-methoxy-4-methylquinoline derivatives, a critical step in modern drug discovery.[1][2][3] We will delve into the scientific rationale behind experimental design, provide detailed protocols for in vitro assays, and offer insights into data interpretation and comparison. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the pharmacokinetic profiles of new chemical entities.[1]

The Imperative of Metabolic Stability in Drug Discovery

A drug's journey through the body is largely dictated by its metabolic fate.[4] Metabolic stability, the compound's resistance to biotransformation by drug-metabolizing enzymes, is a cornerstone of a successful therapeutic agent.[4][5] Compounds with high metabolic stability often exhibit a longer duration of action, potentially allowing for less frequent dosing and improved patient compliance.[4][6] Conversely, rapid metabolism can lead to low bioavailability and the formation of potentially toxic metabolites, jeopardizing both efficacy and safety.[4] Therefore, early assessment of metabolic stability is paramount in identifying and advancing drug candidates with favorable pharmacokinetic properties.[1][2][3]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily playing a central role in the clearance of a vast majority of drugs.[5][6][7] For quinoline-based scaffolds, such as the this compound series, understanding their interaction with these enzymes is crucial for predicting their in vivo behavior.[7][8][9]

Experimental Design: A Two-Tiered Approach to Assessing Metabolic Stability

To comprehensively evaluate the metabolic stability of this compound derivatives, a tiered experimental approach is recommended. This typically involves initial high-throughput screening using liver microsomes, followed by more physiologically relevant assays with hepatocytes for promising candidates.

Tier 1: High-Throughput Screening with Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[10][11] The microsomal stability assay is a cost-effective and high-throughput method for the initial ranking of compounds based on their intrinsic clearance.[10]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They provide a concentrated source of the most significant drug-metabolizing enzymes, allowing for a rapid and sensitive assessment of a compound's susceptibility to oxidative metabolism.[10][11]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[12] An NADPH regenerating system ensures a constant supply of this cofactor throughout the incubation period, leading to more reliable and reproducible results.[12][13]

  • Why Multiple Time Points? Sampling at various time points allows for the determination of the rate of compound depletion, from which key parameters like half-life and intrinsic clearance can be calculated.[10][13]

Tier 2: Deeper Mechanistic Insights with Hepatocyte Stability Assay

Hepatocytes, or liver cells, contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[14][15][16] This assay provides a more comprehensive picture of a compound's metabolic fate, including the potential for conjugation reactions (Phase II metabolism).[14][15][16]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They offer a more complete metabolic system compared to microsomes, incorporating both Phase I and Phase II pathways, as well as cellular uptake and efflux processes.[14][15][16] This provides a better prediction of in vivo hepatic clearance.[16]

  • Why Different Species? Comparing metabolic stability across species (e.g., human, rat, mouse) is crucial for selecting the most appropriate animal models for preclinical toxicology and efficacy studies.[14]

  • Why Plated vs. Suspension? For low-turnover compounds, plated hepatocytes allow for longer incubation times, enabling more accurate determination of intrinsic clearance.[17]

Detailed Experimental Protocols

Liver Microsomal Stability Assay Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of this compound derivatives in human liver microsomes.

Materials:

  • Test compounds (this compound derivatives)

  • Pooled human liver microsomes (commercially available)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][13]

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[10]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10][12]

Procedure:

  • Prepare Solutions:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[18]

    • Prepare a working solution of the test compound and positive controls at 1 µM in the microsomal solution.[18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the 96-well plate containing the microsomal and compound mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12][18]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[10][13]

  • Sample Preparation and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10][12]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw & Dilute Liver Microsomes D Pre-warm Microsome/ Compound Mixture (37°C) A->D B Prepare Test Compound & Control Solutions B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH System C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction with ACN + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Transfer Supernatant H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for the liver microsomal stability assay.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / k[10]

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)[10]

Data Summary Table:

Derivativet½ (min)Clint (µL/min/mg protein)
This compound e.g., 45e.g., 15.4
Derivative A (e.g., with R1 modification) e.g., >60e.g., <11.5
Derivative B (e.g., with R2 modification) e.g., 20e.g., 34.7
Verapamil (Control) e.g., 18e.g., 38.5

Anticipated Metabolic Pathways for this compound Derivatives

Based on the known metabolism of quinoline and related heterocyclic compounds, several metabolic pathways can be anticipated for the this compound scaffold.[7][8][9]

  • Oxidation: The quinoline ring is susceptible to oxidation at various positions, primarily mediated by CYP enzymes like CYP2E1 and CYP2A6.[7][8][9] This can lead to the formation of hydroxylated metabolites. The methyl group at position 4 is also a potential site for benzylic hydroxylation.

  • O-demethylation: The methoxy group at position 7 is a likely site for O-demethylation, a common metabolic reaction for alkoxy-substituted aromatic rings.

  • Dechlorination: While generally less common, enzymatic dechlorination can occur.

  • Phase II Conjugation: The hydroxylated metabolites formed in Phase I can undergo subsequent conjugation with glucuronic acid or sulfate, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[14][15]

Potential Metabolic Pathways Diagram:

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound M1 Hydroxylated Metabolites (Ring or Methyl Group) Parent->M1 Oxidation M2 O-demethylated Metabolite Parent->M2 O-demethylation M3 Dechlorinated Metabolite Parent->M3 Dechlorination M4 Glucuronide Conjugates M1->M4 M5 Sulfate Conjugates M1->M5 M2->M4 M2->M5

Caption: Anticipated metabolic pathways for this compound.

Comparative Analysis and Strategies for Optimization

The primary goal of this assessment is to guide the optimization of the this compound scaffold for improved metabolic stability.

Comparison within the Derivative Series:

By comparing the t½ and Clint values of different derivatives (as exemplified in the data table), structure-activity relationships (SAR) can be established. For instance, if a particular substitution (e.g., at R1) consistently leads to increased metabolic stability, this provides a clear direction for further chemical modifications.

Comparison with Other Heterocyclic Scaffolds:

  • Electron-rich vs. Electron-deficient Heterocycles: Five-membered electron-rich heterocycles like pyrroles and indoles are often prone to oxidative metabolism.[19][20] The quinoline nucleus, while aromatic, can be considered more electron-deficient than these, which may confer a degree of metabolic stability. However, specific substitutions can significantly alter this.

  • Saturated vs. Aromatic Heterocycles: Saturated heterocycles are often metabolized at positions adjacent to the heteroatom.[21] Aromatic systems like quinoline undergo different metabolic transformations, primarily ring oxidation.[19][20]

  • Blocking Metabolic Hotspots: If a particular position on the quinoline ring is identified as a "metabolic hotspot" (a primary site of metabolism), medicinal chemists can employ strategies to block this position. This can involve the introduction of metabolically stable groups, such as fluorine atoms, or sterically hindering groups that prevent enzyme access.

Conclusion

A systematic and mechanistically driven assessment of metabolic stability is indispensable in the development of novel therapeutics. This guide provides a robust framework for characterizing this compound derivatives, from initial high-throughput screening to in-depth mechanistic studies. By understanding the metabolic liabilities of this scaffold and employing rational design strategies, researchers can optimize these compounds to produce drug candidates with enhanced pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.

References

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Microsomal Stability Assay Protocol - AxisPharm. (URL: [Link])

  • What is the importance of metabolic stability in drug design? - Patsnap Synapse. (URL: [Link])

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (URL: [Link])

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (URL: [Link])

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed. (URL: [Link])

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchGate. (URL: [Link])

  • Hepatocyte Stability Assay Test - AxisPharm. (URL: [Link])

  • Microsomal Clearance/Stability Assay - Domainex. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic. (URL: [Link])

  • [PDF] Cytochrome P450 species involved in the metabolism of quinoline. - Semantic Scholar. (URL: [Link])

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - NIH. (URL: [Link])

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4 - WSU Research Exchange. (URL: [Link])

  • Hepatocyte Stability Assay - Domainex. (URL: [Link])

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (URL: [Link])

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (URL: [Link])

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. (URL: [Link])

  • Metabolic Stability Services - Eurofins Discovery. (URL: [Link])

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized heterocyclic compounds like 2-Chloro-7-methoxy-4-methylquinoline demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol for its safe disposition, grounded in established safety principles and regulatory frameworks. The procedures outlined are synthesized from safety data for structurally analogous chloro-quinoline derivatives and general guidelines for halogenated organic waste, ensuring a cautious and compliant approach.

Hazard Profile: Understanding the "Why"

The primary risks associated with this class of compounds involve irritation and acute toxicity.[1] The presence of a chlorinated heterocyclic aromatic ring system necessitates careful handling to prevent personnel exposure and environmental release.

Table 1: Synthesized Hazard Profile for Chloro-Quinoline Derivatives

Hazard Classification GHS Category Precautionary Statement Rationale & Implication
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation. The chlorinated quinoline structure can irritate the skin upon contact. This necessitates the mandatory use of chemical-resistant gloves.
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation. Direct contact with eyes can cause significant damage. Goggles or a face shield are essential PPE.
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[1] Ingestion can lead to adverse health effects. Strict prohibition of eating or drinking in the lab is reinforced.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust or aerosols can irritate the respiratory system. Work should be conducted in a well-ventilated area or a chemical fume hood. |

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste. Halogenated organic compounds require specialized treatment, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent and toxic byproducts.[5]

The following workflow provides a systematic approach to its collection, storage, and disposal.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposition PPE Step 1: Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat Segregate Step 2: Segregate Waste - Collect solids & contaminated labware - Use a dedicated, sealed container PPE->Segregate Handle with care Label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Segregate->Label Immediately after sealing Store Step 4: Store Securely - Designated Waste Area - Well-ventilated - Away from incompatibles Label->Store ContactEHS Step 5: Contact EHS - Schedule waste pickup - Provide accurate manifest Store->ContactEHS Transfer Step 6: Professional Disposal - Transfer to licensed facility - High-temperature incineration ContactEHS->Transfer Via certified transporter

Sources

Personal protective equipment for handling 2-Chloro-7-methoxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of 2-Chloro-7-methoxy-4-methylquinoline

For the researchers, scientists, and drug development professionals dedicated to innovation, the synthesis and handling of novel chemical intermediates are daily realities. Our progress, however, cannot come at the expense of safety. This guide provides a comprehensive, field-tested framework for the safe handling of this compound. As your Senior Application Scientist, my goal is to provide value beyond the product itself, building a foundation of deep trust by equipping you with the knowledge to operate safely and effectively. We will move beyond a simple checklist, delving into the causality behind each safety protocol to foster a proactive safety culture in your laboratory.

Hazard Profile: An Evidence-Based Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, established principles of chemical safety demand that we assess its potential hazards based on structurally similar compounds. Analogous chloroquinoline derivatives are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory tract irritation.[1][2][3] Therefore, all handling procedures must be designed to prevent dermal contact, eye exposure, and inhalation.

Key Hazard Classifications for Similar Chloroquinolines:

  • Acute Toxicity, Oral[2]

  • Skin Corrosion/Irritation[1][2][3][4]

  • Serious Eye Damage/Irritation[1][2][3][4]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)[1][2][3]

Personal Protective Equipment (PPE): An Imperative Barrier

The selection of PPE is your most critical and immediate line of defense. The following ensemble is mandatory for all procedures involving this compound, whether in solid or solution form.

Table 1: Mandatory PPE for Handling this compound

PPE ComponentSpecificationRationale & Justification
Hand Protection Nitrile Gloves (Chemical-Resistant)The compound is classified as a skin irritant.[1][3] Nitrile gloves provide an effective barrier against dermal exposure. Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands.
Eye & Face Protection Chemical Splash Goggles & Face ShieldDue to the risk of "serious eye irritation," standard safety glasses are insufficient.[1][3] Chemical splash goggles that form a seal around the eyes are required.[5][6] A face shield should be worn over the goggles during procedures with a high splash potential.[7][8]
Body Protection Chemical-Resistant Laboratory CoatA fully-fastened lab coat protects skin and personal clothing from contamination. For procedures involving larger quantities or significant splash risk, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection Certified Chemical Fume HoodAs a potential respiratory irritant[1][3], all manipulations that could generate dust or aerosols (e.g., weighing, transferring, preparing solutions) must be performed within a properly functioning chemical fume hood.[6]

Step-by-Step Operational Protocol: From Bench to Waste

A disciplined, sequential workflow is essential for minimizing risk. This protocol is designed as a self-validating system to ensure safety at every stage.

Workflow: Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase A Verify Fume Hood Functionality B Assemble All Equipment & Reagents A->B C Locate Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Don Full, Inspected PPE C->D E Weigh Solid Compound D->E F Transfer to Reaction Vessel E->F G Slowly Add Solvent F->G H Keep Containers Closed G->H I Decontaminate Work Surfaces H->I J Segregate Halogenated Waste (Solid & Liquid) I->J K Close & Label Waste Containers J->K L Properly Remove & Dispose of PPE K->L M Wash Hands Thoroughly L->M

Caption: A three-phase workflow for safe chemical handling.

Phase 1: Preparation

  • Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Pre-assembly: Gather all necessary chemicals, glassware, and equipment, placing them inside the fume hood to minimize traffic in and out of the containment area.

  • Emergency Readiness: Ensure a clear and unobstructed path to the nearest eyewash station, safety shower, and chemical spill kit.

  • Don PPE: Put on all required PPE as specified in Table 1, ensuring a proper fit and checking for any defects.

Phase 2: Chemical Handling (within Fume Hood)

  • Weighing: Tare a suitable container and carefully weigh the required amount of this compound. Avoid creating airborne dust.

  • Transfer: Gently transfer the solid into the reaction vessel.

  • Dissolution: Slowly add the solvent to the solid to prevent splashing.

  • Containment: Keep all containers tightly closed when not in active use.[1]

Phase 3: Decontamination and Disposal

  • Surface Cleaning: Once the experiment is complete, decontaminate all surfaces within the fume hood with an appropriate solvent and absorbent pads.

  • Waste Segregation: This is a critical step. As a halogenated organic compound, all waste must be segregated into a dedicated "Halogenated Waste" stream.[10][11][12]

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated, sealed container for solid halogenated waste.

    • Liquid Waste: All solutions and reaction residues must be collected in a compatible, sealed, and clearly labeled container for liquid halogenated waste.[10][13] Do not mix with non-halogenated solvent waste.[12]

  • PPE Removal: Remove your lab coat, face shield, goggles, and gloves in that order. Remove gloves using a technique that prevents the outer, contaminated surface from touching your skin. Dispose of gloves in the solid hazardous waste container.

  • Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[14]

Emergency Response Plan

In the event of an accident, a clear and immediate response is crucial.

Emergency Response Decision Tree

Caption: Immediate actions for personal exposure and chemical spill incidents.

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][14] Remove all contaminated clothing while flushing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14][15]

By integrating these protocols into your daily laboratory operations, you ensure not only your personal safety but also the integrity of your research and the well-being of your entire team.

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Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-7-methoxy-4-methylquinoline
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Reactant of Route 2
2-Chloro-7-methoxy-4-methylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.